molecular formula C9H15N3O B1384128 2-Amino-5-butyl-6-methylpyrimidin-4-ol CAS No. 4038-64-6

2-Amino-5-butyl-6-methylpyrimidin-4-ol

Cat. No.: B1384128
CAS No.: 4038-64-6
M. Wt: 181.23 g/mol
InChI Key: VYCNDBQWMCGZAA-UHFFFAOYSA-N
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Description

2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS 4038-64-6) is a versatile pyrimidine-based chemical intermediate with significant applications in scientific research and development. This compound, with the molecular formula C9H15N3O and a molecular weight of 181.24 g/mol, serves as a key synthetic precursor . It is primarily utilized in the synthesis of pharmaceutical compounds, particularly in the development of nucleoside analogs with potential antiviral and antimicrobial activities . Furthermore, its structure supports its role in agrochemical research for designing novel pesticides and fungicides; it is a core moiety in systemic pyrimidine fungicides such as ethirimol and dimethirimol, which function by inhibiting nucleic acid synthesis (adenosine deaminase) . Researchers value this building block for designing new heterocyclic compounds with enhanced bioactivity and for its utility in exploring new therapeutic and crop protection agents . The solid compound requires storage in a dark place under an inert atmosphere at 2-8°C to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for any human or veterinary consumption.

Properties

IUPAC Name

2-amino-5-butyl-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H15N3O/c1-3-4-5-7-6(2)11-9(10)12-8(7)13/h3-5H2,1-2H3,(H3,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCNDBQWMCGZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10193371
Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
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Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4038-64-6
Record name 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone
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Record name 4038-64-6
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Record name 4-Pyrimidinol, 2-amino-5-butyl-6-methyl- (8CI)
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Record name 2-AMINO-5-BUTYL-6-METHYL-4(3H)-PYRIMIDINONE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

2-Amino-5-butyl-6-methylpyrimidin-4-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Chemical Properties of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Introduction: A Versatile Heterocyclic Scaffold

This compound (CAS No: 4038-64-6) is a substituted pyrimidine derivative that serves as a crucial building block in medicinal chemistry and agrochemical research.[1] The 2-aminopyrimidine core is a privileged scaffold, appearing in a wide array of biologically active compounds, including approved therapeutics. Its structural features allow for versatile functionalization, enabling the exploration of vast chemical space in the pursuit of novel agents with tailored pharmacological profiles.

This guide provides a comprehensive overview of the core chemical properties of this compound, focusing on its structural attributes, spectroscopic signature, synthesis, reactivity, and applications. A central theme throughout this analysis is the compound's existence in a tautomeric equilibrium, which profoundly influences its reactivity and spectroscopic characteristics. Understanding these properties is paramount for its effective utilization in synthetic chemistry and drug design campaigns.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below.

PropertyValueSource
CAS Number 4038-64-6[2][3]
Molecular Formula C₉H₁₅N₃O[2][3]
Molecular Weight 181.23 g/mol [3]
Appearance Solid[2]
IUPAC Name This compound[2]
Canonical SMILES CCCCC1=C(N=C(NC1=O)N)C[3]
InChI Key VYCNDBQWMCGZAA-UHFFFAOYSA-N[2][3]
Tautomerism: A Key Chemical Feature

A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers: the aromatic alcohol form (pyrimidin-4-ol) and the non-aromatic keto form (pyrimidin-4(3H)-one). This equilibrium is common in hydroxypyrimidines and influences the molecule's spectroscopic data and reactivity.[4] The keto form is often the predominant tautomer in various solvents and the solid state.

G cluster_0 This compound (Hydroxy Form) cluster_1 2-Amino-5-butyl-6-methylpyrimidin-4(3H)-one (Keto Form) Hydroxy Keto Hydroxy->Keto Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. The data for this compound is best understood by comparison with closely related and well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an unambiguous map of the carbon-hydrogen framework. Based on data for structurally similar compounds like 2-Amino-6-butylpyrimidin-4(3H)-one, the following spectral features are expected, typically using DMSO-d₆ as the solvent to ensure solubility and observe exchangeable protons.[5]

¹H NMR Assignment Causality
~8.25 ppm (br s, 2H)-NH₂Exchangeable amino protons.
~5.62 ppm (s, 1H)C5-HVinylic proton on the pyrimidine ring.
~2.40 ppm (t, 2H)-CH₂- (alpha to ring)Methylene protons adjacent to the pyrimidine ring, split by the neighboring CH₂ group.
~1.55 ppm (m, 2H)-CH₂-Methylene protons of the butyl chain.
~1.35 ppm (m, 2H)-CH₂-Methylene protons of the butyl chain.
~0.92 ppm (t, 3H)-CH₃ (butyl)Terminal methyl group of the butyl chain, split by the adjacent CH₂ group.
Not specifiedC6-CH₃Methyl group attached to the pyrimidine ring.
¹³C NMR Assignment Causality
~159.5 ppmC4=OCarbonyl carbon of the predominant keto tautomer.
~155.4 ppmC2-NH₂Carbon bearing the amino group.
~151.6 ppmC6-CH₃Carbon bearing the methyl group.
~99.7 ppmC5Vinylic carbon of the pyrimidine ring.
~30.2, 27.1, 19.7 ppmButyl Chain CarbonsAliphatic carbons of the butyl substituent.
~11.7 ppmButyl -CH₃Terminal methyl carbon of the butyl chain.
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying key functional groups and confirming the tautomeric state. The spectrum will exhibit characteristic absorption bands.

Wavenumber (cm⁻¹) Vibrational Mode Significance
3400 - 3100N-H and O-H stretchingA broad band indicating the presence of the amino group and the hydroxyl group of the pyrimidinol tautomer.[4][5]
2960 - 2850C-H stretchingAliphatic C-H bonds of the butyl and methyl groups.
~1705 - 1655C=O stretchingStrong absorption confirming the presence of the pyrimidinone (keto) tautomer.[5]
~1630C=N and C=C stretchingStretching vibrations characteristic of the pyrimidine ring system.[5]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation analysis. Using an electrospray ionization (ESI) source in positive mode, the expected molecular ion would be the protonated species.

  • Expected Ion (M+H)⁺: m/z 182.13

  • Key Fragmentation: A primary fragmentation pathway would likely involve the loss of the butyl group (C₄H₉, 57 Da) or components thereof, which helps to confirm the presence and location of the alkyl substituent.

Synthesis and Reactivity

General Synthesis Strategy

Substituted 2-aminopyrimidines are commonly synthesized via multi-component condensation reactions. A robust and efficient method involves the reaction of a β-ketoester, an aldehyde or ketone, and guanidine.[6] For the title compound, a logical precursor would be ethyl 2-butylacetoacetate, which condenses with guanidine to form the pyrimidine ring. This Biginelli-type reaction is a cornerstone of heterocyclic synthesis.

Caption: General workflow for the synthesis of the title compound.

Key Reactivity

The presence of multiple functional groups (amino, hydroxyl/keto, and the pyrimidine ring) makes this molecule a versatile substrate for further chemical modification.

  • O-Alkylation and Substitution: The hydroxyl group of the pyrimidinol tautomer can be deprotonated with a base to form a sodium salt. This salt is a potent nucleophile that can react with alkyl halides to yield O-substituted derivatives.[7] Furthermore, the hydroxyl group can be converted to a 4-chloro substituent, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions.[7]

  • N-Functionalization: The exocyclic amino group can undergo reactions typical of primary amines, such as acylation, alkylation, or condensation with aldehydes and ketones to form Schiff bases.[8] These modifications are crucial for modulating the biological activity of the resulting compounds.

Applications in Research and Development

Scaffold for Drug Discovery

The 2-aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry. Derivatives have demonstrated a broad spectrum of biological activities, making this compound a valuable starting material for generating compound libraries. Documented activities for this class of compounds include:

  • Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors or antiproliferative agents.[9][10]

  • Antimicrobial and Antiviral Activity: The scaffold is present in numerous compounds designed to interfere with microbial and viral replication pathways.[1][10]

  • Enzyme Inhibition: As bioisosteres of natural purines, these compounds can act as potent and selective inhibitors for various enzymes.[11]

Agrochemical Research

The structural motifs found in pharmaceuticals are often transferable to agrochemicals. This compound serves as a precursor for developing novel fungicides, herbicides, and insecticides, where structural modifications can tune efficacy and selectivity for specific agricultural targets.[1]

Analytical Applications

Due to its stable heterocyclic core and distinct mass, this compound or its isotopically labeled analogues are suitable for use as internal standards in quantitative chromatographic assays (GC-MS or LC-MS).[12] An internal standard is critical for correcting variations in sample processing and instrument response, thereby ensuring analytical accuracy.[12]

Experimental Protocols

The following protocols are generalized methodologies based on established procedures for similar compounds and are intended as a starting point for laboratory work.

Protocol: Synthesis of 2-Amino-6-alkylpyrimidin-4(3H)-one (General Procedure)

This protocol is adapted from methodologies used for synthesizing structurally related compounds and should be optimized for the specific target.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reagents: To the sodium ethoxide solution, add one molar equivalent of guanidine hydrochloride, followed by one molar equivalent of the appropriate β-ketoester (e.g., ethyl 2-butylacetoacetate).

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, reduce the solvent volume under vacuum. Neutralize the residue with a dilute acid (e.g., acetic acid or HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system (e.g., methanol/DCM) to obtain the pure compound.[5]

  • Characterization: Confirm the identity and purity of the final product using NMR, MS, and IR spectroscopy as detailed in Section 3.0.

Protocol: NMR Sample Preparation and Analysis

This protocol provides a standard method for acquiring NMR data for pyrimidine derivatives.[13]

  • Sample Preparation: Accurately weigh 5-10 mg of the solid sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds and to allow for the observation of exchangeable N-H and O-H protons.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment over a spectral width of 0-12 ppm. Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Using the same sample, acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

References

  • 2-Amino-5-butyl-6-methyl-4-pyrimidinol | CymitQuimica.

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone - PubChem.

  • This compound - MySkinRecipes.

  • A Comparative Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine and aza-analogs - Benchchem.

  • A Technical Guide to the Spectroscopic Analysis of 2-Amino-4-hydroxy-6-methylpyrimidine - Benchchem.

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation - ResearchGate.

  • Comparative Biological Activities of 2-Amino-6-isopropylpyrimidin-4-ol Derivatives: A Guide for Researchers - Benchchem.

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors - PubMed Central.

  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed.

  • A novel and efficient one step synthesis of 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines and their anti-bacterial activity | Request PDF - ResearchGate.

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists - PMC - PubMed Central.

  • Application Note and Protocol for the Use of 2-Amino-4-hydroxy-6-methylpyrimidine as an Internal Standard in Chromatography - Benchchem.

  • Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PubMed Central.

  • (PDF) Synthesis and Identification of Heterocyclic Derivative from 2-amino-4- hydroxy-6-methyl pyrimidine and Study their Biological Activity - ResearchGate.

Sources

An In-depth Technical Guide to the Structure Elucidation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the unequivocal determination of a molecule's structure is a cornerstone of chemical research. This guide provides a comprehensive, in-depth exploration of the structure elucidation of 2-amino-5-butyl-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest. The pyrimidine scaffold is a critical pharmacophore in numerous therapeutic agents, making the precise characterization of its derivatives a vital endeavor.

This document deviates from a rigid, templated approach. Instead, it is structured to logically unfold the process of structural determination, from initial synthesis and preliminary characterization to the application of advanced spectroscopic and crystallographic techniques. The causality behind each experimental choice is explained, providing a narrative that reflects the thought process of a senior application scientist. Every protocol is presented as a self-validating system, ensuring scientific integrity and trustworthiness.

Synthesis and Preliminary Characterization

The journey to elucidating a molecular structure begins with its synthesis and initial purification. A plausible synthetic route for this compound is adapted from established methods for similar 2-aminopyrimidine derivatives.

Proposed Synthesis

A common and effective method for the synthesis of 2-aminopyrimidin-4-ol derivatives is the condensation of a β-ketoester with guanidine. In this case, 2-butyl-3-oxobutanoate would be reacted with guanidine hydrochloride in the presence of a base, such as sodium ethoxide in ethanol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride and stir until it is fully dissolved.

  • Condensation: Add 2-butyl-3-oxobutanoate dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid). The product may precipitate upon neutralization.

  • Purification: The crude product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol/water mixture) to yield the purified this compound.

Tautomerism: A Critical Consideration

A crucial aspect of the chemistry of 2-aminopyrimidin-4-ols is the potential for tautomerism. The molecule can exist in equilibrium between the -ol and -one forms, and also exhibit amino-imino tautomerism. The predominant tautomer can be influenced by the physical state (solid vs. solution) and the solvent polarity. This phenomenon will have a significant impact on the interpretation of spectroscopic data.

Mass Spectrometry: Determining the Molecular Mass and Fragmentation Pattern

Mass spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.[1]

Expected Molecular Ion and Isotopic Pattern

For this compound (C₉H₁₅N₃O), the expected exact mass of the molecular ion [M]⁺• is 181.1215 g/mol .[2] Due to the presence of carbon and nitrogen, small M+1 and M+2 peaks are anticipated due to the natural abundance of ¹³C and ¹⁵N isotopes.

Predicted Fragmentation Pattern

Key Predicted Fragmentation Pathways:

  • α-Cleavage of the Butyl Group: The butyl side chain is susceptible to fragmentation. Loss of a propyl radical (•C₃H₇) would result in a prominent peak at m/z 138.

  • Loss of the Butyl Group: Cleavage of the entire butyl group (•C₄H₉) would lead to a fragment at m/z 124.

  • Retro-Diels-Alder (RDA) Reaction: The pyrimidine ring can undergo a characteristic RDA fragmentation, though this is often more prevalent in simpler pyrimidines.

  • Loss of Small Neutral Molecules: Fragments corresponding to the loss of small, stable molecules like CO, N₂, and HCN are also possible from the pyrimidine ring itself.

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/zProposed Fragment
181[M]⁺• (Molecular Ion)
138[M - C₃H₇]⁺
124[M - C₄H₉]⁺

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the purified solid is introduced into the mass spectrometer via a direct insertion probe.

  • Ionization: The sample is vaporized, and the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[1]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and 2D NMR techniques provides a complete picture of the carbon-hydrogen framework and the connectivity of atoms.[6]

Predicted ¹H NMR Spectrum

Due to the absence of experimental data, the following ¹H NMR chemical shifts are predicted based on known values for similar pyrimidine derivatives and the influence of the substituents. The spectrum is predicted in a common NMR solvent like DMSO-d₆, which can influence tautomeric equilibrium.[7]

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.5Broad Singlet1HOH/NH (exchangeable with D₂O)
~6.5Broad Singlet2H-NH₂ (exchangeable with D₂O)
~2.2Triplet2H-CH₂- (butyl group, α to the ring)
~2.1Singlet3H-CH₃ (on the ring)
~1.4Multiplet2H-CH₂- (butyl group, β to the ring)
~1.3Multiplet2H-CH₂- (butyl group, γ to the ring)
~0.9Triplet3H-CH₃ (butyl group, terminal)
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165C4 (-C-OH or -C=O)
~160C2 (-C-NH₂)
~158C6 (-C-CH₃)
~110C5 (-C-butyl)
~30-CH₂- (butyl group, α to the ring)
~28-CH₂- (butyl group, β to the ring)
~22-CH₂- (butyl group, γ to the ring)
~20-CH₃ (on the ring)
~14-CH₃ (butyl group, terminal)
2D NMR Spectroscopy for Unambiguous Assignments

To confirm the assignments made from the 1D NMR spectra and to establish the connectivity within the molecule, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, confirming the C-H connectivities.[8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of quaternary carbons and piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to C6 and C5, and from the α-methylene protons of the butyl group to C5, C4, and C6.[8]

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[9][10][11]

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled one-dimensional carbon NMR spectrum.

  • 2D NMR: Perform HSQC and HMBC experiments to establish C-H and long-range C-H correlations.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to assign all proton and carbon signals and confirm the molecular structure.

X-ray Crystallography: The Definitive Structure

While NMR and MS provide powerful evidence for the structure of a molecule in solution and the gas phase, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure in the solid state.[12] This technique can reveal precise bond lengths, bond angles, and intermolecular interactions.

In the absence of a suitable single crystal, powder X-ray diffraction (PXRD) can be a valuable alternative. PXRD provides a characteristic "fingerprint" of the crystalline solid and can be used to identify the crystalline phase and determine unit cell parameters.[8][13][14]

The Crystallographic Workflow

The process of determining a crystal structure involves several key steps:

G A Crystal Growth B Data Collection (Diffractometer) A->B Mounting C Structure Solution B->C Indexing & Integration D Structure Refinement C->D Initial Model E Validation and Analysis D->E Final Model

A simplified workflow for single-crystal X-ray diffraction.

Experimental Protocol: Powder X-ray Diffraction (PXRD)

  • Sample Preparation: The purified solid sample is finely ground to a homogeneous powder using a mortar and pestle.[13]

  • Mounting: The powder is carefully packed into a sample holder, ensuring a flat and level surface.[13][14]

  • Data Acquisition: The sample is placed in a powder diffractometer. The instrument directs a beam of monochromatic X-rays onto the sample, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is analyzed to identify the positions and intensities of the diffraction peaks. This pattern is unique to the crystalline phase of the compound.[15][16]

Integrated Structure Elucidation: A Holistic Approach

The true power of modern analytical chemistry lies in the integration of data from multiple techniques. The structure elucidation of this compound is a prime example of this synergistic approach.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Solid-State Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis MS Mass Spectrometry Synthesis->MS Molecular Weight NMR NMR (1D & 2D) Synthesis->NMR Connectivity XRD X-ray Diffraction Synthesis->XRD Solid-State Structure Structure Final Structure MS->Structure NMR->Structure XRD->Structure

An integrated approach to structure elucidation.

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on the careful application and interpretation of a suite of modern analytical techniques. From the initial synthesis and purification to the detailed analysis of mass spectrometric and NMR data, each step provides a crucial piece of the structural puzzle. While X-ray crystallography offers the ultimate confirmation of the solid-state structure, a comprehensive understanding of the molecule is achieved through the integration of all available data. This guide has provided a detailed, technically grounded framework for approaching the structure elucidation of this and other novel chemical entities, emphasizing the importance of scientific rigor and a logical, evidence-based workflow.

References

  • Beloit College. (2022, August 29). Preparation of Powder X-ray Diffraction Samples. Retrieved from [Link]

  • Operating Procedure for X-Ray Diffraction. (n.d.). Retrieved from [Link]

  • University of California, Davis. (n.d.). Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]

  • Kazdan, E. M., Rye, R. T. B., & Tee, O. S. (1982). The mass spectra of pyrimidines: 2(1H)-pyrimidinone and some N(1)-substituted derivatives. Canadian Journal of Chemistry, 60(14), 1800-1807.
  • UCL. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Harris, K. D. M., Tremayne, M., & Kariuki, B. M. (2001). Structure determination of organic materials from powder X-ray diffraction data.
  • Malvern Panalytical. (2020, May 14). Basics to powder X-ray diffraction: How to achieve high-quality XRD patterns. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Nowicka, K., & Stawinska, J. (2020). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules, 25(21), 5092.
  • Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Retrieved from [Link]

  • Harris, K. D. M. (2021). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. In NMR Crystallography (pp. 211-248). Royal Society of Chemistry.
  • Aoyama, T., et al. (2021). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. Applied Physics Letters, 118(1), 013301.
  • Carleton College. (2018, June 15). X-ray Powder Diffraction (XRD). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

  • I. B. Rietveld, et al. (2022). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-tributyldiindolocarbazole.
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An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS: 4038-64-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-Amino-5-butyl-6-methylpyrimidin-4-ol is a substituted pyrimidine derivative with the CAS number 4038-64-6. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of nucleobases and a plethora of synthetic drugs with a wide range of biological activities.[1] This guide serves as a comprehensive technical resource, providing an in-depth analysis of the synthesis, characterization, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature.

The strategic placement of an amino group at the 2-position and a hydroxyl group at the 4-position, combined with alkyl substituents at the 5 and 6-positions, makes this compound an intriguing candidate for drug discovery and agrochemical research.[2] The 2-aminopyrimidine moiety is a well-established pharmacophore known for its diverse biological activities, including anticancer, antimicrobial, and antiviral properties.[3] This is largely due to its ability to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with various biological targets.

It is critical to recognize that this compound can exist in tautomeric forms, primarily the pyrimidin-4-ol form and the pyrimidin-4(3H)-one (or keto) form. This equilibrium can influence its physicochemical properties and biological interactions.[4][5]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following table summarizes its key identifiers and properties, compiled from various chemical suppliers and databases.

PropertyValueSource(s)
CAS Number 4038-64-6
Molecular Formula C₉H₁₅N₃O
Molecular Weight 181.24 g/mol [2]
IUPAC Name This compound[4]
Synonyms 2-amino-5-butyl-6-methyl-4-pyrimidinol, 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one[4]
Appearance Solid
Purity Typically ≥95%
Storage 2-8°C, light-proof, under inert gas[2]
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the butyl group (a triplet for the terminal methyl group, and multiplets for the methylene groups), a singlet for the methyl group on the pyrimidine ring, and broad singlets for the amino (NH₂) and hydroxyl (OH) protons. The exact chemical shifts of the NH₂ and OH protons can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbons of the butyl group, the methyl carbon, and the three sp²-hybridized carbons of the pyrimidine ring.

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z 181.12. High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, further confirming the elemental composition. Fragmentation patterns in the mass spectrum would likely involve the loss of the butyl side chain.[7]

Infrared (IR) Spectroscopy:

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

  • ~3300-3500 cm⁻¹: N-H stretching vibrations of the amino group.

  • ~3200 cm⁻¹ (broad): O-H stretching of the hydroxyl group, potentially indicating hydrogen bonding.

  • ~1640-1680 cm⁻¹: C=O stretching if the keto tautomer is present.

  • ~1550-1620 cm⁻¹: C=C and C=N stretching vibrations of the pyrimidine ring.

  • ~2850-2960 cm⁻¹: C-H stretching vibrations of the butyl and methyl groups.[8]

Synthesis of this compound

The synthesis of 2-amino-5-alkyl-6-methylpyrimidin-4-ols is most commonly achieved through the condensation of a β-ketoester with guanidine. This well-established reaction provides a reliable route to the pyrimidine core. The following protocol outlines a representative synthesis for this compound.

Experimental Protocol: Synthesis via Guanidine Condensation

This protocol is based on the general method for the synthesis of substituted 2-aminopyrimidin-4-ols.[9]

Reagents and Materials:

  • Ethyl 2-butylacetoacetate

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Absolute ethanol

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and reflux apparatus

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide Solution: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction to proceed until all the sodium has dissolved.

  • Addition of Guanidine Hydrochloride: To the freshly prepared sodium ethoxide solution, add an equimolar amount of guanidine hydrochloride. Stir the mixture for 30 minutes at room temperature. This in-situ generation of free guanidine is crucial for the subsequent condensation reaction.

  • Condensation Reaction: Add an equimolar amount of ethyl 2-butylacetoacetate dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Purification: Dissolve the residue in water and acidify with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Sodium Ethoxide: A strong base is required to deprotonate the guanidine hydrochloride to its free base form, which is the active nucleophile in the condensation reaction. Sodium ethoxide is a common choice for this purpose in alcoholic solvents.

  • Absolute Ethanol: The use of an anhydrous solvent is important to prevent side reactions and to ensure the efficacy of the sodium ethoxide.

  • Reflux: Heating the reaction mixture increases the reaction rate, allowing the condensation and cyclization to proceed to completion in a reasonable timeframe.

A simplified workflow for the synthesis of the title compound.

Analytical Characterization

To ensure the purity and confirm the identity of the synthesized this compound, a combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical and chemical compounds. A reverse-phase HPLC method is suitable for the analysis of this compound.

Representative HPLC Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[10]

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (or methanol) and water with a suitable modifier like phosphoric acid or formic acid (for MS compatibility).[11]

  • Detection: UV detection at a wavelength where the pyrimidine ring shows strong absorbance (typically around 254 nm or 275 nm).[12]

  • Sample Preparation: The sample should be dissolved in the mobile phase or a compatible solvent.

This method allows for the separation of the target compound from any unreacted starting materials or by-products, and the peak area can be used to determine its purity.

Potential Applications in Drug Discovery and Agrochemicals

The 2-aminopyrimidine scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs.[13] The structural features of this compound suggest several potential areas of application.

Antimicrobial and Antiviral Activity

Many 2-aminopyrimidine derivatives have demonstrated significant antimicrobial and antiviral activity.[14][15] The ability of the pyrimidine core to mimic natural nucleobases allows these compounds to potentially interfere with viral replication by inhibiting key enzymes involved in nucleic acid synthesis.[2] The butyl group may enhance lipid solubility, potentially improving cell membrane permeability and bioavailability. Further screening against a panel of bacteria, fungi, and viruses would be necessary to elucidate the specific antimicrobial spectrum of this compound.

Anticancer Potential

Substituted pyrimidines are a well-established class of anticancer agents.[16] They can exert their effects through various mechanisms, including the inhibition of kinases that are crucial for cancer cell proliferation and survival. The specific substitution pattern on the pyrimidine ring of this compound could confer selectivity for certain kinase targets. For instance, some aminopyrimidine derivatives have been investigated as inhibitors of fibroblast growth factor receptor 4 (FGFR4), which is implicated in hepatocellular carcinoma.[17]

Agrochemical Research

The structural motifs present in this compound are also found in some agrochemicals.[4] Pyrimidine derivatives are used as fungicides, herbicides, and insecticides. The lipophilic butyl group could enhance the compound's ability to penetrate the waxy cuticle of plants or the exoskeleton of insects, potentially increasing its efficacy.[2]

Potential research and development pathways for the title compound.

Safety and Handling

Based on the Safety Data Sheets (SDS) for similar compounds, this compound should be handled with appropriate precautions in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a structural framework that suggests significant potential for applications in medicinal chemistry and agrochemical research. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and evaluation based on well-established principles and data from closely related analogues. The versatile 2-aminopyrimidine core, combined with the lipophilic butyl substituent, makes it a compelling candidate for further investigation as a potential antimicrobial, antiviral, or anticancer agent. The protocols and data presented herein are intended to empower researchers to further explore the therapeutic and practical utility of this promising molecule.

References

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  • Kim, D., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 844-856.
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what is 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This compound is a substituted pyrimidine derivative that serves as a versatile heterocyclic building block in medicinal and agricultural chemistry. Its structure, characterized by a pyrimidinol core with amino, butyl, and methyl functional groups, makes it a valuable scaffold for developing novel therapeutic agents and specialized agrochemicals. The presence of tautomerism between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms is a critical feature influencing its reactivity and analytical profile. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis methodologies, and burgeoning applications, with a particular focus on its potential as a selective kinase inhibitor in oncology.

Physicochemical Properties and Characterization

The unique arrangement of functional groups on the pyrimidine ring dictates the compound's chemical behavior and potential for biological interactions.

Table 1: Core Physicochemical Properties

PropertyValueSource(s)
CAS Number 4038-64-6[1][2][3]
Molecular Formula C₉H₁₅N₃O[1][3]
Molecular Weight 181.24 g/mol [2][3]
IUPAC Name This compound[1]
Common Synonyms 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one[1][3]
Physical Form Solid[1]
Typical Purity ≥95%[1]
Recommended Storage 2-8°C, inert atmosphere, protect from light[2]
Critical Structural Feature: Tautomerism

A fundamental characteristic of this compound is its existence as a mixture of tautomers: the aromatic alcohol (enol) form and the non-aromatic ketone (keto) form. This equilibrium is influenced by factors such as the solvent, pH, and physical state, which has significant implications for its spectroscopic signature and chemical reactivity. The keto form, 2-amino-5-butyl-6-methylpyrimidin-4(3H)-one, is often the predominant tautomer.

tautomerism enol This compound (Enol Form) keto 2-Amino-5-butyl-6-methylpyrimidin-4(3H)-one (Keto Form) enol->keto Equilibrium

Caption: Keto-enol tautomerism of the title compound.

Synthesis and Manufacturing

The synthesis of 2-amino-substituted pyrimidinols is well-established, typically involving the condensation of a β-dicarbonyl compound or its equivalent with guanidine.

Retrosynthetic Analysis

A logical retrosynthetic approach disconnects the pyrimidine ring at the N1-C2 and N3-C4 bonds, identifying guanidine and a substituted β-keto ester as the primary starting materials. This strategy is efficient and utilizes readily available commercial precursors.

retrosynthesis target This compound intermediates Guanidine + 2-acetylhexanoate derivative (β-keto ester) target->intermediates C-N disconnection starting_materials Simple commercial precursors intermediates->starting_materials Further disconnection

Caption: Retrosynthetic pathway for the target molecule.

Primary Synthetic Pathway

The most common and scalable method for preparing 2-amino-4-hydroxypyrimidines is the condensation of guanidine with an appropriate β-keto ester, in this case, ethyl 2-acetylhexanoate. While traditionally performed under basic conditions, research has shown that conducting the reaction in a strongly acidic medium, such as concentrated sulfuric acid, can lead to substantially higher yields and faster reaction rates.[4] This acidic pathway is particularly effective when using diketene as a precursor for the β-keto component, making the process amenable to continuous manufacturing.[4]

Example Synthesis Protocol (Acid-Catalyzed Condensation)

This protocol is an illustrative example based on established principles for pyrimidine synthesis.[4]

  • Reagent Preparation: In a cooled, appropriately sized reactor, cautiously prepare a mixture of concentrated sulfuric acid (98%) and water.

  • Addition of Precursors: To the cooled acidic medium, slowly add ethyl 2-acetylhexanoate. Subsequently, add guanidine sulfate in small portions, maintaining temperature control with external cooling.

  • Reaction: The reaction mixture is stirred at a controlled temperature (e.g., 20-50°C) for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of starting materials. The strongly acidic environment facilitates the cyclization and subsequent dehydration to form the pyrimidine ring.

  • Workup and Isolation: The reaction mixture is carefully poured onto crushed ice and neutralized with a suitable base (e.g., aqueous sodium hydroxide) to a pH of ~7. The precipitated solid is collected by filtration.

  • Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Applications in Research and Drug Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate for various applications.

Potential as a Selective FGFR4 Inhibitor

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical oncogenic driver, particularly in hepatocellular carcinoma (HCC).[5] Overexpression of its ligand, FGF19, leads to constitutive activation of FGFR4 and promotes tumor growth. Consequently, the development of selective FGFR4 inhibitors is a high-priority therapeutic strategy.

Recent studies have demonstrated that derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol, a structurally similar compound, are potent and selective FGFR4 inhibitors.[5][6] These compounds act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling. The 2-amino-pyrimidine core is crucial for forming key hydrogen bonds within the ATP-binding pocket. The butyl group at the 5-position of this compound can be exploited to achieve enhanced potency and selectivity by probing deeper into hydrophobic regions of the kinase domain.

fgfr4_pathway cluster_0 Oncogenic Signaling Pathway FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) FGFR4->Downstream Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrimidine Derivative (e.g., from 2-Amino-5-butyl- 6-methylpyrimidin-4-ol) Inhibitor->FGFR4 Blocks ATP Binding Site

Caption: Proposed inhibition of the FGFR4 signaling pathway.

Antimicrobial and Antiviral Research

The structural resemblance of the pyrimidine core to nucleobases makes it a prime candidate for the development of antimicrobial and antiviral agents.[2] As a nucleoside analog, it can potentially interfere with viral replication processes.[2] Furthermore, the broader class of pyrimidine derivatives has been extensively investigated and found to possess significant antibacterial and antifungal properties, making this compound a valuable starting point for synthesizing new libraries of potential antimicrobial drugs.[7][8][9]

Agrochemical Development

In the field of agrochemicals, this molecule is recognized as a transformation product of the fungicide Bupirimate.[3] Its structural motifs are also explored for the development of novel pesticides and plant growth stimulants.[2][10] Research on related 2-amino-substituted pyrimidinols has shown significant growth-stimulating effects on plants, suggesting a potential application in enhancing crop yields.[10]

Core Experimental Protocols

Accurate characterization is essential for validating the identity and purity of the synthesized compound. The following are standard protocols for spectroscopic analysis.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the carbon-hydrogen framework of the molecule.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred for its ability to resolve exchangeable protons (-OH, -NH₂).

    • Acquire a ¹H NMR spectrum. Expected signals would include singlets for the methyl and amino groups, multiplets for the butyl chain, and a potentially broad singlet for the hydroxyl/amide proton, whose chemical shift is solvent-dependent.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will confirm the number of unique carbon environments, including signals for the pyrimidine ring carbons, the methyl group, and the four distinct carbons of the butyl chain.

    • Self-Validation: The integration of the proton signals should correspond to the number of protons in each group (e.g., 3H for methyl, 2H for amino, 9H for the butyl chain). The number of signals in the ¹³C spectrum should match the nine carbon atoms in the structure.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify key functional groups.

  • Methodology (ATR Method):

    • Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.

    • Place a small amount of the solid sample onto the crystal and apply pressure to ensure good contact.

    • Acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

    • Self-Validation: The spectrum should display characteristic absorption bands. Look for N-H stretching vibrations (for the amino group) around 3100-3500 cm⁻¹, C-H stretches (alkyl groups) around 2850-3000 cm⁻¹, a C=O stretch (from the keto tautomer) around 1650 cm⁻¹, and C=N/C=C stretches (ring vibrations) in the 1400-1600 cm⁻¹ region. A broad O-H stretch may also be present around 3200-3600 cm⁻¹.

Protocol: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Methodology (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

    • Infuse the solution directly into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Self-Validation: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 182.2. Analysis of the fragmentation pattern can provide further structural confirmation.

Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold with significant untapped potential. Its robust synthesis and versatile functional groups make it an ideal starting point for generating compound libraries for high-throughput screening. The most promising immediate application lies in the development of selective FGFR4 inhibitors for HCC, where the butyl group offers a clear vector for medicinal chemistry optimization. Future research should focus on structure-activity relationship (SAR) studies to fine-tune its binding affinity and selectivity for various biological targets, including other kinases, bacterial enzymes, and viral proteins.

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  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed. (URL: [Link])

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed. (URL: [Link])

  • Antibacterial Activity of Ethanolic Extracts of Origanum majorana, Salvia officinalis, and Ribes nigrum Against Digestive Pathogens: Polyphenolic Composition and In Vitro Assessment - MDPI. (URL: [Link])

  • Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus: in-vitro and in-silico investigations - PubMed Central. (URL: [Link])

  • Antioxidant and Antibacterial Activity of Extracts from Selected Plant Material - MDPI. (URL: [Link])

  • 4-[[5-[5-[(1-Adamantylmethylamino)methyl]-2-pyridinyl]-2-(butylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol - PubChem. (URL: [Link])

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2-Amino-5-butyl-6-methylpyrimidin-4-ol molecular formula C9H15N3O

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol (C₉H₁₅N₃O): Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 4038-64-6), a substituted pyrimidine derivative with the molecular formula C₉H₁₅N₃O.[1][2] The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous bioactive compounds. This document, intended for researchers, scientists, and drug development professionals, delves into the foundational chemistry, a detailed step-by-step synthesis protocol, robust analytical characterization methods, and an exploration of the compound's potential biological activities and applications. By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to serve as an essential resource for the study and utilization of this specific heterocyclic compound.

Part 1: Foundational Chemistry & Physicochemical Properties

The 2-Aminopyrimidine Scaffold: A Privileged Structure

The 2-aminopyrimidine motif is widely recognized as a "privileged structure" in medicinal chemistry. Its constituent nitrogen atoms act as key hydrogen bond donors and acceptors, enabling potent and specific interactions with a multitude of biological targets, including kinases, proteases, and G-protein coupled receptors. The substituents at positions 4, 5, and 6 of the pyrimidine ring provide a versatile platform for modulating the molecule's steric, electronic, and pharmacokinetic properties, making it a highly valuable core for library synthesis and lead optimization in drug discovery.

Nomenclature, Structure, and Tautomerism

The compound is systematically named this compound. However, due to keto-enol tautomerism, it exists in equilibrium with its keto form, 2-amino-5-butyl-6-methyl-4(3H)-pyrimidinone.[1] This equilibrium is a critical aspect of its chemistry, influencing its reactivity, solubility, and interaction with biological targets. The predominant form can depend on the physical state (solid vs. solution) and the nature of the solvent.

Caption: Tautomeric equilibrium of the title compound.

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties is presented below. These values are essential for planning experiments, including reaction setup, purification, and formulation.

PropertyValueSource
Molecular Formula C₉H₁₅N₃OPubChem[1]
Molecular Weight 181.24 g/mol MySkinRecipes[3]
CAS Number 4038-64-6PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCCCC1=C(N=C(NC1=O)N)CPubChem[1]
InChIKey VYCNDBQWMCGZAA-UHFFFAOYSA-NPubChem[1]
Appearance Solid (predicted)-
Storage 2-8°C, light-proof, inert gasMySkinRecipes[3]

Part 2: Synthesis and Purification

The synthesis of this compound is most effectively achieved via a classical cyclocondensation reaction, a robust and widely employed method for constructing the pyrimidine ring system.

Retrosynthetic Analysis and Workflow

The core pyrimidine ring is formed by the condensation of a β-ketoester with guanidine. This approach dictates that the primary starting materials are guanidine and a suitably substituted β-ketoester, specifically ethyl 2-butylacetoacetate.

synthesis_workflow A Starting Materials: Ethyl Acetoacetate & n-Butyl Bromide B Alkylation Reaction A->B NaOEt, EtOH C Intermediate: Ethyl 2-butylacetoacetate B->C E Cyclocondensation Reaction C->E D Starting Material: Guanidine Hydrochloride D->E NaOEt, EtOH, Reflux F Crude Product E->F G Purification (Recrystallization) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of the title compound.

Key Starting Materials
  • Ethyl 2-butylacetoacetate (CAS 1540-29-0): This β-ketoester is not commonly available and is typically prepared in-situ or as a separate preliminary step. The synthesis involves the alkylation of ethyl acetoacetate. The classical method uses sodium ethoxide to generate the enolate of ethyl acetoacetate, which then acts as a nucleophile to displace the bromide from n-butyl bromide.[4]

  • Guanidine Hydrochloride (CAS 50-01-1): A stable, crystalline salt of the strong base guanidine. It is the source of the N-C-N (amidine) fragment required to form the pyrimidine ring. Using the hydrochloride salt is common practice for ease of handling.[5][6]

Detailed Experimental Protocol: Two-Step, One-Pot Synthesis

This protocol describes the synthesis from ethyl acetoacetate, integrating the alkylation and cyclocondensation steps.

Step 1: Preparation of Ethyl 2-butylacetoacetate

  • Inert Atmosphere Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel. The system must be thoroughly dried and kept under an inert atmosphere (e.g., Nitrogen or Argon).

  • Base Preparation: In the flask, dissolve metallic sodium (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of sodium) with vigorous stirring. This exothermic reaction generates sodium ethoxide (NaOEt), the required base. Ensure all sodium has reacted before proceeding.

  • Enolate Formation: Add ethyl acetoacetate (1.0 eq) dropwise to the cooled sodium ethoxide solution. Stir the mixture for 30-60 minutes at room temperature to ensure complete formation of the sodium enolate.

  • Alkylation: Add n-butyl bromide (1.05 eq) dropwise via the addition funnel. After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

Step 2: Cyclocondensation

  • Guanidine Addition: To the reaction mixture containing the newly formed ethyl 2-butylacetoacetate, add guanidine hydrochloride (1.1 eq) and an additional portion of sodium ethoxide (1.1 eq) to neutralize the HCl and catalyze the condensation.

  • Reaction: Heat the resulting slurry to reflux and maintain for 6-12 hours. The reaction progress can be monitored by TLC until the starting ketoester is consumed.

  • Work-up and Isolation: a. Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. b. Resuspend the resulting residue in cold water. c. Carefully acidify the aqueous solution with glacial acetic acid or dilute HCl to a pH of ~6-7. The product will precipitate out of the solution. d. Isolate the solid product by vacuum filtration, washing the filter cake with cold water and then a small amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield a white to off-white crystalline solid.

Part 3: Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is required for a comprehensive characterization.

analytical_workflow A Synthesized Compound B Structural Elucidation A->B C Purity & Quantification A->C D ¹H & ¹³C NMR B->D E Mass Spectrometry (MS) B->E F Infrared (IR) Spectroscopy B->F I Verified Structure & Purity B->I G HPLC / UPLC C->G H TLC C->H C->I

Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most definitive information about the molecular structure. The expected chemical shifts are predicted based on the known values for similar pyrimidine structures.[7][8]

¹H NMR - Predicted Assignments (DMSO-d₆)
Chemical Shift (δ) ppm
~10.5
~6.4
~2.3
~2.1
~1.4
~1.3
~0.9
¹³C NMR - Predicted Assignments (DMSO-d₆)
Chemical Shift (δ) ppm
~165
~163
~153
~105
~30
~28
~22
~19
~14
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum will be dominated by stretches from the N-H, C=O, and C=N bonds.

Characteristic IR Absorptions
Frequency (cm⁻¹)
3300 - 3100
2950 - 2850
1680 - 1640
1640 - 1580
1600 - 1500
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using a high-resolution technique like ESI-TOF will provide the exact mass, confirming the molecular formula.

  • Expected [M+H]⁺: 182.1293 (Calculated for C₉H₁₆N₃O⁺)

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for assessing the purity of the final compound. A reverse-phase method is typically employed.

Example HPLC Protocol:

  • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm and 275 nm.

  • Injection Volume: 10 µL

Part 4: Biological Context and Potential Applications

While specific biological data for this compound is limited in public literature, its structural features suggest several promising avenues for research.

Postulated Mechanisms and Therapeutic Areas
  • Antiviral Agents: The compound's structure is analogous to natural pyrimidine nucleobases (cytosine, thymine).[3] This suggests it could act as a nucleoside analog. If incorporated into viral DNA or RNA, or if it inhibits viral polymerases, it could disrupt viral replication. This makes it a candidate for screening against various viruses.

moa A This compound (Nucleoside Analog) B Cellular Kinases A->B Phosphorylation C Active Triphosphate Form B->C D Viral Polymerase (e.g., Reverse Transcriptase) C->D Competitive Inhibition E Viral DNA/RNA Chain Elongation D->E G Inhibition of Viral Replication D->G Inhibition F Chain Termination E->F Incorporation of Analog F->G

Caption: Postulated mechanism of action as an antiviral nucleoside analog.

  • Antimicrobial Activity: Many heterocyclic compounds, including pyrimidine derivatives, exhibit antibacterial and antifungal properties.[9][10][11] The mechanism can involve disrupting cell wall synthesis, inhibiting essential enzymes, or interfering with nucleic acid replication. Screening against a panel of pathogenic bacteria and fungi is a logical next step.

  • Agrochemical Applications: The compound is a known transformation product of the fungicide Bupirimate, suggesting the pyrimidine core is active in agricultural contexts.[1] It could be investigated for its own potential as a fungicide, herbicide, or plant growth stimulant, an activity noted in similar derivatives.[8]

Part 5: Safety and Handling

  • Hazard Identification: While specific toxicity data is not available, similar compounds may cause skin, eye, and respiratory irritation.[12]

  • Recommended Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes. Refer to the Material Safety Data Sheet (MSDS) for detailed information.[13]

References

  • ChemBK. (2024). Ethyl 2-(2-butyl)acetoacetate. Retrieved from [Link]

  • Katritzky, A. R., et al. (2010). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Organic Chemistry, 75(1), 268-272. Available at: [Link]

  • Pharmaffiliates. (n.d.). Alachlor ethane sulfonic acidsodium. Retrieved from [Link]

  • Google Patents. (2022). CN114380832A - One-step synthetic method of guanine.
  • Request PDF. (n.d.). Condensation between guanidine hydrochloride and diamine/multi-amine and its influence on the structures and antibacterial activity of oligoguanidines. Retrieved from [Link]

  • Google Patents. (1985). US4542240A - Process for the production of guanidine hydrochloride.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135418936, 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. Retrieved from [Link].

  • Organic Syntheses. (n.d.). Ethyl n-butylacetoacetate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production. Molecules, 17(10), 11664-11685. Available at: [Link]

  • LookChem. (n.d.). Ethyl 2-ethylacetoacetate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 135402055, 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link].

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  • Google Patents. (1976). US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.
  • National Institute of Standards and Technology. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 2-Amino-5,6-dihydropyrimidin-4-ones Using an Aza-Wittig Reaction. Retrieved from [Link]

  • MDPI. (2024). Antibacterial Activity of Ethanolic Extracts of Origanum majorana, Salvia officinalis, and Ribes nigrum Against Digestive Pathogens. Retrieved from [Link]

  • PubMed Central. (2023). Bioactive, antioxidant and antimicrobial properties of chemically fingerprinted essential oils extracted from Eucalyptus globulus. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Antibacterial Activity of Extracts from Selected Plant Material. Retrieved from [Link]

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2-Amino-5-butyl-6-methylpyrimidin-4-ol discovery and history

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Amino-5-butyl-6-methylpyrimidin-4-ol: Synthesis, History, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound belonging to the pyrimidine family. We will explore its historical context, key synthetic methodologies, and its applications in various fields of chemical research. This document is intended for researchers, scientists, and professionals in drug development and agrochemical science who are interested in the chemistry and potential utility of substituted pyrimidones.

Introduction and Chemical Identity

This compound is a substituted pyrimidine derivative with the chemical formula C₉H₁₅N₃O[1][2]. The structure is characterized by a pyrimidine ring with an amino group at position 2, a hydroxyl group at position 4, a butyl group at position 5, and a methyl group at position 6. It's important to note that this compound exhibits keto-enol tautomerism, existing in equilibrium with its keto form, 2-amino-5-butyl-6-methyl-4(3H)-pyrimidinone[3]. For the purpose of this guide, we will primarily refer to it by its '-ol' nomenclature, while acknowledging its tautomeric nature.

Table 1: Chemical Identifiers and Properties

PropertyValue
IUPAC Name This compound
CAS Number 4038-64-6[1]
Molecular Formula C₉H₁₅N₃O[1][2]
Molecular Weight 181.24 g/mol [1]
Synonyms 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone, 4-Pyrimidinol, 2-amino-5-butyl-6-methyl-[2][3]

Discovery and Historical Context

The specific discovery of this compound is not documented in a singular, seminal publication. Instead, its origins can be traced to broader research into 2-aminopyrimidine derivatives, which were of significant interest in the mid-20th century for their potential applications in various industries.

While the patent does not single out this compound, it describes a general process for preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines, which directly applies to the synthesis of the target compound. The primary motivation behind this research, as stated in the patent, was the use of these pyrimidines as intermediates in the manufacturing of pesticides, including fungicides and insecticides like pirimiphos-methyl and pirimiphos-ethyl[4]. This places the "discovery" of this compound within the context of agrochemical research and development.

Synthesis and Mechanism

The synthesis of this compound and its analogs has evolved, but the core principle often involves the condensation of a β-ketoester or its equivalent with guanidine.

Classical Synthesis from Acetoacetic Esters

The traditional method for synthesizing 2-amino-4-hydroxypyrimidines involves the condensation of an acetoacetic ester with guanidine under basic conditions[4]. This reaction proceeds via a cyclocondensation mechanism to form the pyrimidine ring.

Improved Synthesis from Diketene

The 1976 ICI patent outlines a more efficient process starting from diketene, which can be used to generate the necessary β-ketoester precursor in situ or be reacted directly. The key innovation was the use of a strongly acidic medium[4].

Reaction Scheme:

The synthesis of this compound, following the principles of the ICI patent, would involve the reaction of a butyl-substituted diketene or a corresponding β-ketoester (2-butylacetoacetic ester) with guanidine in a strong acid.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product guanidine Guanidine acid Strong Acid (e.g., H₂SO₄) ketoester 2-Butylacetoacetic Ester ketoester->acid Condensation product This compound acid->product Cyclization

Caption: General synthetic pathway for this compound.

Experimental Protocol (Hypothetical, based on the ICI patent):

  • Preparation of the Acidic Medium: In a reaction vessel equipped with a stirrer and temperature control, carefully add concentrated sulfuric acid.

  • Addition of Guanidine Salt: To the stirred acid, slowly add a guanidine salt (e.g., guanidine sulfate) while maintaining a controlled temperature.

  • Addition of the β-Ketoester: Gradually introduce 2-butylacetoacetic ester into the reaction mixture. The temperature should be carefully monitored and controlled, as the reaction can be exothermic.

  • Reaction: The mixture is stirred at a specified temperature for a period sufficient to ensure complete reaction.

  • Work-up: The reaction mixture is then carefully poured onto ice, and the pH is adjusted with a base (e.g., ammonia solution) to precipitate the product.

  • Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like ethanol.

Applications and Areas of Research

While initially developed as an agrochemical intermediate, this compound and related compounds have found applications in pharmaceutical and medicinal chemistry research.

Agrochemicals

As intended by its early developers, this class of compounds serves as a building block for various pesticides[4]. The pyrimidine core is a common scaffold in many commercial agrochemicals due to its versatile biological activity.

Pharmaceutical Research

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound is used as a starting material for the synthesis of more complex molecules with potential therapeutic activities[1].

  • Antiviral and Antimicrobial Agents: The structure is analogous to nucleobases, suggesting its potential to interfere with viral replication by acting as a nucleoside analog[1]. Research on related pyrimidine derivatives has shown promising antimicrobial and anticancer activities[5].

  • Enzyme Inhibition: Substituted pyrimidines are known to inhibit various enzymes, and this compound could be a starting point for developing specific enzyme inhibitors.

  • Plant Growth Stimulation: More recent research has explored the use of 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives as plant growth stimulants, indicating a broader range of potential biological activities[6].

Applications cluster_agro Agrochemicals cluster_pharma Pharmaceuticals center_node This compound pesticides Pesticide Intermediate center_node->pesticides plant_growth Plant Growth Stimulants center_node->plant_growth antiviral Antiviral Agents center_node->antiviral antimicrobial Antimicrobial Agents center_node->antimicrobial anticancer Anticancer Research center_node->anticancer

Caption: Potential and studied applications of the core compound.

Conclusion

This compound, while not having a storied discovery history of its own, emerges from a technologically significant era of advancement in industrial organic synthesis. Its development was driven by the need for efficient production of agrochemical intermediates. Today, its utility extends into the realm of pharmaceutical research, where the 2-aminopyrimidine scaffold continues to be a valuable component in the design of new therapeutic agents. This guide has provided a technical overview of its history, synthesis, and applications, offering a foundation for further research and development in this area.

References

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. (1976).
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  • Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. (2019). Mini Reviews in Medicinal Chemistry, 19(10), 851-864. [Link]

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Core Chemical and Physical Data

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to NSC 210586: An Extracellular FGF Trap with Therapeutic Potential in Oncology

This guide provides a comprehensive overview of NSC 210586, a small molecule with significant therapeutic implications in fibroblast growth factor (FGF)-dependent cancers. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's chemical properties, mechanism of action, biological effects, and relevant experimental methodologies.

PropertyValueSource
CAS Number 102586-30-1[1]
Molecular Formula C24H34F6O3[1]
Molecular Weight 484.52 g/mol [1]
Appearance Solid powder[]
Purity >98%[]
Solubility Soluble in DMSO and ethanol[7]

Mechanism of Action: An Extracellular FGF Trap

NSC 210586 functions as an extracellular trap for fibroblast growth factor 2 (FGF2).[1] It directly binds to FGF2, thereby preventing its interaction with its cognate fibroblast growth factor receptors (FGFRs).[1] This inhibitory action blocks the formation of the HSPG/FGF/FGFR ternary complex, a critical step in the activation of downstream signaling pathways that drive cell proliferation and angiogenesis.[]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FGF2 FGF2 FGFR FGFR FGF2->FGFR Binds NSC210586 NSC 210586 NSC210586->FGF2 Traps DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) FGFR->DownstreamSignaling Activates HSPG HSPG HSPG->FGFR Co-receptor cluster_invitro In Vitro Proliferation Assay cluster_invivo In Vivo Xenograft Study a Seed Cells b Treat with NSC 210586 a->b c Incubate b->c d Measure Viability c->d e Calculate IC50 d->e f Implant Tumor Cells g Monitor Tumor Growth f->g h Randomize and Treat g->h i Measure Tumor Volume h->i j Endpoint Analysis i->j

Caption: Generalized experimental workflows for NSC 210586 evaluation.

Modulation of the FGF Signaling Pathway

NSC 210586's intervention at the initial step of the FGF signaling cascade has profound effects on downstream pathways crucial for tumor growth and survival. The binding of FGF to FGFR leads to receptor dimerization and autophosphorylation, creating docking sites for adaptor proteins that activate key signaling pathways like the Ras-MAPK and PI3K-Akt pathways. By preventing the initial FGF-FGFR interaction, NSC 210586 effectively shuts down these pro-tumorigenic signals.

cluster_EC cluster_Membrane cluster_IC FGF FGF FGFR FGFR FGF->FGFR Binds NSC NSC 210586 NSC->FGF Inhibits RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation Survival Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the FGF/FGFR signaling cascade by NSC 210586.

ADME-Tox Profile: Considerations for Drug Development

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile of a drug candidate is a critical determinant of its clinical success. While specific in vivo or in vitro ADME-Tox data for NSC 210586 is not publicly available, in silico modeling can provide initial predictions. [8][9][10][11]These computational approaches are essential in early-stage drug discovery to identify potential liabilities and guide further optimization. [10]A comprehensive preclinical ADME-Tox evaluation for NSC 210586 would involve a battery of in vitro assays (e.g., metabolic stability in liver microsomes, plasma protein binding, CYP450 inhibition) and subsequent in vivo pharmacokinetic and toxicology studies in relevant animal models.

Conclusion and Future Directions

NSC 210586 is a promising anti-cancer agent with a well-defined mechanism of action as an extracellular FGF trap. Its specificity for FGF-dependent tumors and favorable preliminary safety profile in preclinical models make it an attractive candidate for further development. Future research should focus on a comprehensive characterization of its physicochemical properties, a detailed ADME-Tox profile, and optimization of its formulation and delivery. Further investigation into its efficacy across a broader range of FGF-dependent malignancies is also warranted.

References

  • Alzheimer's Drug Discovery Foundation. (2023, June 14). TRPM2 Inhibitors.
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  • PMC - PubMed Central. (2022, January 6). A novel antagonist of TRPM2 and TRPV4 channels: Carvacrol.
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  • PubMed. (2025, October 17). first application of multi-in silico approach methodology for comprehensive prediction of ADME profile (absorption, distribution, metabolism and excretion) important for clinical toxicology and forensic purposes.
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Methodological & Application

Application Notes & Protocols: One-Pot Synthesis of Substituted Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents and biologically active molecules.[1] Its prevalence in DNA, RNA, and a multitude of FDA-approved drugs underscores its significance in drug discovery and development.[1][2][3] Traditional multi-step syntheses of pyrimidine derivatives are often plagued by drawbacks such as low yields, harsh reaction conditions, and significant waste generation. One-pot, multi-component reactions (MCRs) have emerged as a powerful and efficient alternative, aligning with the principles of green chemistry by maximizing atom economy, reducing reaction times, and simplifying purification processes.[4][5][6] This guide provides an in-depth exploration of key one-pot methodologies for synthesizing substituted pyrimidine derivatives, complete with detailed experimental protocols, mechanistic insights, and practical troubleshooting advice for researchers in drug development and organic synthesis.

The Strategic Advantage of One-Pot Synthesis

In the quest for novel therapeutic agents, the ability to rapidly generate libraries of diverse compounds is paramount. One-pot syntheses, where three or more reactants are combined in a single reaction vessel to form a final product, offer a distinct strategic advantage.[4] This approach obviates the need for isolating and purifying intermediates, which not only saves time and resources but also minimizes solvent waste, making it an environmentally benign strategy.[4][7] The convergence of efficiency, elegance, and sustainability makes one-pot reactions, such as the Biginelli and Hantzsch-like syntheses, indispensable tools for modern medicinal chemistry.

Core Methodologies Overview

Several robust one-pot reactions have been developed for pyrimidine synthesis. This guide will focus on the most versatile and widely adopted methods:

  • The Biginelli Reaction: A classic three-component reaction yielding 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable as calcium channel blockers and antihypertensive agents.[8]

  • Hantzsch-like Pyrimidine Synthesis: An adaptation of the famed Hantzsch pyridine synthesis, offering access to a different class of substituted pyrimidines.[9][10]

  • Modern Green Chemistry Approaches: Incorporating techniques like microwave irradiation and ultrasonication to further enhance reaction efficiency and reduce environmental impact.[11][12][13]

The Biginelli Reaction: A Century-Old Workhorse

First reported by Italian chemist Pietro Biginelli in 1891, this acid-catalyzed, three-component reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[8][14] Its enduring popularity stems from its operational simplicity and the biological relevance of its dihydropyrimidinone (DHPM) products.

Reaction Mechanism

The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[8] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the terminal amine onto the ketone carbonyl, followed by dehydration, yields the final DHPM product.[8][14][15]

Biginelli_Mechanism Aldehyde Aldehyde (R-CHO) Iminium N-Acyliminium Ion (Key Intermediate) Aldehyde->Iminium + Urea - H₂O Urea Urea Urea->Iminium Ketoester β-Ketoester Adduct Open-Chain Adduct Ketoester->Adduct + Iminium Ion Iminium->Adduct Cyclized Cyclized Intermediate Adduct->Cyclized Intramolecular Cyclization DHPM 3,4-Dihydropyrimidin-2(1H)-one (DHPM) Cyclized->DHPM Dehydration (-H₂O)

Caption: The accepted reaction mechanism for the Biginelli synthesis.

Protocol 1: Classic Lewis Acid-Catalyzed Biginelli Synthesis

This protocol describes a reliable method using Ytterbium(III) triflate as a recyclable and efficient Lewis acid catalyst under solvent-free conditions, which often leads to higher yields and shorter reaction times compared to traditional Brønsted acid catalysis.[15]

Materials:

  • Aromatic aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl acetoacetate): 10 mmol

  • Urea (or Thiourea): 12 mmol

  • Ytterbium(III) triflate (Yb(OTf)₃): 0.5 mmol (5 mol%)

  • Ethanol (for recrystallization)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • Reactant Charging: To the round-bottom flask, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (12 mmol), and Yb(OTf)₃ (0.5 mmol).

  • Reaction Execution: Place the flask in a preheated oil bath at 100°C. Stir the mixture vigorously. The reaction is typically solvent-free, and the mixture will become a thick paste.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A common mobile phase is ethyl acetate/hexane (3:7). The reaction is usually complete within 1-2 hours.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add 20 mL of cold water and stir for 15 minutes. The solid product will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from hot ethanol to obtain the pure dihydropyrimidinone derivative.

  • Characterization: Dry the purified product under vacuum and characterize it using NMR, IR, and Mass Spectrometry.[16]

Causality Behind Choices:

  • Catalyst: Yb(OTf)₃ is a water-tolerant Lewis acid that effectively activates the aldehyde carbonyl for nucleophilic attack by urea, accelerating the formation of the key N-acyliminium ion intermediate.[15]

  • Solvent-Free: This condition increases reactant concentration, leading to faster reaction rates and often higher yields. It also simplifies work-up and aligns with green chemistry principles.[15]

  • Temperature: Heating at 100°C provides the necessary activation energy for the condensation and cyclization steps without causing significant degradation of reactants or products.[17]

Table 1: Representative Yields for Biginelli Reaction with Various Aldehydes

EntryAldehydeProductTypical Yield (%)
1Benzaldehyde5-Ethoxycarbonyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one90-95%
24-Chlorobenzaldehyde4-(4-Chlorophenyl)-5-ethoxycarbonyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one92-96%
34-Methoxybenzaldehyde5-Ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one88-93%
43-Nitrobenzaldehyde5-Ethoxycarbonyl-6-methyl-4-(3-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one85-90%

Green Synthetic Approaches: Microwave and Ultrasound Assistance

To further enhance the efficiency and sustainability of pyrimidine synthesis, modern energy sources like microwave irradiation and ultrasound have been successfully employed. These techniques often lead to dramatic reductions in reaction times, improved yields, and milder reaction conditions.[4][11][18]

Protocol 2: Microwave-Assisted Synthesis of Pyrano[2,3-d]pyrimidines

This protocol details a catalyst-free, one-pot, three-component synthesis in water, a green solvent, showcasing the power of microwave assistance.[19] Pyrano[2,3-d]pyrimidines are a class of fused heterocycles with significant biological activities.

Materials:

  • Substituted benzaldehyde: 1 mmol

  • Malononitrile or Methyl cyanoacetate: 1 mmol

  • Barbituric acid or Thiobarbituric acid: 1 mmol

  • Water: 5 mL

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

Procedure:

  • Reactant Preparation: In a microwave synthesis vial, prepare a suspension of the benzaldehyde (1 mmol), active methylene compound (1 mmol), and barbituric acid/thiobarbituric acid (1 mmol) in 5 mL of water.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100°C for 3-6 minutes with stirring.

  • Monitoring: Reaction completion is often indicated by the formation of a thick precipitate.

  • Isolation: After the reaction, cool the vial to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the product thoroughly with cold water and then a small amount of cold ethanol to remove any unreacted starting materials. The product is often pure enough without further purification. If needed, recrystallize from ethanol or DMF/water.

  • Characterization: Confirm the structure of the synthesized pyrano[2,3-d]pyrimidine using standard spectroscopic techniques.[19]

Why this works:

  • Microwave Heating: Microwaves directly and efficiently heat the polar solvent (water) and reactants, leading to a rapid increase in temperature and significantly accelerated reaction rates compared to conventional heating.[6][19][20]

  • Water as Solvent: Water is an ideal green solvent—it's non-toxic, inexpensive, and non-flammable. It also plays a role in facilitating the reaction mechanism.

  • Catalyst-Free: The high temperature and pressure achieved in the sealed microwave vial are often sufficient to promote the reaction without the need for an external catalyst, simplifying the process and purification.[19]

Microwave_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prep Combine Aldehyde, Malononitrile & Barbituric Acid in Water React Seal Vial & Irradiate (Microwave, 100°C, 3-6 min) Prep->React Cool Cool to RT React->Cool Filter Vacuum Filtration Cool->Filter Wash Wash with H₂O & EtOH Filter->Wash Characterize Characterize Product (NMR, MS, IR) Wash->Characterize

Sources

Application Notes and Protocols for the Biological Evaluation of Pyrimidine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of Pyrimidine Scaffolds in Drug Discovery

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry and drug development. As essential components of nucleic acids (cytosine, thymine, and uracil), their analogues can act as antimetabolites, potently interfering with DNA and RNA synthesis.[1][2] This mechanism is particularly effective in targeting rapidly proliferating cells, making pyrimidine-based compounds a mainstay in oncology.[3][4] Beyond cancer, the versatility of the pyrimidine scaffold has led to the development of therapeutics for a wide range of diseases, including viral infections and autoimmune disorders.[2][5]

The biological activity of these compounds is diverse, stemming from their ability to inhibit key enzymes in nucleotide metabolism, modulate protein kinases, or incorporate into nucleic acids, leading to chain termination or dysfunctional genetic material.[6][7] Consequently, a robust and multi-faceted approach to biological evaluation is paramount in characterizing novel pyrimidine analogues and advancing them through the drug discovery pipeline.

This guide provides a comprehensive overview of key biological assays for the preclinical evaluation of pyrimidine-based compounds. It is structured to guide the researcher from initial screening for cytotoxic effects to more detailed mechanistic studies, including target engagement and downstream cellular consequences. Each section explains the scientific rationale behind the assay, provides detailed, field-tested protocols, and offers insights into data interpretation and potential pitfalls.

Section 1: Foundational Cellular Assays: Assessing Impact on Viability and Proliferation

The initial step in evaluating a novel pyrimidine-based compound is typically to determine its effect on cell viability and proliferation. These assays provide a quantitative measure of a compound's potency, often expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[7] The principle lies in the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to form an insoluble purple formazan product.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Causality Behind Experimental Choices: The choice of the MTT assay as a primary screening tool is due to its high throughput, cost-effectiveness, and sensitivity. It provides a rapid assessment of a compound's overall cytotoxic or cytostatic effects. It is crucial to remember that this assay measures metabolic activity, not directly cell number. Therefore, compounds that affect mitochondrial respiration without inducing cell death can lead to misleading results. For this reason, it is often advisable to corroborate findings with a direct cell counting method or an assay that measures membrane integrity.

Materials:

  • MTT (Thiazolyl Blue Tetrazolium Bromide) solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[9] Filter-sterilize and store protected from light at -20°C for long-term storage or 4°C for frequent use.[8][10]

  • MTT Solvent: A solution of 4 mM HCl and 0.1% Nonidet P-40 (NP40) in isopropanol is a common choice.[11]

  • 96-well cell culture plates

  • Cancer cell lines of interest (e.g., pancreatic, breast, colon)[1]

  • Complete culture medium

  • Microplate reader capable of measuring absorbance at 570-590 nm.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine-based compound in culture medium. The concentration range should be broad enough to generate a full dose-response curve (e.g., 0.01 µM to 100 µM).[1]

  • Remove the existing medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with vehicle (e.g., DMSO) only as a negative control and wells with medium only for background subtraction.[1][10]

  • Incubate the plates for a duration relevant to the compound's expected mechanism of action (typically 48 to 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[1][8]

  • Solubilization:

    • For adherent cells, carefully aspirate the medium containing MTT.[11]

    • For suspension cells, centrifuge the plate at 1,000 x g for 5 minutes and then carefully aspirate the supernatant.[11]

    • Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

  • Absorbance Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[11] Read the absorbance at 590 nm within 1 hour of adding the solvent.[11] A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[9][10]

Data Analysis and Interpretation:

  • Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

  • Plot the percent viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.[1]

Self-Validation and Controls:

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) to validate the assay's responsiveness.

  • Vehicle Control: Essential for accounting for any effects of the solvent used to dissolve the test compound.

  • Background Control: Wells with media and MTT but no cells are crucial for subtracting background absorbance.[9]

Section 2: Mechanistic Cellular Assays: Unraveling the Mode of Action

Once a compound's cytotoxic potential is established, the next critical step is to elucidate its mechanism of action. For pyrimidine-based compounds, this often involves investigating their effects on the cell cycle and their ability to induce apoptosis.

Cell Cycle Analysis via Flow Cytometry

Many pyrimidine analogues exert their effects by disrupting DNA synthesis, which typically leads to cell cycle arrest, most commonly in the S phase.[12] Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is a powerful technique to quantify the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Causality Behind Experimental Choices: PI is a fluorescent molecule that binds stoichiometrically to double-stranded DNA. The intensity of its fluorescence is therefore directly proportional to the DNA content of a cell. This allows for the differentiation of cells in G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content). Fixation with ethanol is a critical step as it permeabilizes the cell membrane, allowing PI to enter and stain the nuclear DNA.[14] Treatment with RNase is mandatory because PI can also bind to double-stranded RNA, which would otherwise lead to inaccurate DNA content measurements.

Materials:

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Ice-cold 70% ethanol[14]

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the pyrimidine compound at its IC50 and 2x IC50 concentrations for various time points (e.g., 24, 48 hours). Include an untreated or vehicle-treated control.[1]

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5-10 minutes.[14]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[14]

  • Incubate the cells on ice for at least 30 minutes. (Cells can be stored at -20°C in ethanol for several weeks).[14]

  • Staining: Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.[14]

  • Wash the cell pellet twice with cold PBS.[14]

  • Resuspend the cell pellet in 500 µL of PI staining solution.[14]

  • Incubate for 30 minutes at room temperature in the dark.[14]

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting at least 20,000 events per sample.[13]

Data Analysis and Interpretation:

  • Use appropriate software (e.g., FlowJo, FCS Express) to gate on single cells and analyze the DNA content histogram.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the control suggests compound-induced cell cycle arrest at that point.

Apoptosis Detection: The TUNEL Assay

A common downstream effect of cell cycle arrest and DNA damage is the induction of apoptosis, or programmed cell death. A hallmark of apoptosis is the cleavage of DNA into nucleosomal fragments by endogenous endonucleases.[15] The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay is a sensitive method to detect this DNA fragmentation.[15][16]

Causality Behind Experimental Choices: The TUNEL assay utilizes the enzyme Terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs (e.g., fluorescently tagged) to the 3'-hydroxyl ends of fragmented DNA.[15] This provides a highly specific marker for apoptotic cells. Permeabilization of the fixed cells is crucial to allow the TdT enzyme access to the nucleus.[17] Including positive (DNase I-treated) and negative (no TdT enzyme) controls is essential for validating the assay's specificity and performance.[15][18]

Materials:

  • TUNEL assay kit (containing TdT enzyme, labeled dUTPs, reaction buffer)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)[17][18]

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)[18]

  • DNase I (for positive control)[18]

  • Nuclear counterstain (e.g., DAPI)

  • Fluorescence microscope or flow cytometer

Procedure (for adherent cells on coverslips):

  • Sample Preparation: Grow and treat cells on coverslips as described for cell cycle analysis.

  • Fixation: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature.[17][18]

  • Permeabilization: Wash the fixed cells with PBS, then incubate with permeabilization buffer for 5-15 minutes on ice.[17][18]

  • Controls:

    • Positive Control: Treat a separate coverslip with DNase I for 30 minutes at room temperature to induce DNA strand breaks.[18]

    • Negative Control: Prepare a reaction mix without the TdT enzyme for another coverslip.

  • TUNEL Reaction: Incubate the samples with the TdT reaction mix (TdT enzyme + labeled dUTPs in reaction buffer) for 60 minutes at 37°C in a humidified, dark chamber.[17]

  • Stopping the Reaction: Wash the coverslips with a stop/wash buffer provided in the kit or with PBS.[17]

  • Counterstaining: Incubate with a nuclear counterstain like DAPI to visualize all cell nuclei.

  • Analysis: Mount the coverslips and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence from the incorporated labeled dUTPs.

Data Analysis and Interpretation:

  • Quantify the apoptotic index by calculating the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

  • A significant increase in the apoptotic index in treated cells compared to controls indicates that the pyrimidine compound induces cell death via apoptosis.

Section 3: Target-Specific Assays: From Enzyme Inhibition to Target Engagement

While cellular assays provide a phenotypic understanding of a compound's effects, target-specific assays are crucial for confirming its mechanism of action at the molecular level. For pyrimidine-based compounds, this often involves measuring the inhibition of specific enzymes in the nucleotide synthesis pathway or directly confirming binding to a protein target within the cell.

Enzyme Inhibition Assays: The DHODH Example

Many pyrimidine analogues are designed to inhibit key enzymes in the de novo pyrimidine biosynthesis pathway. Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in this pathway, catalyzing the oxidation of dihydroorotate to orotate.[6][12] Its inhibition leads to pyrimidine starvation and is a therapeutic strategy for cancer and autoimmune diseases.[12]

Causality Behind Experimental Choices: A common method to measure DHODH activity is a spectrophotometric assay that follows the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[12] The rate of DCIP reduction, measured as a decrease in absorbance at 600-650 nm, is coupled to the DHODH-catalyzed oxidation of dihydroorotate.[12][19] This cell-free assay allows for the direct measurement of a compound's inhibitory effect on the enzyme, enabling the calculation of an IC50 value for the target.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Dihydroorotate (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the pyrimidine-based inhibitor in DMSO.

  • Assay Setup: In a 96-well plate, add 2 µL of the inhibitor dilutions (or DMSO for control).[12]

  • Add 178 µL of the DHODH enzyme solution in assay buffer to each well.[12]

  • Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. Initiate the reaction by adding 20 µL of this mix to each well to achieve final concentrations of 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[12]

  • Measurement: Immediately begin monitoring the decrease in absorbance at 600-650 nm kinetically over 15-30 minutes using a microplate reader.[12]

Data Analysis and Interpretation:

  • Calculate the initial reaction velocity (rate of absorbance decrease) for each concentration of the inhibitor.

  • Normalize the velocities to the DMSO control.

  • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to determine the IC50 value.

Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)

Confirming that a compound binds to its intended target in the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for assessing target engagement in situ.[20][21] The principle is that ligand binding stabilizes a target protein, resulting in a higher melting temperature.[22][23]

Causality Behind Experimental Choices: When cells are heated, proteins begin to unfold and aggregate at their characteristic melting temperatures.[22] By treating cells with a compound, the target protein, if bound, will be stabilized and remain soluble at higher temperatures compared to the unbound protein in control cells.[20] The amount of soluble protein remaining at different temperatures can be quantified by methods like Western blotting or mass spectrometry, allowing for the determination of a thermal shift.[23][24]

G cluster_0 Cell Culture and Treatment cluster_1 Thermal Challenge cluster_2 Sample Processing cluster_3 Quantification & Analysis start 1. Culture Cells treat 2. Treat with Compound or Vehicle (Control) start->treat heat 3. Heat Aliquots to a Range of Temperatures treat->heat lyse 4. Lyse Cells heat->lyse separate 5. Separate Soluble Fraction (Centrifugation) lyse->separate quantify 6. Quantify Soluble Target Protein (e.g., Western Blot) separate->quantify plot 7. Plot Melting Curves & Determine Thermal Shift (ΔTm) quantify->plot

Caption: CETSA experimental workflow for assessing target engagement.

Materials:

  • Cultured cells expressing the target protein

  • Test compound and vehicle (DMSO)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or plates

  • Thermal cycler or heating blocks

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • HRP-conjugated secondary antibody

Procedure:

  • Treatment: Treat cultured cells with the pyrimidine compound at a saturating concentration or vehicle for a defined period.[20]

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[20]

  • Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[20]

  • Quantification: Collect the supernatant (soluble fraction) and analyze the amount of the target protein by Western blot.

  • Analysis: Densitometrically quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the lowest temperature point against the temperature for both treated and control samples. The shift in the melting curve (ΔTm) indicates target engagement.

Section 4: Advanced Assays and In Vivo Considerations

For compounds showing promise in foundational and mechanistic assays, further characterization is necessary to understand their broader biological context and potential for in vivo efficacy.

Intracellular Pharmacokinetics

Pyrimidine analogues are prodrugs that require intracellular activation, typically through sequential phosphorylation, to become pharmacologically active nucleotides.[25][26][27] Therefore, understanding the intracellular concentration of the active metabolites is often more critical than measuring plasma concentrations.[26] A lack of correlation between plasma levels and intracellular nucleotide concentrations has been observed for several pyrimidine analogues.[25][27]

Methodology: Assays to measure intracellular nucleotide concentrations typically involve cell lysis, extraction of the phosphorylated metabolites, and quantification using highly sensitive bioanalytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). These studies are complex due to the low concentrations of the analytes and the need to distinguish them from endogenous nucleotides.[28]

Importance: These studies are vital for understanding drug metabolism, identifying potential mechanisms of resistance (e.g., decreased activation), and optimizing dosing regimens to maximize the concentration of the active species at the site of action.[25][27]

In Vivo Efficacy Studies

The ultimate preclinical validation for an anticancer pyrimidine-based compound is the demonstration of efficacy in animal models.

Methodology:

  • Xenograft Models: Human cancer cell lines are implanted into immunocompromised mice. Once tumors are established, the animals are treated with the test compound, and tumor growth is monitored over time.[3]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies correlate the drug's concentration in plasma and tissues (PK) with its biological effect on the target and tumor (PD) over time.

  • Toxicity Studies: Preliminary toxicity assessments are conducted to determine the maximum tolerated dose (MTD) and identify potential adverse effects.[3]

Data Presentation: The efficacy of a compound in vivo is typically reported as tumor growth inhibition (TGI), and statistical analysis is used to determine the significance of the effect compared to a vehicle-treated control group.

Data Summary and Presentation

Quantitative data from the described assays should be summarized in a clear and concise format to facilitate comparison and decision-making.

Table 1: Example Data Summary for a Novel Pyrimidine Compound (NPC-123)

Assay TypeCell LineParameterValueNotes
MTT AssayMiaPaCa-2IC503.6 ± 0.4 µM72-hour incubation
PANC-1IC505.8 ± 0.7 µM72-hour incubation
Cell Cycle AnalysisMiaPaCa-2EffectS-phase arrestObserved at 24 hours with 5 µM NPC-123
TUNEL AssayMiaPaCa-2Result45% Apoptotic Cells48-hour treatment with 5 µM NPC-123
DHODH Enzyme AssayN/AIC50250 ± 30 nMCell-free biochemical assay
CETSAMiaPaCa-2ΔTm+5.2 °CIndicates direct target engagement in cells
In Vivo EfficacyMiaPaCa-2 XenograftTGI68% at 20 mg/kgTumor Growth Inhibition after 21 days

Conclusion

The biological evaluation of pyrimidine-based compounds requires a systematic and hierarchical approach. This guide outlines a series of validated assays, from initial cytotoxicity screening to in-depth mechanistic and target engagement studies. By understanding the principles behind each assay and meticulously executing the protocols, researchers can effectively characterize novel pyrimidine analogues, elucidate their mechanisms of action, and build a robust data package to support their advancement as potential therapeutic agents.

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Pyrimidine Kinase Inhibitors: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Pyrimidine Scaffold as a Cornerstone of Kinase Inhibition

The pyrimidine nucleus, a fundamental component of DNA and RNA, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its inherent ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket makes it an ideal starting point for the development of potent and selective inhibitors.[2] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, driving aberrant cell proliferation, survival, and metastasis.[3] Consequently, targeting these enzymes with small molecule inhibitors has become a highly successful therapeutic strategy.[4]

This guide provides an in-depth exploration of pyrimidine-based kinase inhibitors, offering detailed application notes and experimental protocols for their evaluation. We will delve into the mechanistic basis of their action, showcase prominent examples targeting key oncogenic kinases, and provide step-by-step methodologies for their characterization in both biochemical and cellular contexts.

Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The vast majority of pyrimidine-based kinase inhibitors function as ATP-competitive inhibitors. They achieve their inhibitory effect by occupying the ATP-binding cleft of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling. The pyrimidine core mimics the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain.[5] This interaction anchors the inhibitor in the active site, while modifications to the pyrimidine ring at various positions allow for the fine-tuning of potency and selectivity against specific kinases.[6]

Key Applications: Targeting Oncogenic Kinase Signaling

The versatility of the pyrimidine scaffold has led to the development of inhibitors targeting a wide array of protein kinases implicated in cancer.[7] Below, we highlight two prominent examples: Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[4][8] Mutations and overexpression of EGFR are common drivers of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[8][9] Pyrimidine-based inhibitors have revolutionized the treatment of EGFR-driven cancers.[10]

Signaling Pathway Visualization: EGFR Signaling Cascade

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Pyrimidine Inhibitor Inhibitor->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway and the point of inhibition by pyrimidine derivatives.

Data Presentation: Inhibitory Potency of Pyrimidine-Based EGFR Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC50) of several well-characterized pyrimidine-based EGFR inhibitors against wild-type and mutant forms of the enzyme. A lower IC50 value indicates greater potency.

InhibitorPyrimidine ClassEGFR (Wild-Type) IC50 (nM)EGFR (L858R) IC50 (nM)EGFR (Exon 19 del) IC50 (nM)EGFR (T790M) IC50 (nM)
Gefitinib Anilinoquinazoline2.5 - 331.3 - 241.2 - 15>1000
Erlotinib Anilinoquinazoline2 - 51 - 40.7 - 2>1000
Afatinib 4-anilinoquinazoline0.50.40.710
Osimertinib Aminopyrimidine9 - 541.2 - 153.5 - 210.4 - 22

Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from published literature.[6][7][11][12][13]

Aurora Kinase Inhibition

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[14][15] Their overexpression is frequently observed in a variety of cancers and is associated with genomic instability and poor prognosis.[14][15] Pyrimidine-based inhibitors targeting Aurora kinases have shown significant promise in preclinical and clinical studies.[16][17]

Signaling Pathway Visualization: Aurora Kinase in Mitosis

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression G2 G2 Phase M Mitosis G2->M Cytokinesis Cytokinesis M->Cytokinesis Apoptosis Apoptosis M->Apoptosis Leads to (if inhibited) Aurora_A Aurora A Centrosome_Separation Centrosome Separation Aurora_A->Centrosome_Separation Regulates Spindle_Assembly Spindle Assembly Aurora_A->Spindle_Assembly Regulates Aurora_B Aurora B Aurora_B->Cytokinesis Regulates Chromosome_Segregation Chromosome Segregation Aurora_B->Chromosome_Segregation Regulates Inhibitor Pyrimidine Inhibitor Inhibitor->Aurora_A Inhibits Inhibitor->Aurora_B Inhibits Centrosome_Separation->M Spindle_Assembly->M Chromosome_Segregation->Cytokinesis

Caption: Role of Aurora kinases in mitosis and their inhibition by pyrimidine-based drugs.

Data Presentation: Inhibitory Potency of Pyrimidine-Based Aurora Kinase Inhibitors

The following table presents the IC50 values for several pyrimidine-based inhibitors against Aurora A and Aurora B kinases.

InhibitorPyrimidine ClassAurora A IC50 (nM)Aurora B IC50 (nM)
Alisertib (MLN8237) Aminopyrimidine1.2396.5
Barasertib (AZD1152) Aminopyrimidine13690.37
Danusertib (PHA-739358) Pyrazolopyrimidine1379

Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from published literature.[16][17][18][19]

Experimental Protocols

This section provides detailed, step-by-step protocols for key experiments used to characterize the activity of pyrimidine-based kinase inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescence-based assay to determine the in vitro potency (IC50) of a pyrimidine-based inhibitor against a purified kinase. The ADP-Glo™ Kinase Assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the level of kinase inhibition.[1][2][5][20][21]

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • Pyrimidine-based inhibitor (test compound)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase buffer (specific to the target kinase)

  • DMSO

  • White, opaque 96- or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the pyrimidine inhibitor in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the inhibitor stock in DMSO to create a concentration range for the dose-response curve (e.g., 10-point, 3-fold dilutions).

  • Reaction Setup:

    • In a white, opaque assay plate, add the following components in the specified order:

      • Kinase buffer

      • Test compound dilutions (final DMSO concentration should be ≤1%)

      • Purified kinase

      • Kinase-specific substrate

    • Include control wells:

      • "No inhibitor" control (DMSO only) for 100% kinase activity.

      • "No enzyme" control (buffer only) for background luminescence.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase buffer at a concentration appropriate for the specific kinase (often at or near the Km for ATP).

    • Add the ATP solution to all wells to initiate the kinase reaction.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Workflow Visualization: In Vitro Kinase Inhibition Assay

Caption: Workflow for determining the IC50 of a pyrimidine-based kinase inhibitor.

Protocol 2: Cell-Based Kinase Phosphorylation Assay (Western Blot)

This protocol details the use of Western blotting to assess the ability of a pyrimidine-based inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.[9][22][23][24]

Materials:

  • Cancer cell line expressing the target kinase

  • Complete cell culture medium

  • Pyrimidine-based inhibitor

  • Stimulant (e.g., EGF for EGFR) if required

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Western blot imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in multi-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the pyrimidine inhibitor for a specified duration (e.g., 2-24 hours).

    • Include a vehicle control (DMSO) and a positive control (if applicable, e.g., a known potent inhibitor).

    • If the kinase requires activation, stimulate the cells with the appropriate ligand (e.g., EGF) for a short period before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Signal Detection and Analysis:

    • Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).

    • Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein signal.

Protocol 3: Ba/F3 Cell Proliferation Assay

This assay is used to determine the effect of a kinase inhibitor on the proliferation of cells that are dependent on the activity of a specific oncogenic kinase for their survival and growth.[25][10][26][27][28] Ba/F3 cells, a murine pro-B cell line, are engineered to express the target kinase, rendering them independent of interleukin-3 (IL-3) for proliferation.

Materials:

  • Engineered Ba/F3 cell line expressing the target kinase

  • Parental Ba/F3 cell line

  • RPMI-1640 medium

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Murine IL-3

  • Pyrimidine-based inhibitor

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader with luminescence detection

Procedure:

  • Cell Culture:

    • Maintain the engineered Ba/F3 cells in RPMI-1640 supplemented with 10% FBS and antibiotics, without IL-3.

    • Maintain the parental Ba/F3 cells in the same medium supplemented with IL-3.

  • Assay Setup:

    • Wash the engineered Ba/F3 cells to remove any residual growth factors and resuspend them in IL-3-free medium.

    • Seed the cells into a 96-well plate at an appropriate density.

    • Add serial dilutions of the pyrimidine inhibitor to the wells. Include a vehicle control (DMSO).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions to allow for signal stabilization.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The pyrimidine scaffold has proven to be an exceptionally fruitful starting point for the development of clinically successful kinase inhibitors. The protocols and data presented in this guide provide a solid framework for researchers engaged in the discovery and characterization of novel pyrimidine-based therapeutics. As our understanding of kinase biology continues to expand, so too will the opportunities for designing next-generation pyrimidine inhibitors with improved potency, selectivity, and the ability to overcome drug resistance.

References

  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025). PMC.
  • ADP-Glo™ Kinase Assay Protocol.
  • Aurora kinases signaling in cancer: from molecular perception to targeted therapies. (2025).
  • Review on Epidermal Growth Factor Receptor (EGFR)
  • Epidermal Growth Factor Receptor (EGFR) Signaling. Sigma-Aldrich.
  • Review on Epidermal Growth Factor Receptor (EGFR) Structure, Signaling Pathways, Interactions, and Recent Updates of EGFR Inhibitors. (2020). SciSpace.
  • Epidermal Growth Factor Receptor Cell Proliferation Signaling P
  • EGF/EGFR Signaling Pathway.
  • ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099.
  • Aurora kinases: novel therapy targets in cancers. PMC - PubMed Central.
  • Using the Kinase Enzyme Systems with the ADP-Glo™ Assay Technical Manual, TM553.
  • ADP-Glo™ Lipid Kinase Assay Protocol.
  • Aurora Kinases and Potential Medical Applications of Aurora Kinase Inhibitors: A Review. (2015). PMC - PubMed Central.
  • ADP-Glo™ Kinase Assay Technical Manual #TM313.
  • Aurora Kinase Signaling Pathway.
  • Application Notes and Protocols for Kinase Inhibitor Development. Benchchem.
  • Application Notes and Protocols for Western Blot Analysis of p-EGFR Following Egfr-IN-74 Tre
  • BaF3 Cell Prolifer
  • Network Meta-Analysis of Erlotinib, Gefitinib, Afatinib and Icotinib in Patients with Advanced Non-Small-Cell Lung Cancer Harboring EGFR Mut
  • BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line. ICE Bioscience.
  • Spotlight: Cell-based kinase assay form
  • In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. NIH.
  • BaF3 Assays. PharmaLegacy | Preclinical Pharmacology CRO.
  • Western blot for phosphoryl
  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
  • IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown.
  • Gefitinib, erlotinib afatinib and osimertinib are the approved TKIs...
  • IC50 values for EGFR, HER2, HER4, Del19, and L858R.
  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies.
  • Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo. (2016). NIH.
  • Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
  • Aurora B Inhibitors as Cancer Therapeutics. MDPI.
  • Best Practice for Western Blot Detection of Phosphoryl
  • Barasertib (AZD1152) | Aurora B Inhibitor. MedchemExpress.com.
  • Western Blot Protocol. (2023). YouTube.

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Application Note: Comprehensive NMR Characterization of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed protocol for the comprehensive nuclear magnetic resonance (NMR) characterization of 2-amino-5-butyl-6-methylpyrimidin-4-ol, a substituted pyrimidine of interest in medicinal chemistry and drug development. The structural elucidation of such small molecules is a critical step in the research and development pipeline, ensuring compound identity and purity. This document outlines a systematic approach employing one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT-135), Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). The causality behind experimental choices, from sample preparation to data interpretation, is explained to provide researchers with a robust framework for the structural verification of this and similar heterocyclic compounds.

Introduction

This compound (C₉H₁₅N₃O) is a heterocyclic compound featuring a pyrimidine core, a functionality prevalent in a wide array of biologically active molecules.[1] The precise arrangement of its substituents—an amino group, a butyl chain, and a methyl group—is crucial to its chemical properties and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[2] This guide presents a comprehensive suite of NMR experiments designed to fully characterize this compound, providing insights into its proton and carbon environments and their connectivity. It is important to note the potential for tautomerism in the pyrimidine ring, primarily between the hydroxyl and keto forms.[3] The experimental conditions and observed spectra will reflect the predominant tautomer in solution.

Materials and Methods

Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra.[4] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[5]

Protocol for NMR Sample Preparation:

  • Weighing the Sample: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C and 2D NMR experiments.[6]

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a good starting choice due to its excellent dissolving power for polar organic molecules. Chloroform-d (CDCl₃) is another common option for a broad range of organic compounds.[4][5] The choice of solvent can influence the chemical shifts of exchangeable protons (e.g., -OH, -NH₂).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[6] Gently vortex or sonicate the mixture to ensure complete dissolution.

  • Filtration and Transfer: To remove any suspended particles, filter the solution through a pipette with a small plug of glass wool into a clean 5 mm NMR tube. The final sample height in the tube should be between 4.0 and 5.0 cm.[7]

  • Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak is also common practice.[4]

  • Labeling and Cleaning: Label the NMR tube clearly. Before inserting it into the spectrometer, wipe the outside of the tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.[6]

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe. The following is a representative suite of experiments for full structural elucidation.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of unique carbon environments in the molecule.

  • DEPT-135: A spectral editing technique used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed.[8]

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals proton-proton couplings, identifying protons that are typically two to three bonds apart.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbons (one-bond C-H correlation).[11]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two to three bonds (long-range C-H correlation), crucial for piecing together the molecular skeleton.[12]

Data Processing and Analysis

Acquired NMR data (Free Induction Decay - FID) must be processed to generate the final spectrum. Modern NMR software packages like Mnova, TopSpin, or NMRium offer comprehensive tools for this purpose.[13][14][15][16]

Workflow for NMR Data Processing:

G FID Raw FID Data FT Fourier Transformation FID->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference to solvent or TMS Integrate Peak Integration (¹H) Reference->Integrate PeakPick Peak Picking Reference->PeakPick for all spectra Analysis Structural Analysis Integrate->Analysis PeakPick->Analysis

Caption: General workflow for processing raw NMR data.

Illustrative Results and Interpretation

The following sections present hypothetical yet realistic NMR data for this compound and a detailed interpretation to guide the structural elucidation process.

¹H NMR Spectrum

The ¹H NMR spectrum provides the initial overview of the proton framework.

Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
H-a10.80br s1HOH
H-b6.50br s2HNH₂
H-c2.35t, J = 7.6 Hz2H-CH₂- (α to ring)
H-d2.10s3H-CH₃ (on ring)
H-e1.45sextet, J = 7.5 Hz2H-CH₂-
H-f1.30sextet, J = 7.4 Hz2H-CH₂-
H-g0.88t, J = 7.3 Hz3H-CH₃ (butyl)
  • Interpretation: The broad singlets at 10.80 and 6.50 ppm are characteristic of exchangeable protons from the hydroxyl and amino groups, respectively. The singlet at 2.10 ppm is assigned to the methyl group attached to the pyrimidine ring. The butyl chain gives rise to a characteristic pattern: a triplet for the terminal methyl group (H-g), a triplet for the methylene group adjacent to the ring (H-c), and two overlapping sextets for the other two methylene groups (H-e, H-f). The coupling patterns (triplets and sextets) provide direct evidence for the connectivity within the butyl chain.

¹³C NMR and DEPT-135 Spectra

The ¹³C NMR spectrum reveals all unique carbon environments, while the DEPT-135 experiment helps in assigning the carbon types.

Table 2: Hypothetical ¹³C and DEPT-135 NMR Data (in DMSO-d₆)

Chemical Shift (δ, ppm)DEPT-135Assignment
165.2No SignalC=O (or C-OH)
160.5No SignalC-NH₂
158.0No SignalC-CH₃
110.1No SignalC-butyl
30.5Negative-CH₂- (α to ring)
28.8Negative-CH₂-
22.1Negative-CH₂-
18.9Positive-CH₃ (on ring)
13.8Positive-CH₃ (butyl)
  • Interpretation: The DEPT-135 spectrum confirms the presence of two methyl groups (positive signals) and three methylene groups (negative signals). The four signals absent in the DEPT-135 spectrum correspond to the quaternary carbons of the pyrimidine ring. Combining this with the ¹H NMR data allows for a preliminary assignment of the carbon skeleton.

2D NMR Correlation Analysis

2D NMR experiments are essential for unambiguously connecting the different parts of the molecule.

COSY Analysis: The COSY spectrum reveals ¹H-¹H coupling networks.

G H-c (2.35) H-c (2.35) H-e (1.45) H-e (1.45) H-c (2.35)->H-e (1.45) ³J H-f (1.30) H-f (1.30) H-e (1.45)->H-f (1.30) ³J H-g (0.88) H-g (0.88) H-f (1.30)->H-g (0.88) ³J

Caption: COSY correlations confirming the butyl chain connectivity.

  • Interpretation: A clear correlation path is expected from H-c to H-e, H-e to H-f, and H-f to H-g, confirming the linear structure of the butyl group. No correlations are expected for the singlet methyl group (H-d) or the exchangeable protons (H-a, H-b).

HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon.

  • Expected Correlations:

    • δ 2.35 (H-c) → δ 30.5 (C)

    • δ 2.10 (H-d) → δ 18.9 (C)

    • δ 1.45 (H-e) → δ 28.8 (C)

    • δ 1.30 (H-f) → δ 22.1 (C)

    • δ 0.88 (H-g) → δ 13.8 (C)

HMBC Analysis: The HMBC spectrum is the final piece of the puzzle, revealing long-range connectivities that establish the overall molecular structure.

Table 3: Key Expected HMBC Correlations

Proton (δ ppm)Correlated Carbons (δ ppm)Inferred Connectivity
H-c (2.35)110.1, 28.8, 22.1Connects the butyl chain to the pyrimidine ring at the C-butyl position.
H-d (2.10)158.0, 160.5Attaches the methyl group to the pyrimidine ring between the C-NH₂ and its own carbon.
H-g (0.88)28.8, 22.1Confirms the terminal position of the butyl methyl group.
NH₂ (6.50)160.5, 165.2Positions the amino group adjacent to the C=O/C-OH group.
  • Interpretation: The correlation between the methylene protons H-c and the quaternary carbon at 110.1 ppm definitively attaches the butyl group to the pyrimidine ring. Similarly, correlations from the methyl protons H-d to the ring carbons confirm its position. Correlations from the amino protons to neighboring ring carbons further solidify the assignment of the pyrimidine core.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy, as detailed in this guide, allows for the complete and unambiguous structural characterization of this compound. By logically progressing from simple 1D experiments to more complex 2D correlation techniques, researchers can confidently verify the identity, purity, and structure of synthesized small molecules. The protocols and interpretation strategies outlined herein are broadly applicable to the characterization of other heterocyclic compounds, providing a foundational workflow for drug discovery and development professionals.

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  • CHEM 2325 Module 3: ¹³C NMR Spectrum of Butyl Acetate/Relationship of Chemical Shift to Structure. YouTube. [Link]

  • Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Center for Biotechnology Information. [Link]

  • Single bond correlations in HMBC spectra. UCSD SSPPS NMR Facility. [Link]

  • Long-range heteronuclear correlation. Queen's University. [Link]

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum. Doc Brown's Chemistry. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • The ¹H NMR spectra (DMSO-d₆) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. [Link]

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. [Link]

  • Chemical shifts. University College London. [Link]

  • 2-Amino-6-methylpyrimidin-4-ol. SIELC Technologies. [Link]

Sources

The Alchemist's Guide to Pyrimidine Ring Formation: Advanced Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents and biologically significant molecules, including nucleobases essential for life itself. The efficient construction of this privileged scaffold is, therefore, a critical endeavor in the pursuit of novel pharmaceuticals. This guide provides an in-depth exploration of key experimental procedures for pyrimidine ring formation, moving beyond mere step-by-step instructions to elucidate the underlying chemical principles and offer practical, field-tested advice.

Herein, we dissect three robust methodologies for pyrimidine synthesis: the classic and ever-reliable Biginelli Reaction , the versatile Pinner Synthesis , and a contemporary Multicomponent Approach to Pyridopyrimidines . Each section is designed to be a self-contained protocol, complete with mechanistic rationale, troubleshooting guidance, and comparative data to inform your experimental design.

Section 1: The Biginelli Reaction: A Timeless Three-Component Condensation

First reported in 1893, the Biginelli reaction remains a highly relevant and widely utilized method for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] Its enduring appeal lies in its operational simplicity, convergence, and the biological significance of its products, such as the mitotic inhibitor, Monastrol.[2]

Underlying Principles and Mechanistic Causality

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (or thiourea). The reaction is typically acid-catalyzed and proceeds through a series of equilibrium steps. While several mechanistic pathways have been proposed, substantial evidence from NMR spectroscopy and mass spectrometry points to the formation of an N-acyliminium ion as the key intermediate.[3][4][5][6][7]

The currently accepted mechanism, proposed by Kappe, suggests that the acid-catalyzed condensation of the aldehyde and urea is the initial and rate-determining step, forming the N-acyliminium ion.[3][5] This highly electrophilic intermediate is then intercepted by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the free amino group onto the ester carbonyl, followed by dehydration, affords the final dihydropyrimidine product. Understanding this pathway is crucial for troubleshooting; for instance, side reactions like the Knoevenagel condensation between the aldehyde and the β-ketoester can compete with the formation of the key N-acyliminium intermediate.[8]

Biginelli_Mechanism Aldehyde Aldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium + Urea, H+ Urea Urea Urea->Acyliminium Ketoester β-Ketoester (enol form) OpenChain Open-Chain Ureide Ketoester->OpenChain + Acyliminium Ion Acyliminium->OpenChain Cyclized Cyclized Intermediate OpenChain->Cyclized Intramolecular Cyclization DHPM Dihydropyrimidinone (DHPM) Cyclized->DHPM - H2O

Caption: The accepted N-acyliminium ion mechanism for the Biginelli reaction.

Experimental Protocols

This protocol is a classic example of the Biginelli reaction under conventional heating.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Urea (0.90 g, 15 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~3-4 drops)

Procedure:

  • In a 50 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde, ethyl acetoacetate, urea, and ethanol.

  • Add the catalytic amount of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux with stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature, and then place it in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from hot ethanol to yield white crystals.[9][10]

Expected Yield: ~60-70% Characterization: Melting point and spectroscopic data should be consistent with the literature values for 5-(ethoxycarbonyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.[11][12]

This protocol demonstrates a more modern, rapid, and often higher-yielding approach using microwave irradiation for the synthesis of the biologically active compound, Monastrol.[13][14]

Materials:

  • 3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Thiourea (1.14 g, 15 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.19 g, 1 mmol)

  • Ethanol (5 mL)

Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and PTSA in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization from ethanol.[15]

Expected Yield: >80%

Data Presentation: Comparison of Biginelli Reaction Conditions
CatalystConditionsTimeYield (%)Reference
HCl (catalytic)Reflux in Ethanol4-18 h40-70[16]
FeCl₃ (10 mol%)Solvent-free, 80°C4 h~85[13]
NiCl₂·6H₂O (10 mol%)Solvent-free, 100°C1.5 h~50[17][18]
p-Toluenesulfonic acidMicrowave, 120°C in Ethanol10-15 min>80[15]
No CatalystSolvent-free, 100°C4 h~30[13]
Troubleshooting and Field-Proven Insights
  • Low Yields: A common issue is low conversion.[19] Ensure all reagents are pure and anhydrous. A slight excess of urea (1.5 equivalents) can help drive the reaction to completion.[20] If yields are still low, consider screening different Lewis or Brønsted acid catalysts, as their efficacy can be substrate-dependent.[17][18]

  • Side Product Formation: The formation of a yellow, fluorescent byproduct is often due to a Hantzsch-type dihydropyridine synthesis, where two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[19] Running the reaction at a lower temperature can mitigate this. The Knoevenagel condensation product between the aldehyde and β-ketoester is another common side product.[8]

  • Purification Challenges: DHPMs are often crystalline and can be purified by recrystallization from ethanol.[10] If the product is difficult to crystallize, column chromatography on silica gel may be necessary.

Section 2: The Pinner Synthesis: A Versatile Route to Substituted Pyrimidines

The Pinner synthesis is a classical method for preparing pyrimidines by condensing a 1,3-dicarbonyl compound with an amidine.[21][22] This reaction is highly versatile, allowing for the synthesis of a wide range of substituted pyrimidines by varying both the dicarbonyl and amidine components.

Mechanistic Rationale: Stepwise Condensation and Cyclization

The Pinner synthesis typically proceeds via a stepwise mechanism.[1][21] In the presence of an acid catalyst, the more reactive carbonyl group of the β-dicarbonyl compound is protonated, activating it for nucleophilic attack by the amidine. The resulting tetrahedral intermediate then undergoes dehydration to form a vinylogous amidine. Subsequent intramolecular cyclization, involving the attack of the second amidine nitrogen onto the remaining carbonyl group, followed by another dehydration step, leads to the aromatic pyrimidine ring.

Pinner_Mechanism Dicarbonyl β-Dicarbonyl Compound ProtonatedDicarbonyl Protonated Dicarbonyl Dicarbonyl->ProtonatedDicarbonyl H+ Amidine Amidine TetrahedralIntermediate Tetrahedral Intermediate Amidine->TetrahedralIntermediate ProtonatedDicarbonyl->TetrahedralIntermediate + Amidine VinylogousAmidine Vinylogous Amidine TetrahedralIntermediate->VinylogousAmidine - H2O CyclizedIntermediate Cyclized Dihydro Intermediate VinylogousAmidine->CyclizedIntermediate Intramolecular Cyclization Pyrimidine Pyrimidine CyclizedIntermediate->Pyrimidine - H2O

Caption: Stepwise mechanism of the Pinner pyrimidine synthesis.

Experimental Protocol: Synthesis of 2,4-Dimethyl-6-phenylpyrimidine

This protocol outlines the synthesis of a trisubstituted pyrimidine from an amidine and a β-diketone.

Materials:

  • Benzoylacetone (1.62 g, 10 mmol)

  • Acetamidine hydrochloride (0.95 g, 10 mmol)

  • Sodium ethoxide (0.68 g, 10 mmol)

  • Anhydrous ethanol (20 mL)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), dissolve benzoylacetone in anhydrous ethanol.

  • In a separate flask, prepare a solution of sodium ethoxide in anhydrous ethanol.

  • Add the acetamidine hydrochloride to the benzoylacetone solution, followed by the dropwise addition of the sodium ethoxide solution with stirring.

  • Heat the reaction mixture to reflux for 6 hours, monitoring its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Expected Yield: Moderate to good, depending on the specific substrates.

Data Presentation: Scope of the Pinner Synthesis
β-Dicarbonyl CompoundAmidineProductYield (%)
AcetylacetoneAcetamidine2,4,6-TrimethylpyrimidineGood
Ethyl AcetoacetateBenzamidine2-Phenyl-4-methyl-6-hydroxypyrimidineModerate
DibenzoylmethaneGuanidine2-Amino-4,6-diphenylpyrimidineGood
Troubleshooting and Field-Proven Insights
  • Anhydrous Conditions: The Pinner synthesis is sensitive to moisture, which can lead to the hydrolysis of the amidine and other intermediates.[19] Therefore, using anhydrous solvents and an inert atmosphere is crucial for obtaining good yields.

  • Amidine Stability: Amidines can be unstable and should be used as their hydrochloride salts. The free base can be generated in situ using a suitable base like sodium ethoxide.

  • Incomplete Cyclization: If the reaction stalls at the vinylogous amidine intermediate, increasing the reaction temperature or adding a stronger acid catalyst might facilitate the final cyclization and dehydration steps.[19]

Section 3: A Modern Multicomponent Approach: Synthesis of Pyridopyrimidines

Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and ability to generate molecular diversity rapidly.[23] This section details a contemporary, solvent-free MCR for the synthesis of 4-substituted aminopyrido[2,3-d]pyrimidines, which are of interest in medicinal chemistry.

Mechanistic Considerations

The proposed mechanism for this reaction involves a series of nucleophilic additions and cyclizations.[23] The reaction likely begins with the formation of an intermediate from the primary amine and triethyl orthoformate. This is followed by a nucleophilic attack from the amino group of 2-aminopyridine, leading to a cascade of rearrangements and an intramolecular aza-Michael addition to form the fused pyrimidine ring.

MCR_Mechanism Aminopyridine 2-Amino-3-cyanopyridine Intermediate2 Intermediate II Aminopyridine->Intermediate2 Orthoformate Triethyl Orthoformate Intermediate1 Intermediate I Orthoformate->Intermediate1 + Primary Amine PrimaryAmine Primary Amine PrimaryAmine->Intermediate1 Intermediate1->Intermediate2 + Aminopyridine Intermediate3 Intermediate III Intermediate2->Intermediate3 Rearrangement Intermediate4 Intermediate IV Intermediate3->Intermediate4 1,2-Aza-Michael Addition Pyridopyrimidine 4-Aminopyrido[2,3-d]pyrimidine Intermediate4->Pyridopyrimidine Intramolecular Cyclization

Sources

Application Notes and Protocols for 2-Amino-5-butyl-6-methylpyrimidin-4-ol as a Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the investigation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol as a potential inhibitor of tubulin polymerization. While direct extensive studies on this specific molecule are not widely published, the 2-aminopyrimidine scaffold is a recognized pharmacophore in the development of anticancer agents that target microtubule dynamics. This document synthesizes information from studies on structurally related pyrimidine derivatives to propose a likely mechanism of action and provides a suite of detailed protocols for researchers to empirically determine the compound's efficacy and cellular effects. The protocols herein are designed to be self-validating systems, guiding the user from initial in vitro characterization to cell-based assays that elucidate the compound's antiproliferative and mechanistic properties.

Introduction: Targeting the Cytoskeleton in Cancer Therapy

The microtubule cytoskeleton, composed of dynamic polymers of α- and β-tubulin heterodimers, is a cornerstone of eukaryotic cell biology. Its roles are multifaceted, ranging from maintaining cell structure and facilitating intracellular transport to forming the mitotic spindle essential for chromosome segregation during cell division. The high rate of proliferation in cancer cells renders them particularly dependent on the flawless execution of mitosis, making the mitotic spindle an attractive and clinically validated target for anticancer therapeutics.

Agents that disrupt microtubule dynamics interfere with spindle formation, activating the spindle assembly checkpoint and leading to a prolonged mitotic arrest that can ultimately trigger apoptosis. These agents are broadly classified as microtubule-stabilizing agents (e.g., taxanes) or destabilizing agents (inhibitors of polymerization). The latter category includes compounds that bind to various sites on tubulin, with the colchicine binding site being a prominent target for small molecule inhibitors.

Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a wide array of biological activities, including potent anticancer effects. Several studies have identified 2-aminopyrimidine-based molecules as effective inhibitors of tubulin polymerization, suggesting that this scaffold is a valuable starting point for the design of novel antimitotic agents. This guide focuses on this compound, a specific derivative, and provides the experimental framework to characterize its potential as a tubulin polymerization inhibitor.

Physicochemical Properties and Compound Handling

A thorough understanding of a compound's physicochemical properties is fundamental to designing robust and reproducible biological assays. For this compound (Molecular Formula: C₉H₁₅N₃O, Molecular Weight: 181.23 g/mol ), the following should be considered[1]:

  • Solubility : The solubility of pyrimidine derivatives can vary significantly based on their substitution patterns and the solvent [2]. The presence of amino and hydroxyl groups suggests potential for hydrogen bonding, which may confer some solubility in polar solvents. However, the butyl group introduces lipophilicity. It is recommended to empirically determine the solubility in common solvents such as DMSO, ethanol, and aqueous buffers. For cell-based assays, a concentrated stock solution is typically prepared in DMSO. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).

  • Stability : The stability of the compound in solution should be assessed. Stock solutions should be stored at -20°C or -80°C and protected from light. The stability in aqueous media at 37°C should be determined for longer-term experiments.

  • Purity : The purity of the compound should be confirmed using analytical techniques such as HPLC and NMR to ensure that the observed biological effects are attributable to the compound of interest.

Table 1: Physicochemical Characteristics of this compound
PropertyValueSource
CAS Number 4038-64-6[1]
Molecular Formula C₉H₁₅N₃O[1]
Molecular Weight 181.23 g/mol [1]
IUPAC Name This compound
Predicted LogP -0.9[3]
Appearance Solid (predicted)-

Proposed Mechanism of Action: Inhibition of Tubulin Polymerization

Based on structure-activity relationship (SAR) studies of similar 2-aminopyrimidine derivatives, it is hypothesized that this compound functions as a microtubule-destabilizing agent by inhibiting tubulin polymerization[4][5]. Many small molecule inhibitors achieve this by binding to the colchicine site on β-tubulin. This binding event is thought to induce a conformational change in the tubulin dimer, rendering it incapable of incorporating into a growing microtubule polymer. The net result is a disruption of the dynamic equilibrium between tubulin dimers and microtubules, leading to a loss of microtubule integrity.

G cluster_0 Cellular Environment cluster_1 Downstream Cellular Effects Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Spindle_Disruption Mitotic Spindle Disruption Compound This compound Compound->Tubulin_Dimers Binds to Colchicine Site Bound_Tubulin Compound-Tubulin Complex Bound_Tubulin->Microtubules Polymerization Inhibited Tubulin_DimersCompound Tubulin_DimersCompound Mitotic_Arrest G2/M Phase Arrest Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of action and downstream cellular effects.

Experimental Protocols

The following protocols provide a roadmap for the comprehensive evaluation of this compound as a tubulin polymerization inhibitor.

In Vitro Tubulin Polymerization Assay

This is the primary assay to directly measure the effect of the compound on the assembly of purified tubulin into microtubules. The increase in turbidity (light scattering) at 340 nm is proportional to the mass of the microtubule polymer formed[6][7].

Principle: Purified tubulin, in the presence of GTP and at 37°C, polymerizes into microtubules. This process is monitored spectrophotometrically by measuring the increase in absorbance at 340 nm over time. Inhibitors of polymerization will reduce the rate and extent of this absorbance increase.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol

  • This compound

  • Positive control: Nocodazole or Colchicine

  • Negative control: Paclitaxel (enhancer)

  • Vehicle control: DMSO

  • Temperature-controlled microplate reader

  • Low-binding 96-well plates

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a concentrated stock solution of the test compound and controls in DMSO.

  • Reaction Mix: On ice, prepare the tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10% glycerol.

  • Assay Plate Setup: Pre-warm the 96-well plate to 37°C. Add 10 µL of various dilutions of the test compound, controls, or vehicle to the appropriate wells. It is recommended to perform each condition in triplicate.

  • Initiate Polymerization: Add 90 µL of the cold tubulin reaction mix to each well to initiate the polymerization. Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm every minute for 60-90 minutes.

Data Analysis:

  • Plot absorbance at 340 nm versus time for each concentration.

  • Determine the maximum polymerization rate (Vmax) and the maximum polymer mass (Amax) at steady-state.

  • Calculate the percentage of inhibition relative to the vehicle control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration that inhibits tubulin polymerization by 50%).

Competitive Colchicine Binding Assay

This assay is crucial to determine if the compound binds to the colchicine site on tubulin.

Principle: The intrinsic fluorescence of colchicine increases upon binding to tubulin. A compound that competes for the same binding site will displace colchicine, leading to a decrease in the fluorescence signal[5][8].

Materials:

  • Purified tubulin

  • Colchicine

  • Test compound

  • Phosphate buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Fluorometer

Procedure:

  • Prepare a solution of tubulin (e.g., 2 µM) and colchicine (e.g., 10 µM) in the buffer.

  • Incubate at 37°C for 30 minutes to allow binding to reach equilibrium.

  • Measure the baseline fluorescence (Excitation: ~350 nm, Emission: ~430 nm).

  • Add increasing concentrations of the test compound to the tubulin-colchicine mixture.

  • Incubate for a set period to allow for competition.

  • Measure the fluorescence intensity at each concentration of the test compound.

Data Analysis:

  • Plot the percentage of fluorescence intensity relative to the control (no test compound) against the test compound concentration.

  • A dose-dependent decrease in fluorescence indicates competitive binding.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic and antiproliferative effects of the compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include untreated and vehicle-treated controls. Incubate for a desired period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control.

  • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Table 2: Representative Cytotoxicity Data for Pyrimidine-Based Tubulin Inhibitors
Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrido[2,3-d]pyrimidineMCF-7 (Breast)0.57
Pyrido[2,3-d]pyrimidineHepG2 (Liver)1.13
2,4-DiaminopyrimidineA549 (Lung)2.14
2,4-DiaminopyrimidineHCT-116 (Colon)3.59
2-Anilino TriazolopyrimidineHeLa (Cervical)0.03-0.043[4]

Note: This table provides context for the expected potency of pyrimidine-based inhibitors. The actual IC₅₀ for this compound must be determined experimentally.

Immunofluorescence Staining of Microtubules

This technique allows for the direct visualization of the compound's effect on the microtubule network within cells.

Principle: Cells are treated with the compound, fixed, and then stained with a primary antibody specific for tubulin (e.g., anti-α-tubulin). A secondary antibody conjugated to a fluorophore is then used to visualize the microtubule network via fluorescence microscopy.

G start Seed Cells on Coverslips treat Treat with Compound (e.g., IC₅₀ concentration) start->treat fix Fixation (e.g., 4% PFA) treat->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm block Blocking (e.g., 1% BSA) perm->block primary_ab Primary Antibody Incubation (e.g., anti-α-tubulin) block->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) primary_ab->secondary_ab mount Mount Coverslips secondary_ab->mount image Fluorescence Microscopy mount->image

Sources

Application Note & Protocols: A Framework for In Vitro Cytotoxicity Evaluation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery and development of novel therapeutic agents necessitate a rigorous evaluation of their biological activity, with cytotoxicity profiling being a critical initial step. Pyrimidine derivatives represent a privileged scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for the in vitro evaluation of a novel pyrimidine derivative, 2-Amino-5-butyl-6-methylpyrimidin-4-ol. We present a multi-assay strategy to generate a robust preliminary cytotoxicity profile, encompassing the assessment of metabolic activity, plasma membrane integrity, and the mechanism of cell death. These protocols are designed to be self-validating and provide the foundational data required for go/no-go decisions in early-stage drug discovery.[3][4]

Introduction: Rationale for Cytotoxicity Profiling

This compound is a heterocyclic compound featuring the pyrimidine nucleus. While specific biological activities for this exact molecule are not extensively documented in public literature, its structural class is of significant interest. Pyrimidine analogs, such as 5-Fluorouracil, are cornerstone anticancer agents, and novel derivatives are continuously explored for improved efficacy and selectivity.[1][5]

Therefore, the first essential step in characterizing a novel compound like this compound is to assess its effect on cell viability. In vitro cytotoxicity assays serve as a rapid and cost-effective method to determine a compound's potency, measure its dose-dependent effects, and gain initial insights into its mechanism of action.[4][6] This application note details a tripartite approach to achieve a comprehensive preliminary assessment.

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability.[7]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of plasma membrane integrity.[8][9]

  • Annexin V/PI Apoptosis Assay: Differentiates between healthy, apoptotic, and necrotic cells to elucidate the primary mechanism of cell death.[10][11]

This multi-assay approach provides a more complete picture than any single method, mitigating the risk of artifacts and generating a more reliable dataset for advancing promising compounds.[12]

General Experimental Workflow

The evaluation process follows a logical sequence from initial cell culture to multi-faceted data analysis. This workflow ensures that data from different assays can be correlated to build a comprehensive understanding of the compound's cytotoxic profile.

G cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure & Treatment cluster_assays Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis Compound_Prep Compound Stock Preparation & Dilution Treatment Treatment with Compound (24, 48, 72h Incubation) Compound_Prep->Treatment Cell_Culture Cell Line Culture (e.g., MCF-7, HepG2, HEK293) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Apoptosis Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis Data_Acq Data Acquisition (Plate Reader, Flow Cytometer) MTT->Data_Acq LDH->Data_Acq Apoptosis->Data_Acq IC50_Calc IC50 Calculation & Dose-Response Curves Data_Acq->IC50_Calc Mechanism Mechanism of Death Analysis Data_Acq->Mechanism Report Final Report & Profile IC50_Calc->Report Mechanism->Report

Caption: General workflow for in vitro cytotoxicity assessment.

Core Methodologies and Protocols

Assay 1: Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[7] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.

MTT_Principle cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, Insoluble) Mitochondrion->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondrion Mitochondrial Dehydrogenases DMSO Solubilizing Agent (e.g., DMSO) Formazan->DMSO Dissolves Crystals Absorbance Measure Absorbance (~570 nm) DMSO->Absorbance

Caption: Principle of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[3]

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, protecting it from light.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100

  • Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Assay 2: Cytotoxicity via LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis or late apoptosis.[8] The LDH assay measures the activity of this released enzyme, which catalyzes the conversion of lactate to pyruvate, reducing NAD⁺ to NADH. NADH then reduces a probe into a colored product, with the intensity of the color being proportional to the amount of LDH released.[8]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up parallel plates for different assays.

  • Establish Controls: For each plate, designate wells for:

    • Spontaneous LDH Release: Untreated cells.[3]

    • Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) 30 minutes before the end of incubation.[14]

    • Vehicle Control: Cells treated with the compound vehicle (e.g., 0.1% DMSO).

  • Supernatant Collection: After the treatment incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.[14]

  • Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, optically clear 96-well plate.[15]

  • Reagent Addition: Add 50 µL of the LDH reaction mixture (catalyst and substrate mix, as per kit instructions) to each well.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[14]

  • Stop Reaction: Add 50 µL of the stop solution (often 1M acetic acid) to each well.[15]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • First, subtract the background absorbance (from wells with medium only) from all readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100

  • Determine the IC₅₀ value as described for the MTT assay.

Assay 3: Mechanism of Cell Death via Annexin V/PI Staining

Principle: This flow cytometry-based assay distinguishes between different cell populations.

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be bound by fluorescently-labeled Annexin V.[10]

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[10][11]

This dual staining allows for the differentiation of four populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (primarily): Annexin V-negative and PI-positive.

Protocol:

  • Cell Seeding and Treatment: Seed 1 x 10⁶ cells in a T25 flask or 6-well plate and treat with the compound (e.g., at its IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize it. Combine all cells from each sample.[10]

  • Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.[16]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (reagent amounts may vary by kit).[16]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[16]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[10]

  • Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).[16] Be sure to include unstained, Annexin V-only, and PI-only controls to set up proper compensation and gating.

Data Analysis:

  • Use the single-stain controls to set the quadrants for analysis.

  • Quantify the percentage of cells in each of the four quadrants (viable, early apoptotic, late apoptotic/necrotic).

  • Compare the distribution of cell populations in treated samples to the vehicle control. A significant increase in the Annexin V-positive populations indicates apoptosis-mediated cytotoxicity.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The IC₅₀ value is a key metric for comparing the potency of the compound across different cell lines and against a known standard.[3]

Table 1: Hypothetical Cytotoxicity Profile of this compound

Cell LineAssayCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM) (Positive Control)
MCF-7 (Breast Cancer)MTT (48h)12.5 ± 1.30.8 ± 0.1
HepG2 (Liver Cancer)MTT (48h)25.1 ± 2.81.2 ± 0.2
HEK293 (Non-Cancerous)MTT (48h)> 1005.4 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: In this hypothetical example, the compound shows greater potency against the MCF-7 cancer cell line compared to the HepG2 line. Importantly, its cytotoxicity is significantly lower in the non-cancerous HEK293 cell line, suggesting a degree of selectivity for cancer cells, which is a desirable trait for a potential therapeutic agent.[4] The apoptosis assay results would further clarify if the observed cytotoxicity is due to programmed cell death.

References

  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Protocols.io. (2025). Quantifying cell viability via LDH cytotoxicity assay. Retrieved from [Link]

  • Ahmed, S. A. (2017). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Al-Nahrain Journal of Science. Retrieved from [Link]

  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. Retrieved from [Link]

  • Decker, T., & Lohmann-Matthes, M. L. (1988). A quick and simple method for the quantitation of lactate dehydrogenase release in measurements of cellular cytotoxicity and tumor necrosis factor (TNF) activity. Journal of Immunological Methods. (Referenced in NIH article: [Link])

  • International Journal of Pharmaceutical Research and Applications. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). LDH cell viability assay protocol. Retrieved from [Link]

  • Bio-Rad. (2021). How to Use Flow Cytometry to Measure Apoptosis: Part One. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). MTT Assay Protocol. Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • ResearchGate. (2015). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. PMC. Retrieved from [Link]

  • Taylor & Francis Online. (2020). New Potential Antitumor Pyrimidine Derivatives: Synthesis and Cytotoxicity Evaluation. Polycyclic Aromatic Compounds. Retrieved from [Link]

  • PubMed. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Retrieved from [Link]

  • ChemBK. (n.d.). 5-n-Butyl-2-ethylamino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols: A Comprehensive Guide to Developing Cell-Based Assays for Novel Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Pyrimidine and its derivatives are cornerstone pharmacophores in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] These heterocyclic compounds are integral to the structure of nucleic acids and vitamins, and their analogs often act as antimetabolites that interfere with critical cellular processes like DNA synthesis, making them potent agents against rapidly proliferating cells, such as those found in tumors.[2][4] The versatility of the pyrimidine scaffold allows for synthetic modifications to target various enzymes and signaling pathways, making it a significant area of interest in modern drug discovery and development.[1][5]

The evaluation of novel pyrimidine analogs requires a robust and well-designed panel of cell-based assays to elucidate their mechanism of action, determine their potency, and assess their therapeutic potential.[4][6] This guide provides a detailed framework for researchers, scientists, and drug development professionals to design and execute a comprehensive suite of in vitro cell-based assays to characterize novel pyrimidine compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and emphasize the importance of creating self-validating systems for trustworthy and reproducible data.

I. Strategic Assay Selection for Pyrimidine Analogs

The initial step in characterizing a novel pyrimidine is to select a panel of assays that will provide a holistic view of its cellular effects. This selection should be guided by the putative mechanism of action, which for pyrimidines often involves the inhibition of enzymes crucial for cell growth and proliferation.[5]

A tiered approach is often most effective:

  • Primary Screening Assays: These are high-throughput assays designed to assess the general cytotoxic or anti-proliferative effects of the compound across various cell lines. The goal is to determine the compound's potency (e.g., IC50 value) and identify sensitive cell lines.[7][8]

  • Secondary Mechanistic Assays: Once the primary activity is confirmed, these assays are employed to investigate the underlying mechanism of action. This could involve assays for apoptosis, cell cycle arrest, or target engagement.

  • Tertiary Target-Specific Assays: If a specific molecular target is hypothesized (e.g., a particular kinase or enzyme in the nucleotide synthesis pathway), targeted assays are used to confirm this interaction and its downstream cellular consequences.[9][10]

The following diagram illustrates a logical workflow for the cell-based screening of novel pyrimidine compounds.

experimental_workflow cluster_0 Primary Screening cluster_1 Secondary Mechanistic Assays cluster_2 Tertiary Target Validation primary_screening Cytotoxicity/Proliferation Assays (e.g., MTT, WST-1) apoptosis Apoptosis Assays (Annexin V, Caspase-Glo) primary_screening->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) primary_screening->cell_cycle If cytostatic target_assay Target-Specific Assays (e.g., Kinase Activity, DHODH Inhibition) apoptosis->target_assay cell_cycle->target_assay

Caption: General workflow for in vitro cytotoxicity testing of a novel pyrimidine.

II. Primary Screening: Assessing Cytotoxicity and Proliferation

The foundational step in evaluating a new pyrimidine analog is to determine its effect on cell viability and proliferation. This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[7]

A. WST-1 Cell Proliferation Assay

The WST-1 assay is a colorimetric method that offers high sensitivity and a streamlined one-step procedure for quantifying cell viability.[11] It is based on the cleavage of the tetrazolium salt WST-1 to formazan by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan dye produced is directly proportional to the number of viable cells.[11][12]

Protocol: WST-1 Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[4][13] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the novel pyrimidine compound in culture medium. A wide concentration range (e.g., 0.01 µM to 100 µM) is recommended to generate a complete dose-response curve.[4]

    • Include a vehicle-only control (e.g., DMSO) and a positive control (a known cytotoxic agent).[7] The final DMSO concentration should typically not exceed 0.5% to avoid solvent-induced toxicity.[7]

    • Remove the medium from the wells and add 100 µL of the compound dilutions.

    • Incubate the plates for a duration relevant to the expected mechanism of action (typically 48 to 72 hours).[4]

  • WST-1 Reagent Addition and Incubation:

    • Add 10 µL of WST-1 reagent to each well.[12][14]

    • Incubate for 1-4 hours at 37°C and 5% CO2.[14][15] The optimal incubation time can vary between cell types and should be determined experimentally.

  • Data Acquisition and Analysis:

    • Shake the plate thoroughly for 1 minute on a shaker.[12][14]

    • Measure the absorbance at 420-480 nm using a microplate reader.[12][15]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[4]

ParameterRecommendationRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in logarithmic growth phase during the experiment.
Compound Concentration Range 0.01 µM - 100 µM (or wider)To capture the full dose-response curve and accurately determine the IC50.
Incubation Time 48 - 72 hoursAllows sufficient time for the compound to exert its anti-proliferative or cytotoxic effects.
WST-1 Incubation 1 - 4 hoursOptimal time for formazan development without causing background signal.
Absorbance Wavelength 420 - 480 nmThe maximal absorbance of the formazan product.

Table 1: Key Parameters for the WST-1 Assay

III. Secondary Mechanistic Assays

Once the IC50 value is established, the next step is to investigate how the pyrimidine analog is affecting the cells. The two most common cellular fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.

A. Apoptosis Detection by Annexin V Staining

Apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be fluorescently labeled to detect apoptotic cells via flow cytometry.[4][7] Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, and is used to identify necrotic or late apoptotic cells.[4]

Protocol: Annexin V-FITC/PI Staining for Apoptosis
  • Cell Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Treat cells with the pyrimidine compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24, 48 hours).[4] Include an untreated control.

  • Cell Harvesting:

    • Harvest both adherent and floating cells by trypsinization.[4] It is crucial to collect the floating cells as they are often apoptotic.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 100 µL of Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[4]

    • Incubate for 15 minutes in the dark at room temperature.[4]

    • Add 400 µL of binding buffer to each sample before analysis.[4]

  • Data Acquisition and Analysis:

    • Analyze the samples by flow cytometry within one hour.[4]

    • Quantify the percentage of cells in each quadrant:

      • Viable: Annexin V- / PI-

      • Early Apoptotic: Annexin V+ / PI-

      • Late Apoptotic/Necrotic: Annexin V+ / PI+

      • Necrotic: Annexin V- / PI+

Cell PopulationAnnexin V StainingPropidium Iodide (PI) StainingInterpretation
ViableNegativeNegativeIntact cell membrane, PS on inner leaflet.
Early ApoptoticPositiveNegativeExposed PS, intact cell membrane.
Late Apoptotic/NecroticPositivePositiveExposed PS, compromised cell membrane.
NecroticNegativePositiveCompromised cell membrane without PS exposure.

Table 2: Interpretation of Annexin V and PI Staining Results

The following diagram illustrates the intrinsic and extrinsic pathways of apoptosis, common targets for chemotherapeutic agents.

apoptosis_pathway cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TRAIL) death_receptor Death Receptor death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 dna_damage DNA Damage p53 p53 dna_damage->p53 bax_bak Bax/Bak p53->bax_bak cytochrome_c Cytochrome c bax_bak->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis signaling pathways.

B. Cell Cycle Analysis by Propidium Iodide Staining

Many pyrimidine analogs function as antimetabolites, interfering with DNA synthesis and leading to cell cycle arrest.[2] Flow cytometry with propidium iodide (PI) staining is a widely used technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]

Protocol: Cell Cycle Analysis using PI Staining and Flow Cytometry
  • Cell Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Fixation:

    • Harvest cells and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing. This step is critical for permeabilizing the cells and preserving DNA integrity.[16]

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A. RNase treatment is essential to eliminate the signal from double-stranded RNA.[16]

    • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

An accumulation of cells in a specific phase of the cell cycle following treatment with the pyrimidine compound is indicative of cell cycle arrest at that checkpoint.

IV. Tertiary Target Validation Assays

If the novel pyrimidine is designed to target a specific enzyme, it is crucial to validate this interaction in a cellular context. Many pyrimidine derivatives are known to target kinases or enzymes involved in nucleotide biosynthesis, such as dihydroorotate dehydrogenase (DHODH).[5][18][19]

A. Cellular Kinase Activity Assay

Cell-based kinase assays measure the activity of a specific kinase within the cell.[9] These assays can quantify the phosphorylation of a known substrate of the kinase of interest.[9] A decrease in substrate phosphorylation in the presence of the pyrimidine compound would indicate inhibition of the kinase.

Protocol: General Cellular Phosphorylation Assay (e.g., ELISA-based)
  • Cell Treatment:

    • Seed cells in an appropriate plate format (e.g., 96-well).

    • Treat with a range of concentrations of the pyrimidine inhibitor for a suitable duration.

  • Cell Lysis:

    • Lyse the cells to release the intracellular proteins.

  • ELISA-based Detection:

    • The cell lysate is added to a microplate pre-coated with a capture antibody specific for the total protein of interest (the kinase substrate).

    • A second antibody, specific to the phosphorylated form of the substrate and conjugated to a detection enzyme (e.g., HRP), is added.

    • A substrate for the detection enzyme is added, and the resulting signal (colorimetric or chemiluminescent) is measured. The signal intensity is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity at each compound concentration and determine the IC50 value.[9]

kinase_inhibition_pathway cluster_0 Kinase Signaling kinase Kinase p_substrate Phosphorylated Substrate kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->p_substrate downstream Downstream Cellular Effects (e.g., Proliferation, Survival) p_substrate->downstream inhibitor Pyrimidine Inhibitor inhibitor->kinase Inhibition

Caption: A simplified diagram of kinase inhibition by a novel pyrimidine.

B. DHODH Inhibition and Uridine Rescue

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway.[18][20] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell growth arrest.[19][21] A key validation experiment for a putative DHODH inhibitor is a uridine rescue experiment. Since uridine can be utilized by the pyrimidine salvage pathway to bypass the de novo synthesis block, the addition of exogenous uridine should rescue the anti-proliferative effects of a DHODH inhibitor.[19][21]

Protocol: Uridine Rescue Experiment
  • Cell Treatment:

    • Perform a cell proliferation assay (e.g., WST-1) as described previously.

    • In parallel, treat cells with the pyrimidine compound in the presence of a range of concentrations of exogenous uridine.

  • Data Analysis:

    • If the compound's anti-proliferative effect is attenuated or completely reversed in the presence of uridine, it strongly suggests that the compound's mechanism of action involves the inhibition of the de novo pyrimidine biosynthesis pathway, likely through DHODH.[19]

V. Assay Validation and Best Practices

For the data generated from these assays to be trustworthy, the assays themselves must be validated.[22][23]

  • Reproducibility: All assays should be performed with multiple biological replicates to ensure the results are consistent.

  • Positive and Negative Controls: The inclusion of appropriate controls is essential for data interpretation.

  • Z'-factor: For high-throughput screening assays, the Z'-factor is a statistical measure of the quality of the assay, with a value greater than 0.5 indicating an excellent assay.

  • Cell Line Authentication: Use authenticated cell lines to ensure the biological relevance of your findings.

  • Aseptic Technique: Maintain strict aseptic technique throughout all cell culture and assay procedures to prevent contamination.[24]

Conclusion

The development of cell-based assays for novel pyrimidines is a critical component of the drug discovery process. A systematic and logical approach, starting from broad screening assays and progressing to more specific mechanistic and target validation studies, is essential for a comprehensive characterization of these promising therapeutic agents. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to generate robust, reliable, and meaningful data, ultimately accelerating the journey from a novel compound to a potential life-saving therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the causality behind experimental choices, providing troubleshooting strategies and optimized protocols grounded in established chemical principles.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My overall yield is consistently low (< 60%). What are the most common factors I should investigate?

Answer: Low yield in this pyrimidine synthesis is a frequent issue, typically stemming from one of four areas: reaction conditions, reagent quality, side reactions, or inefficient purification. The primary synthetic route is the condensation of a β-ketoester (ethyl 2-butylacetoacetate) with guanidine, which requires careful control.[1][2]

A logical troubleshooting workflow is essential:

  • Verify Reagent Quality:

    • Guanidine Source: Guanidine is often used as a salt (e.g., guanidine hydrochloride or carbonate). Ensure you are using the correct molar equivalent of base to liberate the free guanidine in situ.

    • Base: The base used (commonly sodium ethoxide or potassium hydroxide) must be anhydrous. The presence of water can hydrolyze the ester starting material and deactivate the base, leading to an incomplete reaction.[3]

    • β-Ketoester: Verify the purity of your ethyl 2-butylacetoacetate. Impurities can lead to significant byproduct formation.

  • Optimize Reaction Conditions:

    • Stoichiometry: An incorrect molar ratio of reactants is a common pitfall. A slight excess of the guanidine component may be beneficial to drive the reaction to completion.[4]

    • Temperature and Time: These parameters are intrinsically linked. If the reaction is incomplete at a lower temperature (e.g., room temperature), gradually increasing the temperature to reflux and extending the reaction time can significantly improve conversion. Monitor progress using Thin Layer Chromatography (TLC).[4]

  • Identify and Minimize Side Reactions:

    • The primary side reaction is the base-catalyzed self-condensation of the β-ketoester (a Claisen-type reaction), which competes with the desired cyclization.[5] This can be minimized by maintaining a controlled temperature and adding the base portion-wise to the mixture of the ketoester and guanidine.

  • Refine Workup and Purification:

    • The product has both an acidic proton (on the pyrimidinol ring) and a basic amino group, making it amphoteric. During the aqueous workup, carefully adjust the pH to the isoelectric point to ensure maximum precipitation before filtration.

    • Inefficient recrystallization (wrong solvent choice, cooling too quickly) can lead to significant product loss.

TroubleshootingWorkflow cluster_reagents Key Checks cluster_conditions Optimization Steps Start Low Yield Observed CheckReagents 1. Verify Reagent Purity & Stoichiometry Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions CheckReagents->OptimizeConditions Reagents OK AnhydrousBase Is base anhydrous? CheckReagents->AnhydrousBase CorrectStoichiometry Is stoichiometry correct? CheckReagents->CorrectStoichiometry AnalyzeByproducts 3. Analyze for Byproducts (TLC/LC-MS) OptimizeConditions->AnalyzeByproducts Yield still low IncreaseTemp Increase Temperature/Time OptimizeConditions->IncreaseTemp ChangeSolvent Change Solvent OptimizeConditions->ChangeSolvent RefinePurification 4. Refine Purification Protocol AnalyzeByproducts->RefinePurification Byproducts minimal Success Yield Improved RefinePurification->Success

Caption: A workflow for troubleshooting low yield issues.

Question 2: My post-reaction TLC shows multiple spots. What are the likely impurities and how can I characterize them?

Answer: The presence of multiple spots on TLC is a clear indicator of an incomplete reaction or the formation of byproducts. The most common species you will encounter are:

  • Unreacted Starting Materials: Ethyl 2-butylacetoacetate and guanidine (or its salt). Spot the starting materials on the same TLC plate as your reaction mixture for direct comparison.

  • Claisen Self-Condensation Product: The β-ketoester can react with itself to form a larger, more complex ketone. This is often less polar than the desired product.

  • Intermediate Species: In some cases, acyclic intermediates from the initial condensation of guanidine with one of the carbonyl groups of the ketoester may be present.

Characterization Strategy: A small-scale reaction followed by Liquid Chromatography-Mass Spectrometry (LC-MS) analysis is the most efficient method to identify the molecular weights of the main product and the impurities, which greatly aids in their structural elucidation.

Question 3: The reaction seems to stall and does not proceed to completion, even after extended time. How can I drive the conversion higher?

Answer: A stalled reaction points to an issue with reactivity or equilibrium.

  • Increase Thermal Energy: Refluxing the reaction mixture is the most common solution. The increased kinetic energy accelerates the rate of the desired cyclization and subsequent dehydration steps.

  • Choice of Base and Solvent: The combination of base and solvent is critical. Using sodium ethoxide in absolute ethanol is a standard and effective choice. This ensures the presence of a strong, non-nucleophilic base in a compatible solvent. If using KOH, ensure it is finely powdered and the solvent is anhydrous.[3]

  • Leverage Modern Catalysis (Advanced): For challenging cases, moving beyond classical conditions can be effective. The use of Lewis acid catalysts like Yb(OTf)₃ has been shown to improve yields in related multicomponent reactions.[6] Microwave-assisted synthesis is another powerful technique for drastically reducing reaction times and often improving yields by promoting efficient and uniform heating.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis is a classical cyclocondensation reaction. It involves the reaction of a 1,3-dicarbonyl equivalent, specifically ethyl 2-butylacetoacetate, with a compound containing an N-C-N moiety, which is guanidine.[2] The reaction proceeds under basic conditions, leading to the formation of the pyrimidine ring through a sequence of addition and dehydration steps.

Q2: Can you explain the keto-enol tautomerism in the final product?

Yes, the product, this compound, exists in a tautomeric equilibrium with its keto form, 2-Amino-5-butyl-6-methylpyrimidin-4(3H)-one.[9] The pyrimidin-4-ol is the "enol" form, while the pyrimidin-4(3H)-one is the "keto" (or more accurately, amide) form. In most solvent systems and in the solid state, the keto/amide tautomer is significantly more stable and is the predominant species observed.

Q3: What are the most critical safety precautions for this synthesis?

  • Handling Bases: Sodium ethoxide is highly flammable, corrosive, and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon) in a fume hood.

  • Solvent Safety: Ethanol is flammable. Ensure no ignition sources are present when heating to reflux.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

Optimized Experimental Protocol

This protocol is designed to maximize yield and purity for a laboratory-scale synthesis.

1. Reagent Preparation:

  • Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.1 eq) in anhydrous ethanol under a nitrogen atmosphere. Alternatively, use commercially available solid sodium ethoxide (1.1 eq).

  • In a separate flask, suspend guanidine hydrochloride (1.0 eq) in anhydrous ethanol.

2. Reaction Assembly:

  • To the guanidine hydrochloride suspension, add the freshly prepared sodium ethoxide solution. Stir for 20-30 minutes at room temperature to liberate the free guanidine.

  • To this mixture, add ethyl 2-butylacetoacetate (1.0 eq) dropwise over 15 minutes.

3. Reaction Execution:

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC (e.g., using a 10% Methanol in Dichloromethane mobile phase). The disappearance of the ketoester spot indicates reaction completion.

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Resuspend the resulting solid in cold water.

  • Carefully adjust the pH to ~7 using 2M HCl. The product should precipitate as a solid.

  • Stir the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration and wash with a small amount of cold water, followed by a cold, non-polar solvent like hexane to aid drying.

5. Purification:

  • Recrystallize the crude solid from an ethanol/water mixture. Dissolve the product in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly to room temperature, then place in an ice bath to complete crystallization.

  • Filter the purified crystals, wash with a small amount of cold 50% ethanol/water, and dry under vacuum.

Table 1: Optimized Reaction Parameters
ParameterRecommended ValueRationale
Guanidine Source Guanidine HClStable, readily available salt.
Base Sodium EthoxideStrong, non-nucleophilic base compatible with ethanol solvent.
Molar Ratio 1.0 eq Ketoester : 1.1 eq Guanidine HCl : 2.1 eq NaOEtSlight excess of guanidine and sufficient base to neutralize HCl and catalyze.
Solvent Anhydrous EthanolGood solubility for reactants and suitable boiling point for reflux.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier for cyclization.
Reaction Time 4-6 hoursTypically sufficient for full conversion; monitor by TLC.
Purification Recrystallization (Ethanol/Water)Effective for removing unreacted starting materials and polar impurities.

Reaction Mechanism

The synthesis proceeds through a well-established cyclocondensation mechanism.

  • Enolate Formation: The base (ethoxide) deprotonates the α-carbon of ethyl 2-butylacetoacetate, forming a nucleophilic enolate.

  • Nucleophilic Attack: The nucleophilic nitrogen of guanidine attacks the ester carbonyl of the ketoester.

  • Intramolecular Cyclization: A second nucleophilic attack occurs intramolecularly, where the other terminal nitrogen of the guanidine moiety attacks the ketone carbonyl.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) and loss of ethanol to form the stable, aromatic pyrimidine ring.

ReactionMechanism Reactants Guanidine + Ethyl 2-butylacetoacetate Step1 Initial Condensation (Attack on Ester Carbonyl) Reactants->Step1 Intermediate1 Acyclic Intermediate Step1->Intermediate1 Step2 Intramolecular Cyclization (Attack on Ketone Carbonyl) Intermediate1->Step2 Intermediate2 Cyclic Hemiaminal Intermediate Step2->Intermediate2 Step3 Dehydration & Elimination (Loss of H2O & EtOH) Intermediate2->Step3 Product This compound (Keto Tautomer) Step3->Product

Caption: The mechanistic pathway of the pyrimidine synthesis.

References

  • Dommaraju, Y., et al. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(16), 4985. [Link]

  • Ma, Y., Qian, C., Wang, L., & Yang, M. (2000). Lanthanide Triflate Catalyzed Biginelli Reaction. One-Pot Synthesis of Dihydropyrimidinones under Solvent-Free Conditions. The Journal of Organic Chemistry, 65(12), 3864-3868. [Link]

  • Alvim, H. G. O., et al. (2018). Combined Role of the Asymmetric Counteranion-Directed Catalysis (ACDC) and Ionic Liquid Effect for the Enantioselective Biginelli Multicomponent Reaction. The Journal of Organic Chemistry, 83(19), 12143–12153. [Link]

  • Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]

  • de la Torre, M. C., & Gotor, V. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 793. [Link]

  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. National Center for Biotechnology Information. [Link]

  • Banitt, E. H., et al. (1974). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Journal of Medicinal Chemistry, 17(1), 116-120. [Link]

  • Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Wikipedia. (2023). Pyrimidine. Wikimedia Foundation. [Link]

  • World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. WJARR. [Link]

  • LibreTexts Chemistry. (2024). The Claisen Condensation Reaction. LibreTexts. [Link]

Sources

Technical Support Center: Purification of Crude 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Amino-5-butyl-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this pyrimidinol derivative. The following information is curated to explain the causality behind experimental choices and to provide self-validating protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. For instance, if the synthesis involves the condensation of a guanidine salt with a β-keto ester, potential impurities could be unreacted guanidine or β-keto ester, as well as byproducts from self-condensation of the ester. It is also possible to have isomeric impurities. A thorough analysis of the synthetic pathway is crucial for anticipating potential impurities.[1]

Q2: My crude product has a low melting point and appears oily. What does this indicate?

A2: A low or broad melting point, or an oily appearance, typically suggests the presence of significant impurities or residual solvent. Pure crystalline solids generally have sharp, defined melting points. The impurities disrupt the crystal lattice of the pure compound, leading to a depression and broadening of the melting point range. The presence of residual solvent can also act as a plasticizer, giving the product an oily consistency.

Q3: I'm struggling to find a suitable single solvent for recrystallization. What should I do?

A3: It is not uncommon to find that a single solvent is not ideal for recrystallization. In such cases, a binary solvent system is often effective. The ideal binary solvent system consists of two miscible solvents: one in which your compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent"). The process involves dissolving the crude product in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "bad" solvent until slight turbidity persists. Upon cooling, crystals of the purified compound should form.

Q4: After recrystallization, my yield is very low. What are the possible reasons and how can I improve it?

A4: Low recovery after recrystallization can be attributed to several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.

  • Premature crystallization: If the solution cools too much before filtration of insoluble impurities, some product will be lost.

  • Incomplete precipitation: The compound may be more soluble in the chosen solvent than initially anticipated.

To improve the yield, try using the minimum amount of hot solvent necessary to dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize precipitation. If the compound is still too soluble, a different solvent or solvent system should be explored.

Q5: My compound seems to be "oiling out" during recrystallization instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To remedy this, you can try the following:

  • Re-heat the solution to dissolve the oil, then add a small amount of additional solvent before allowing it to cool slowly.

  • Try a lower-boiling point solvent system.

  • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound using common laboratory techniques.

Troubleshooting Recrystallization
Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. - Solution is not saturated.- Compound is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity is observed, then cool.- Try a different solvent or solvent system.
Colored impurities remain in the crystals. - Impurities are co-crystallizing with the product.- Impurities are adsorbed onto the crystal surface.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Perform a second recrystallization.
The product precipitates as a fine powder, not crystals. - The solution was cooled too rapidly.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
A solvatomorph forms. - The solvent has been incorporated into the crystal lattice.- A toxic solvatomorph of a similar compound, pyrimethamine, was found to be the product from methanol recrystallization.[2] Try a different recrystallization solvent. Thermal analysis can also be used to identify and potentially reverse the formation of a solvatomorph.[2]
Troubleshooting Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots on TLC. - The solvent system is not optimal.- Adjust the polarity of the mobile phase. For normal phase chromatography, increase the polarity to move polar compounds further up the plate. For reverse phase, decrease the polarity of the mobile phase. A good starting point for many pyrimidine derivatives is a mixture of hexane/ethyl acetate or dichloromethane/methanol.[3]
Compound is not eluting from the column. - The mobile phase is not polar enough.- The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase (gradient elution).[4]- If the compound is acidic or basic, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent can improve elution.[4]
Cracking of the silica gel bed. - Improper packing of the column.- Running the column under high pressure.- Ensure the silica gel is packed as a uniform slurry.[3]- Avoid using highly viscous solvents or excessively high flow rates. Dichloromethane, for example, can cause columns to run slowly and be more prone to cracking.[4]
Inconsistent Rf values. - Changes in temperature or humidity.- The TLC chamber was not properly saturated with solvent vapor.- Run a co-spot (a lane with both the crude mixture and the purified fraction) to confirm the identity of the spots.- Ensure the TLC chamber is sealed and allowed to equilibrate before running the plate.
Troubleshooting Acid-Base Extraction
Problem Potential Cause(s) Recommended Solution(s)
An emulsion forms at the interface of the aqueous and organic layers. - Vigorous shaking of the separatory funnel.- High concentration of dissolved substances.- Gently swirl or invert the separatory funnel instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Allow the mixture to stand for a longer period.
Poor recovery of the product after neutralization. - The pH was not adjusted correctly.- The product is partially soluble in the aqueous layer even in its neutral form.- Use a pH meter or pH paper to ensure complete neutralization.- After neutralization, extract the aqueous layer multiple times with an organic solvent to recover any dissolved product.[5][6]
The product does not precipitate after neutralizing the aqueous layer. - The product is highly soluble in water.- The concentration of the product is too low.- If the product is water-soluble, it will need to be back-extracted into an organic solvent.[5][6]- If the concentration is low, the aqueous solution can be concentrated under reduced pressure before extraction.

III. Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent will need to be determined experimentally.

  • Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold. Common solvents to test include water, ethanol, methanol, acetone, ethyl acetate, and toluene.[7] A binary solvent system may also be necessary.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid method for purifying compounds based on their polarity.[3]

  • TLC Analysis: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[3]

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent. Ensure the silica bed is compact and level.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[4]

  • Elution: Add the eluent to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the compound by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.[3]

Protocol 3: Purification by Acid-Base Extraction

This technique is useful for separating acidic, basic, and neutral compounds.[8][9] this compound has both a basic amino group and an acidic hydroxyl group (in its tautomeric form), making this a potentially complex but powerful technique.

  • Dissolution: Dissolve the crude mixture in a suitable organic solvent such as dichloromethane or diethyl ether in a separatory funnel.[9]

  • Extraction of Basic Impurities: Add a dilute aqueous acid (e.g., 1 M HCl) to the separatory funnel. Shake the funnel, releasing pressure periodically. Allow the layers to separate. The protonated basic impurities will move into the aqueous layer. Drain the aqueous layer. Repeat this step two more times.

  • Extraction of Acidic Impurities: To the remaining organic layer, add a dilute aqueous base (e.g., 1 M NaOH or saturated sodium bicarbonate solution).[5] Shake the funnel and allow the layers to separate. The deprotonated acidic impurities will move into the aqueous layer. Drain the aqueous layer. Repeat this step two more times.

  • Isolation of the Neutral Product: The organic layer should now contain the purified this compound (assuming it is the least acidic/basic component). Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), and remove the solvent by rotary evaporation.[5][8]

IV. Purity Assessment

After purification, it is essential to assess the purity of the this compound. Several analytical techniques can be employed for this purpose:

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): A more quantitative method for determining purity. Both normal-phase and reverse-phase HPLC can be used for pyrimidine derivatives.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and can also be used for quantitative purity assessment (qNMR).[12][13]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can be coupled with liquid chromatography (LC-MS) for enhanced separation and identification of impurities.[14][15]

  • Melting Point Analysis: A sharp melting point close to the literature value is indicative of high purity.

V. Visualizations

General Purification Workflow

G crude Crude Product recrystallization Recrystallization crude->recrystallization For crystalline solids column_chrom Column Chromatography crude->column_chrom For complex mixtures or oils acid_base Acid-Base Extraction crude->acid_base To remove acidic/basic impurities analysis Purity Assessment (TLC, HPLC, NMR) recrystallization->analysis column_chrom->analysis acid_base->analysis pure Pure Product analysis->pure Purity Confirmed

Caption: A flowchart illustrating the decision-making process for selecting a primary purification technique.

Acid-Base Extraction Logic

G start Crude Mixture in Organic Solvent add_acid Wash with Aqueous Acid (e.g., HCl) start->add_acid sep1 Separate Layers add_acid->sep1 org1 Organic Layer: Product + Acidic/Neutral Impurities sep1->org1 Organic aq1 Aqueous Layer 1: Basic Impurities sep1->aq1 Aqueous add_base Wash with Aqueous Base (e.g., NaOH) org1->add_base sep2 Separate Layers add_base->sep2 org2 Organic Layer: Purified Product sep2->org2 Organic aq2 Aqueous Layer 2: Acidic Impurities sep2->aq2 Aqueous isolate Isolate Product: Wash, Dry, Evaporate org2->isolate

Caption: A diagram showing the separation of components based on their acid-base properties.

VI. References

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods, 70(1), 15-21. [Link]

  • Acid-Base Extraction. University of California, Los Angeles. [Link]

  • Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reichard, P. (1949). CHROMATOGRAPHY OF PURINES AND PYRIMIDINES ON STARCH COLUMNS. Journal of Biological Chemistry, 179(2), 773-774. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Lee, J., et al. (2022). The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 27(19), 6534. [Link]

  • Egbadon, E. O., et al. (2020). Design, Synthesis and Characterization of Novel Amino-Pyrimidine Organic Framework as Potential Environmental Mob-Up Agents. Chemistry Research Journal, 5(4), 108-115. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Smith, P. J., et al. (2018). The risk of recrystallization: changes to the toxicity and morphology of pyrimethamine. Pharmaceutical Development and Technology, 23(10), 1014-1023. [Link]

  • Wasiullah, M., et al. (2022). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. International Journal of Advanced Research in Engineering and Management, 8(2), 1-10. [Link]

  • Acid-Base Extraction Tutorial. OChem Channel. [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194. [Link]

  • Zhang, L., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(22), 5293. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. ResearchGate. [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5), 32191-32194. [Link]

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. [Link]

  • Yengoyan, A. P., et al. (2019). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Letters in Organic Chemistry, 16(1), 1-1. [Link]

  • Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines. Google Patents.

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. ResearchGate. [Link]

  • Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

  • Hsieh, C. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114283. [Link]

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). [Link]

  • 2-Amino-4-hydroxy-6-methylpyrimidine. NIST WebBook. [Link]

  • 2-Amino-6-methylpyrimidin-4-one. PubChem. [Link]

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Technical Support Center: Challenges in Substituted Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Substituted Pyrimidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this critical heterocyclic motif. Pyrimidines are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. However, their synthesis is often fraught with challenges, from controlling regioselectivity to minimizing side reactions and overcoming purification hurdles.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven insights. Our goal is to empower you to diagnose issues in your synthetic route, optimize your reaction conditions, and achieve higher yields and purity in your target pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific experimental issues in a problem-cause-solution format. Each entry explains the underlying chemistry to help you make informed decisions in the lab.

Issue 1: Low Yield in Biginelli Reaction

Problem: You are performing a Biginelli reaction to synthesize a dihydropyrimidinone (DHPM), but the yield is consistently low, with a significant amount of unreacted starting materials observed by TLC or HPLC.[1][2]

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical.[2] While classic methods use Brønsted acids like HCl, these can sometimes promote side reactions.[2]

    • Solution: Screen a panel of Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates, which can be more effective.[2] It's essential to find a catalyst that is active enough to promote the reaction without causing degradation of starting materials or products. In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[2]

  • Inappropriate Reaction Conditions: Temperature and reaction time are key parameters.[2]

    • Solution: While refluxing in ethanol is common, some substrates may benefit from milder conditions to prevent byproduct formation, or higher temperatures under solvent-free conditions to drive the reaction to completion.[2] Monitor the reaction progress by TLC to determine the optimal reaction time.[2]

  • Poor Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted side reactions.[2]

    • Solution: Ensure all starting materials are of high purity. Recrystallize or distill reagents if necessary.

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.[2]

    • Solution: Polar solvents are generally preferred.[2] Experiment with different solvents like ethanol, acetonitrile, or even solvent-free conditions to find the optimal medium for your specific substrates.[2]

Troubleshooting Workflow for Low Yield in Biginelli Reaction

Biginelli_Troubleshooting start Low Yield in Biginelli Reaction catalyst Optimize Catalyst start->catalyst Is catalyst optimal? catalyst->catalyst conditions Adjust Reaction Conditions catalyst->conditions Yes conditions->conditions reagents Check Reagent Purity conditions->reagents Yes reagents->reagents solvent Screen Solvents reagents->solvent Yes solvent->solvent success Improved Yield solvent->success Yes

Caption: A decision-making workflow for troubleshooting low yields in the Biginelli reaction.

Issue 2: Formation of a Fluorescent Byproduct in Biginelli Reaction

Problem: Your Biginelli reaction mixture produces a fluorescent byproduct, which complicates purification and reduces the yield of the desired DHPM.

Potential Cause & Solution:

  • Hantzsch Dihydropyridine (DHP) Formation: The most common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine.[1][3] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia can be generated from the decomposition of urea at elevated temperatures.[1][3] This pathway competes with the desired Biginelli reaction.[1]

    • Solution 1: Temperature Control: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature (e.g., 60°C) can significantly reduce the formation of the DHP byproduct.[1][3]

    • Solution 2: Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[3] Some Lewis acids may favor the desired DHPM formation.

    • Solution 3: Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia before it can participate in the Biginelli reaction.[3]

Comparative Yields at Different Temperatures
Temperature (°C)DHPM Yield (%)Hantzsch DHP Yield (%)
608510
807225
1005540
Note: Yields are approximate and can vary based on specific substrates and catalysts.[1]
Issue 3: Side Reactions in Pinner Pyrimidine Synthesis

Problem: You are attempting a Pinner synthesis by condensing an amidine with a β-dicarbonyl compound, but are observing significant side products and a low yield of the target pyrimidine.

Potential Causes & Solutions:

  • Hydrolysis of Intermediates: The Pinner synthesis is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is particularly susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[4]

    • Solution: Conduct the reaction under strictly anhydrous conditions. Use freshly distilled, anhydrous solvents, dry all glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][5] The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[4]

  • Self-Condensation of Starting Materials: Both the amidine and the β-dicarbonyl compound can undergo self-condensation, especially under basic or high-temperature conditions.[5]

    • Solution: Carefully control the stoichiometry of the reactants and the reaction temperature. A slow, controlled addition of one reagent to the other can sometimes minimize self-condensation.

  • Thermal Instability of Pinner Salts: Pinner salts can be thermally unstable and may decompose or rearrange at elevated temperatures.[4]

    • Solution: Maintain careful temperature control. Low temperatures are often necessary during the formation of the Pinner salt to prevent decomposition.[4]

Key Parameters to Control in Pinner Synthesis
ParameterRationaleRecommended Action
Anhydrous Conditions Prevents hydrolysis of the moisture-sensitive Pinner salt intermediate.[4]Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).[4]
Temperature Control Pinner salts can be thermally unstable and prone to decomposition.[4]Maintain low temperatures during Pinner salt formation and carefully control the temperature during cyclization.
pH Control The reaction can be catalyzed by acid or base; incorrect pH can promote side reactions.[5]Choose the appropriate catalyst (acid or base) and control its stoichiometry.
Reagent Purity Impurities can lead to side reactions and lower yields.[4]Use high-purity amidine and β-dicarbonyl compounds.
Issue 4: Lack of Regioselectivity in Cross-Coupling Reactions

Problem: You are performing a Suzuki or other metal-catalyzed cross-coupling reaction on a di- or tri-halopyrimidine and obtaining a mixture of regioisomers, making purification difficult and lowering the yield of the desired isomer.

Potential Causes & Solutions:

  • Inherent Reactivity of Halogen Positions: In many dihalopyrimidines, such as 2,4-dichloropyrimidine, the C4 position is generally more reactive towards cross-coupling and nucleophilic aromatic substitution than the C2 position.[6] This inherent reactivity can lead to preferential reaction at one site.

    • Solution: Leverage Inherent Selectivity: For C4-substituted products, standard cross-coupling conditions will often provide the desired regioselectivity.[6]

    • Solution: Ligand-Controlled Selectivity: To achieve unconventional C2-selectivity, the choice of ligand is crucial. For example, sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C2 position of 2,4-dichloropyridines, a related heterocycle.[7] This principle can be extended to pyrimidine systems.

  • Reaction Conditions: The choice of catalyst, base, and solvent can influence the regioselectivity of the reaction.

    • Solution: A systematic screen of reaction parameters is often necessary. For challenging substrates, consider specialized conditions. For instance, ligand-free "Jeffery" conditions have been shown to enhance C4-selectivity in Suzuki couplings of 2,4-dichloropyridines.[7]

Regioselectivity in 2,4-Dichloropyrimidine Cross-Coupling

Regioselectivity sub 2,4-Dichloropyrimidine c4 C4-Substituted Product (Major Isomer) sub->c4 Conventional Conditions (e.g., Pd(PPh₃)₄) c2 C2-Substituted Product (Unconventional Selectivity) sub->c2 Ligand-Controlled Conditions (e.g., Pd(0) + bulky NHC ligand)

Caption: General strategies for controlling regioselectivity in the cross-coupling of 2,4-dichloropyrimidine.

Issue 5: Difficulties in Product Purification

Problem: Your crude pyrimidine product is difficult to purify due to the presence of impurities with similar physicochemical properties to the desired compound.[8]

Potential Causes & Solutions:

  • Similar Polarity of Products and Impurities: If the desired product and byproducts have similar polarities, separation by standard column chromatography can be challenging.[8]

    • Solution 1: Optimize Chromatography: Experiment with different solvent systems (eluents) and stationary phases (e.g., alumina instead of silica gel) to improve separation.[8]

    • Solution 2: Alternative Purification Techniques: Consider preparative HPLC, which offers higher resolution for challenging separations.[9] Recrystallization is a cost-effective and powerful technique for purifying solid compounds if a suitable solvent system can be found.[9] Solid-phase extraction (SPE) can also be used for sample cleanup.[9]

  • Incomplete Removal of Catalysts or Reagents: Residual catalysts or unreacted starting materials can co-elute with the product.[8]

    • Solution: Ensure proper work-up procedures are followed before purification. This includes aqueous washes to remove water-soluble reagents and catalysts, and extractions to separate the product from other components.[8]

General Purification Strategy
Purification TechniqueBest For...Key Considerations
Recrystallization Purifying solid compounds from solid impurities.[9]Requires finding a solvent where the product has high solubility at high temperature and low solubility at low temperature.[9]
Column Chromatography Separating compounds with different polarities.[9]Choice of stationary phase (silica, alumina) and eluent system is critical for good separation.[8]
Preparative HPLC High-resolution separation of complex mixtures or final purification for high-purity compounds.[9]More expensive and time-consuming than column chromatography, but offers superior separation power.
Solid-Phase Extraction Rapid cleanup of samples by partitioning between a solid and liquid phase.[9]Useful for removing classes of impurities rather than fine separation of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in pyrimidine synthesis?

A1: Several parameters are crucial for successful pyrimidine synthesis. These include:

  • Reaction Conditions: Temperature, pressure, and reaction time must be optimized to avoid incomplete reactions or product degradation.[8]

  • Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to low conversion of the limiting reagent and the formation of byproducts.[8]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air and moisture. Running reactions under an inert atmosphere (nitrogen or argon) can significantly improve yields.[8]

  • Catalyst Choice: As seen in the Biginelli and cross-coupling reactions, the catalyst can dramatically affect yield, selectivity, and the formation of side products.[2]

Q2: I suspect the presence of N-acylurea byproducts in my Biginelli reaction. How can I confirm their presence and prevent their formation?

A2: N-acylureas can form as byproducts in the Biginelli reaction, complicating purification.[1]

  • Confirmation: These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1][3]

  • Prevention: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress their formation.[1] Purification can often be achieved by recrystallization, as N-acylureas may have different solubility profiles than the desired DHPM product.[1]

Q3: Can I use aliphatic aldehydes in the Biginelli reaction?

A3: Yes, but yields are often lower compared to aromatic aldehydes. Aliphatic aldehydes can be more prone to self-condensation (aldol condensation) and other side reactions.[4][5] The "Atwal modification," which involves pre-forming the enone intermediate, can be an effective strategy for improving yields with aliphatic aldehydes.[4]

Q4: My Suzuki coupling with a chloropyrimidine is not working. What are some common reasons for failure?

A4: Chloropyrimidines can be challenging substrates for Suzuki coupling due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds. Common issues include:

  • Catalyst Inactivity: The choice of palladium catalyst and ligand is critical. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the oxidative addition of the palladium to the C-Cl bond.

  • Ineffective Base: The base plays a crucial role in the transmetalation step. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary to find one that is effective for your specific substrate combination.

  • Protodeboronation: The boronic acid can be consumed by a competing side reaction where the boron group is replaced by a hydrogen atom. This is often promoted by high temperatures and certain bases. Using fresh, high-purity boronic acid and carefully optimized, milder conditions can help minimize this issue.[10]

Q5: Are there any "green" or more environmentally friendly methods for pyrimidine synthesis?

A5: Yes, there is growing interest in developing more sustainable synthetic methods. For the Biginelli reaction, microwave-assisted synthesis under solvent-free conditions has been shown to increase yields and shorten reaction times.[11] Additionally, the use of reusable catalysts is an active area of research. Some modern multicomponent reactions for pyrimidine synthesis are designed to be environmentally benign.[12]

Experimental Protocols

Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction

This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.[1]

Materials:

  • Aldehyde (1 mmol)

  • β-ketoester (1 mmol)

  • Urea (1.5 mmol)

  • Suitable Lewis acid catalyst (e.g., sulfated zirconia, 50 mg)

  • Ethanol (for work-up)

Procedure:

  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).

  • Add the catalyst (e.g., sulfated zirconia, 50 mg).

  • Stir the mixture at a controlled temperature of 60°C.[1]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Add a small amount of ethanol and stir for 5 minutes.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.

Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis

This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.[1]

Materials:

  • Amidine hydrochloride (10 mmol)

  • Sodium ethoxide (11 mmol)

  • β-dicarbonyl compound (10 mmol)

  • Anhydrous ethanol

Procedure:

  • In an oven-dried, three-neck round-bottom flask under an inert atmosphere (N₂), dissolve the amidine hydrochloride (10 mmol) in anhydrous ethanol.

  • Cool the solution in an ice bath.

  • Carefully add sodium ethoxide (11 mmol) portion-wise to the stirred solution to generate the free amidine. Stir the resulting suspension for 30 minutes at 0-5°C.

  • Add the β-dicarbonyl compound (10 mmol) dropwise to the reaction mixture, maintaining the low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.

References

  • Common side reactions in the synthesis of pyrimidines and their prevention. Benchchem.
  • Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
  • Side-product formation in pyrimidine ring synthesis and mitig
  • Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. Benchchem.
  • Troubleshooting unexpected side reactions in pyrimidine synthesis. Benchchem.
  • overcoming side reactions in pyrimidine synthesis. Benchchem.
  • Technical Support Center: Synthesis of Pyrimidine Deriv
  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Synlett.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. NIH Public Access.
  • Biginelli Reaction. Organic Chemistry Portal.
  • Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. Benchchem.

Sources

Technical Support Center: Optimizing Synthetic Pathways for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing pyrimidine derivatives. Pyrimidines are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents due to their diverse biological activities.[1][2][3] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common challenges and streamline your experimental work.

Section 1: The Biginelli Reaction: A Classic Multicomponent Synthesis

The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for synthesizing dihydropyrimidinones (DHPMs).[4][5] Despite its utility, this reaction is often plagued by issues such as low yields and byproduct formation.[6][7]

Frequently Asked Questions (FAQs): Biginelli Reaction

Q1: My Biginelli reaction yield is consistently low (<40%). What are the primary reasons?

A1: Low yields in the Biginelli reaction are a common challenge.[6] Key factors include:

  • Suboptimal Catalysis: Traditional Brønsted acid catalysts like HCl may not be efficient for all substrates.[6] Modern catalysts often provide better yields.

  • Competing Side Reactions: The Knoevenagel condensation between the aldehyde and the β-ketoester is a significant competing reaction that consumes starting materials.[6]

  • Incomplete Cyclization: The open-chain ureide intermediate may not cyclize efficiently, particularly with sterically hindered substrates.[6]

  • Poor Reaction Conditions: The choice of solvent and temperature can dramatically affect the reaction rate and promote the formation of byproducts.[8]

Q2: I've isolated a yellow, fluorescent byproduct from my Biginelli reaction. What is it, and how can I prevent it?

A2: This is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[9][10] This byproduct forms when two equivalents of the β-ketoester react with the aldehyde and ammonia, which can be generated from the decomposition of urea at higher temperatures.[9][10]

  • Prevention Strategy:

    • Lower the Reaction Temperature: Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[9]

    • Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[9]

    • Order of Addition: In some cases, adding the urea last can minimize its decomposition into ammonia.[9]

Troubleshooting Guide: Biginelli Reaction

Problem 1: Low Yield and Unreacted Starting Materials

  • Potential Cause: Inefficient catalysis or suboptimal reaction conditions.[9]

  • Solutions:

    • Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration. For acid catalysts, verify the concentration is appropriate.[9]

    • Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). It may require a longer reaction time or a moderate increase in temperature to proceed to completion.[9]

    • Solvent Choice: The solvent impacts reactant solubility and reaction rate. While ethanol is common, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[9]

    • Purity of Reactants: Impurities in the starting materials can inhibit the reaction. Ensure high purity of the aldehyde, β-ketoester, and urea.[9]

Problem 2: Formation of Knoevenagel Condensation Product

  • Potential Cause: The condensation of the aldehyde and β-ketoester is kinetically favorable under certain conditions.[6]

  • Solutions:

    • Catalyst Choice: Lewis acids or organocatalysts can favor the desired Biginelli pathway over the Knoevenagel condensation.

    • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, which is crucial for the Biginelli reaction.[6]

Problem 3: Incomplete Cyclization of the Ureide Intermediate

  • Potential Cause: Insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the urea nitrogen.[6]

  • Solutions:

    • Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can facilitate the final cyclization and dehydration steps.[6][9]

    • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[6]

Optimized Protocol: Microwave-Assisted Biginelli Reaction

This protocol provides a general framework for a more efficient synthesis of dihydropyrimidinones.

Reagents:

  • Aldehyde (1 mmol)

  • β-Ketoester (1 mmol)

  • Urea or Thiourea (1.5 mmol)

  • Catalyst (e.g., Yb(OTf)₃, 5 mol%)[11]

Procedure:

  • Combine the aldehyde, β-ketoester, urea, and catalyst in a microwave-safe vessel.

  • For solvent-free conditions, mix the reagents thoroughly. Alternatively, a minimal amount of a suitable solvent like ethanol can be added.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate at a controlled temperature (e.g., 100°C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add a small amount of cold ethanol and stir.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

Biginelli Reaction Troubleshooting Workflow

Biginelli_Troubleshooting start Low Yield or Byproduct Formation check_byproduct Identify Byproduct (TLC, NMR, MS) start->check_byproduct fluorescent_dhp Fluorescent DHP? check_byproduct->fluorescent_dhp knoevenagel Knoevenagel Adduct? check_byproduct->knoevenagel unreacted_sm Unreacted Starting Materials? check_byproduct->unreacted_sm fluorescent_dhp->knoevenagel No solution_dhp Lower Temperature Adjust Catalyst Order of Addition fluorescent_dhp->solution_dhp Yes knoevenagel->unreacted_sm No solution_knoevenagel Change Catalyst Increase Urea eq. knoevenagel->solution_knoevenagel Yes solution_unreacted Check Catalyst Activity Optimize Time/Temp Change Solvent Purify Reactants unreacted_sm->solution_unreacted Yes end Improved Yield solution_dhp->end solution_knoevenagel->end solution_unreacted->end

Caption: Troubleshooting workflow for the Biginelli reaction.

Section 2: Suzuki-Miyaura Cross-Coupling for Pyrimidine Functionalization

The Suzuki-Miyaura cross-coupling is a powerful tool for forming C-C bonds, enabling the introduction of various aryl and heteroaryl groups onto the pyrimidine ring.[12][13] Halogenated pyrimidines are excellent substrates for this reaction.[12]

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: What are the most critical parameters for a successful Suzuki-Miyaura coupling with a pyrimidine substrate?

A1: The key parameters to control are:

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Different combinations exhibit varying reactivity and stability. For instance, Pd(PPh₃)₄ is a commonly used catalyst.[13]

  • Base: The base plays a vital role in the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used.[13][14]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) and water is often employed to dissolve both the organic and inorganic reagents.[12][13]

  • Temperature: The reaction temperature significantly influences the reaction rate and the stability of the catalyst. Microwave irradiation can drastically reduce reaction times.[12]

Q2: I am observing debromination of my bromo-pyrimidine starting material instead of the desired coupling product. How can I minimize this side reaction?

A2: Debromination is a common side reaction, especially with electron-rich pyrimidines or under harsh reaction conditions.

  • Mitigation Strategies:

    • Use a Milder Base: Strong bases can promote hydrodehalogenation. Consider using a weaker base like K₂CO₃ instead of stronger ones like Cs₂CO₃.

    • Optimize Catalyst/Ligand: Certain ligand systems can suppress debromination. For example, using bulky, electron-rich phosphine ligands can be beneficial.[15]

    • Lower Reaction Temperature: High temperatures can lead to catalyst decomposition and promote side reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Problem 1: Low or No Conversion of Starting Materials

  • Potential Cause: Inactive catalyst, inappropriate base or solvent, or low reaction temperature.

  • Solutions:

    • Catalyst Activation: Ensure the palladium catalyst is active. Use freshly opened catalyst or store it under an inert atmosphere.

    • Base and Solvent Screening: The choice of base and solvent is interdependent. Screen different combinations to find the optimal conditions for your specific substrates.[13]

    • Increase Temperature: If the reaction is sluggish, a moderate increase in temperature or switching to microwave heating can improve the reaction rate.[12]

Problem 2: Formation of Homocoupling Product (Biaryl of Boronic Acid)

  • Potential Cause: This side reaction is often promoted by the presence of oxygen.

  • Solutions:

    • Degas Solvents: Thoroughly degas all solvents by sparging with an inert gas (e.g., argon or nitrogen) before use.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration.

Optimized Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Reagents:

  • Halogenated Pyrimidine (1 mmol)

  • Aryl/Heteroaryl Boronic Acid (1.2 mmol)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[13]

  • Base (e.g., K₂CO₃, 2-3 mmol)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

Procedure:

  • To a microwave reactor vial, add the halogenated pyrimidine, boronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vial with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100-120°C) for the optimized time (e.g., 10-30 minutes).[12]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Suzuki-Miyaura Catalytic Cycle and Troubleshooting Points

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII_Aryl R1-Pd(II)L2-X OxAdd->PdII_Aryl TS_OxAdd Troubleshooting: - Inactive Catalyst - Steric Hindrance OxAdd->TS_OxAdd Transmetal Transmetalation PdII_Aryl->Transmetal R2-B(OR)2 Base PdII_Diaryl R1-Pd(II)L2-R2 Transmetal->PdII_Diaryl TS_Transmetal Troubleshooting: - Incorrect Base - Poor Boronic Acid Solubility - Deboronation Transmetal->TS_Transmetal RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R1-R2 RedElim->Product TS_RedElim Troubleshooting: - Ligand Choice - β-Hydride Elimination RedElim->TS_RedElim

Caption: Catalytic cycle of the Suzuki-Miyaura reaction with key troubleshooting points.

Section 3: Purification of Pyrimidine Derivatives

The purification of pyrimidine derivatives, especially polar ones, can be challenging due to their solubility characteristics and potential for strong interactions with stationary phases.[16]

Frequently Asked Questions (FAQs): Purification

Q1: What are the main challenges in purifying polar pyrimidine derivatives?

A1: The primary difficulties arise from their high polarity, which can lead to:

  • Poor retention in reverse-phase chromatography.

  • Peak tailing in HPLC analysis.

  • Difficulties in crystallization due to high solubility in polar solvents.[16]

Q2: Which chromatographic techniques are best suited for purifying polar pyrimidines?

A2: Several techniques can be effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): Often the preferred method for highly polar compounds.[16]

  • Reverse-Phase Chromatography (RPC): Can be optimized using polar-endcapped columns or ion-pairing agents to improve retention.[16]

  • Ion-Exchange Chromatography (IEC): Effective for ionizable pyrimidine derivatives.[16]

Troubleshooting Guide: Purification

Problem: Difficulty in Crystallizing a Polar Pyrimidine Derivative

  • Potential Cause: High solubility in common crystallization solvents.

  • Solutions:

    • Solvent Screening: Experiment with a wide range of solvents and solvent mixtures with varying polarities.

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, followed by gradual cooling in an ice bath to promote crystal growth over precipitation.[17]

    • Seeding: Introduce a small seed crystal of the pure compound to induce crystallization.[17]

    • Anti-Solvent Addition: Dissolve the compound in a minimum amount of a good solvent and then slowly add an "anti-solvent" (in which the compound is insoluble) until turbidity is observed, then allow it to stand.

General Protocol: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel using the desired eluent system.

  • Loading: Carefully load the dried slurry onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine derivative.[10]

Data Presentation: Solvent Selection for Crystallization
Solvent PolarityExample SolventsSuitability for Polar Pyrimidines
Non-Polar Hexane, CyclohexaneOften used as anti-solvents.
Low Polarity Toluene, DichloromethaneCan be effective in solvent mixtures.
Medium Polarity Ethyl Acetate, AcetoneGood starting point for screening.
Polar Aprotic Acetonitrile, DMFMay lead to high solubility; useful for dissolving before adding an anti-solvent.
Polar Protic Ethanol, Methanol, WaterOften results in high solubility, making crystallization difficult.[8]

References

  • Vertex AI Search. (n.d.). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential.
  • Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review).
  • International Journal of Pharmaceutical Sciences and Research. (2010, May 1). A REVIEW ON THE SYNTHESIS AND THERAPEUTIC POTENTIAL OF PYRIMIDINE DERIVATIVES.
  • OUCI. (n.d.). A review on pyrimidine‐based derivatives: Synthesis and their biological application.
  • BenchChem. (n.d.). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Microwave-Assisted Suzuki Coupling of Pyrimidine Derivatives.
  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
  • BenchChem. (n.d.). overcoming side reactions in pyrimidine synthesis.
  • ResearchGate. (n.d.). The effect of different solvent and temperature on the reaction.
  • ResearchGate. (n.d.). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using....
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • BenchChem. (n.d.). Common side reactions in the synthesis of pyrimidines and their prevention.
  • SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog..
  • BenchChem. (n.d.). Technical Support Center: Purification of 6-Chloropyrido[2,3-d]pyrimidine Derivatives.
  • ACS Publications. (n.d.). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog.
  • ResearchGate. (2025, September 2). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.

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Technical Support Center: Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyrimidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize synthetic protocols. Drawing from established chemical principles and field-proven insights, this resource provides detailed, actionable solutions to frequently encountered challenges in pyrimidine synthesis, with a primary focus on the widely-used Biginelli reaction and related methodologies.

Frequently Asked Questions (FAQs): Troubleshooting the Biginelli Reaction

The Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea), is a cornerstone for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1] While powerful, its multicomponent nature makes it susceptible to competing reaction pathways.

Q1: My Biginelli reaction is giving a very low yield. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can often be traced back to several key factors. A systematic approach to troubleshooting is essential.

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical. Classical methods using strong Brønsted acids (e.g., HCl) can sometimes promote side reactions.[2] Modern protocols often benefit from Lewis acids like Yb(OTf)₃, InCl₃, or FeCl₃, which can offer higher yields and better selectivity.[2][3][4] In the absence of a catalyst, product formation is often minimal.[2]

    • Causality: The catalyst's primary role is to activate the aldehyde component, facilitating the formation of a key N-acyliminium ion intermediate.[3][5][6] An inefficient catalyst fails to generate this intermediate at a sufficient rate, allowing competing pathways to dominate.

  • Poor Reagent Purity: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted byproducts.[2][7] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can neutralize the acid catalyst.

  • Suboptimal Reaction Conditions:

    • Temperature & Time: The reaction may require more thermal energy or a longer duration to reach completion. Monitor progress by Thin Layer Chromatography (TLC) to find the optimal balance, as prolonged heating can also lead to degradation.[1][2]

    • Solvent: Solvent polarity can significantly impact reaction rates and yields.[2] While ethanol is common, screening other solvents like acetonitrile or even exploring solvent-free conditions can lead to dramatic improvements.[2][4]

Q2: My reaction produced a yellow, highly fluorescent byproduct instead of the expected DHPM. What is this compound and how can I prevent its formation?

A2: This is a classic signature of a competing Hantzsch-type reaction, which produces a 1,4-dihydropyridine (DHP) derivative.[1][7]

  • Mechanism of Formation: This side reaction becomes significant when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically generated from the decomposition of urea at elevated temperatures.[1][7] This pathway directly competes with the desired Biginelli condensation.

  • Prevention Strategies:

    • Temperature Control: This is the most critical factor. The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature (e.g., 60°C instead of reflux) can drastically reduce or eliminate DHP formation.[1][7]

    • Catalyst Selection: Certain Lewis acids may preferentially promote the Biginelli pathway over the Hantzsch reaction.[7] Screening catalysts is a valuable optimization step.

    • Order of Addition: In some systems, adding the urea component last to the pre-mixed aldehyde and β-ketoester can minimize its premature decomposition.[1][7]

Q3: My TLC and NMR analysis show a major byproduct from the condensation of just the aldehyde and β-ketoester. How do I suppress this?

A3: You are observing the Knoevenagel condensation product.[3] This occurs when the aldehyde and the active methylene group of the β-ketoester react directly, a common competing pathway.

  • Causality & Mitigation: The Biginelli reaction proceeds through an N-acyliminium ion, formed from the aldehyde and urea.[5][6] To favor the desired product, you must promote the formation of this intermediate over the Knoevenagel condensation.

    • Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can push the equilibrium towards the formation of the N-acyliminium ion, effectively outcompeting the Knoevenagel pathway.[3]

    • Catalyst Choice: As mentioned, Lewis acids are often superior as they are particularly effective at activating the aldehyde for condensation with urea.[3]

Q4: The reaction stalls, leaving an uncyclized intermediate. How can I drive the final ring-closure?

A4: The accumulation of an open-chain ureide intermediate indicates that the final intramolecular cyclization and dehydration step is the bottleneck.[3] This is often due to insufficient activation of the ketone carbonyl for the nucleophilic attack by the terminal urea nitrogen.

  • Troubleshooting Steps:

    • Increase Catalyst Strength/Loading: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization-dehydration step.[3]

    • Increase Temperature: If DHP formation (Q2) is not a concern, increasing the temperature (e.g., to reflux) can provide the necessary activation energy for ring closure.[3]

    • Extended Reaction Time: Some cyclizations are inherently slow, especially with sterically hindered substrates.[1] Continue monitoring the reaction by TLC for several more hours.

Visualizing Reaction Fates

The outcome of a Biginelli reaction is highly dependent on reaction conditions, which dictate the dominant mechanistic pathway.

G cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde DHPM Desired Product: Dihydropyrimidinone (DHPM) Aldehyde->DHPM Biginelli Pathway (Optimal Conditions) DHP Side Product: Dihydropyridine (DHP) Aldehyde->DHP Hantzsch Pathway (High Temp.) Knoevenagel Side Product: Knoevenagel Adduct Aldehyde->Knoevenagel Knoevenagel Pathway (Suboptimal Catalysis) Ketoester β-Ketoester Ketoester->DHPM Biginelli Pathway (Optimal Conditions) Ketoester->DHP Hantzsch Pathway (High Temp.) Ketoester->Knoevenagel Knoevenagel Pathway (Suboptimal Catalysis) Urea Urea Urea->DHPM Biginelli Pathway (Optimal Conditions) Ammonia Ammonia (from Urea decomposition) Urea->Ammonia High Temp. Ammonia->DHP Hantzsch Pathway (High Temp.)

Caption: Competing pathways in the Biginelli synthesis.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving issues in your pyrimidine synthesis.

G Start Start: Analyze Crude Reaction (TLC, NMR, HPLC) Outcome Low Yield or Impure Product? Start->Outcome MajorSideProduct Major Side Product Detected? Outcome->MajorSideProduct Yes PureProduct Success: Pure Product Outcome->PureProduct No UnreactedSM Mainly Unreacted Starting Materials? MajorSideProduct->UnreactedSM No IdentifySP Identify Side Product MajorSideProduct->IdentifySP Yes OptimizeConditions Action: - Increase Time/Temp - Check Catalyst Activity - Verify Reagent Purity UnreactedSM->OptimizeConditions Yes Hantzsch Yellow, Fluorescent? (Hantzsch DHP) IdentifySP->Hantzsch Knoevenagel No Urea Moiety? (Knoevenagel) Hantzsch->Knoevenagel No FixHantzsch Action: - Lower Temperature - Screen Catalysts Hantzsch->FixHantzsch Yes OpenChain Uncyclized Ureide? Knoevenagel->OpenChain No FixKnoevenagel Action: - Use Excess Urea (1.5 eq) - Switch to Lewis Acid Catalyst Knoevenagel->FixKnoevenagel Yes FixOpenChain Action: - Increase Temp/Time - Increase Catalyst Loading OpenChain->FixOpenChain Yes

Caption: Logical workflow for troubleshooting Biginelli reaction outcomes.

Data Summary & Experimental Protocols
Table 1: Influence of Reaction Parameters on Biginelli Side Product Formation
ParameterRecommended ChangeTarget EffectImpact on Side Products
Temperature Decrease from reflux to 60-80°CSuppress urea decompositionSignificantly reduces Hantzsch DHP formation.[1][7]
Catalyst Switch from Brønsted acid (HCl) to Lewis acid (e.g., Yb(OTf)₃, InCl₃)Promote N-acyliminium ion formationReduces Knoevenagel adduct and can improve selectivity away from the Hantzsch pathway.[2][3]
Stoichiometry Increase Urea from 1.0 to 1.5 eq.Shift equilibrium toward urea-aldehyde adductReduces Knoevenagel adduct by consuming the aldehyde before it can react with the β-ketoester.[3]
Solvent Screen polar aprotic (e.g., MeCN) or solvent-free conditionsImprove solubility and reaction ratesCan improve overall yield, indirectly reducing the proportion of side products.[2]
Protocol 1: Optimized Biginelli Synthesis of a DHPM

This protocol is optimized to minimize the formation of the Hantzsch dihydropyridine byproduct by using controlled temperature and a Lewis acid catalyst.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde): 10 mmol

  • β-Ketoester (e.g., Ethyl Acetoacetate): 10 mmol

  • Urea: 15 mmol

  • Ytterbium(III) Triflate (Yb(OTf)₃): 0.2 mmol (2 mol%)

  • Acetonitrile (MeCN): 20 mL

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), urea (15 mmol), and Yb(OTf)₃ (0.2 mmol).

  • Add acetonitrile (20 mL) to the flask.

  • Heat the reaction mixture to 60-65°C with vigorous stirring. Self-Validation: Maintaining the temperature below reflux is crucial to prevent urea decomposition.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent) every hour. The reaction is typically complete within 2-4 hours.[7]

  • Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.

  • If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol (5 mL) to remove soluble impurities.

  • If no precipitate forms, reduce the solvent volume in vacuo until a solid appears, then cool in an ice bath and filter as described above.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.

Protocol 2: General Purpose HPLC Method for Purity Analysis

This method provides a baseline for analyzing the crude reaction mixture to quantify the desired product and identify the presence of byproducts.

System & Column:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 280 nm

Gradient Program:

  • Start with 95% A and 5% B.

  • Linearly increase to 95% B over 15 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to initial conditions over 1 minute and re-equilibrate for 4 minutes.

Sample Preparation:

  • Dilute a small aliquot (approx. 1 mg) of the crude reaction mixture in 1 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection (10 µL).[2]

  • Self-Validation: By comparing retention times with pure standards (if available) or analyzing peak shapes and UV spectra, one can distinguish the main product from earlier-eluting polar starting materials and potential later-eluting, non-polar byproducts like the Hantzsch DHP.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis. BenchChem.
  • BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
  • BenchChem Technical Support Team. (2025). Overcoming side reactions in pyrimidine synthesis. BenchChem.
  • Slideshare. (n.d.). BIGINELLI REACTION. [Link]

  • Wikipedia. (2023). Biginelli reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. [Link]

  • Trivedi, A. R., Dodiya, D. K., & Shah, V. H. (2011). Synthesis and biological evaluation of some new pyrimidines via a novel chalcone series. ResearchGate. [Link]

  • Thota, S., et al. (2022). Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies. GSC Biological and Pharmaceutical Sciences. [Link]

  • Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201–7204. [Link]

  • Woerly, E. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. University of Illinois Urbana-Champaign. [Link]

  • Sahoo, B. M., et al. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S643-S649. [Link]

Sources

troubleshooting 2-Amino-5-butyl-6-methylpyrimidin-4-ol solubility issues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS: 4038-64-6). This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during their experiments with this pyrimidine derivative. As a compound with both lipophilic (butyl group) and polar (amino, hydroxyl/oxo groups) functionalities, its solubility behavior can be complex and highly dependent on the experimental conditions. This document provides a structured, in-depth approach to troubleshooting and resolving common solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility characteristics of this compound based on its structure?

A1: The molecule possesses a dual nature. The butyl chain and the pyrimidine ring contribute to its lipophilicity, suggesting solubility in organic solvents. Conversely, the 2-amino group and the 4-pyrimidinol moiety (which exists in tautomeric equilibrium with the 4-pyrimidinone form) provide sites for hydrogen bonding, suggesting some potential for solubility in polar protic solvents. The amino group is basic, and the pyrimidinol can act as a weak acid or base, making its aqueous solubility highly dependent on pH. Generally, poor aqueous solubility at neutral pH is expected.

Q2: I'm starting a new experiment. Which solvent should I try first to dissolve this compound?

A2: For initial small-scale tests, Dimethyl Sulfoxide (DMSO) is a powerful and common solvent for many organic molecules and is a recommended starting point.[1] If your experimental system is incompatible with DMSO, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1] A 100 µg/ml solution in acetone has also been reported, indicating solubility in this solvent.[1]

Q3: My compound precipitates when I add my DMSO stock solution to an aqueous buffer. What is happening?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its kinetic solubility limit. The DMSO keeps the compound dissolved in the stock, but when diluted into a buffer where the compound is less soluble, it can no longer stay in solution and precipitates. To resolve this, you may need to lower the final concentration, decrease the percentage of DMSO in the final solution, or modify the aqueous buffer (e.g., by adjusting the pH).

Q4: Can I heat the sample to get it to dissolve?

A4: Gentle heating can be an effective method to dissolve stubborn compounds.[1] However, it should be done with caution, as excessive or prolonged heat can cause chemical degradation.[1] It is advisable to warm the solution gently (e.g., to 37-50°C) and for a short period. Always visually inspect the solution for any signs of degradation, such as a color change. After dissolution, allow the solution to cool to your experimental temperature to ensure the compound remains soluble.

Q5: How does pH affect the solubility of this compound?

A5: The 2-amino group is basic and will become protonated (positively charged) at acidic pH. This charged form is expected to be significantly more soluble in aqueous solutions than the neutral form.[2][3] Therefore, lowering the pH of your aqueous buffer should increase the solubility of this compound. Conversely, at highly alkaline pH, the pyrimidinol group could be deprotonated, which might also affect solubility. The optimal pH for solubility should be determined experimentally.

Troubleshooting Guides & Protocols
Issue 1: The compound does not dissolve in the initial chosen solvent.

This guide provides a systematic approach to finding a suitable solvent system.

Solubility_Workflow start Start with solid compound test_dmso Test small amount in DMSO start->test_dmso dissolved_dmso Soluble in DMSO? Prepare stock solution. test_dmso->dissolved_dmso test_other_organic Test other polar aprotic solvents (e.g., DMF, Acetone) dissolved_dmso->test_other_organic No end_stock Stock Solution Prepared dissolved_dmso->end_stock Yes dissolved_other Soluble? test_other_organic->dissolved_other test_alcohols Test polar protic solvents (e.g., Ethanol, Methanol) dissolved_other->test_alcohols No dissolved_other->end_stock Yes dissolved_alcohols Soluble? test_alcohols->dissolved_alcohols use_cosolvent Consider co-solvent systems (e.g., DMSO/Ethanol) dissolved_alcohols->use_cosolvent No dissolved_alcohols->end_stock Yes

Caption: Workflow for initial solvent screening.

  • Preparation: Weigh out a small, known amount of this compound (e.g., 1-2 mg) into a clear glass vial.

  • Solvent Addition: Add a measured volume of the first-choice solvent (e.g., 100 µL of DMSO) to achieve a high target concentration (e.g., 10-20 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes at room temperature.

  • Observation: Visually inspect the solution against a dark background. A clear solution with no visible particles indicates dissolution. If particles remain, proceed to the next steps.

  • Assisted Dissolution: Gently warm the vial (e.g., in a 37°C water bath) for 5-10 minutes and/or place it in a sonicating bath.

  • Re-Observation: Check for dissolution again. If the compound dissolves, let the solution cool to room temperature to see if it remains in solution.

  • Documentation: Record the outcome (soluble, partially soluble, insoluble) for each solvent tested.

Solvent ClassRecommended SolventsExpected Solubility
Polar Aprotic DMSO, DMF, AcetoneHigh
Polar Protic Ethanol, MethanolModerate to Low
Non-Polar Toluene, HexaneVery Low / Insoluble
Aqueous Water, PBS (pH 7.4)Very Low / Insoluble
Issue 2: Compound precipitates when diluted into aqueous media.

This is often the most critical challenge for biological assays. The following strategies can be employed.

Since this compound contains a basic amino group, decreasing the pH of the aqueous medium is the most logical approach to increase its solubility.

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, and 8).

  • Prepare Stock: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 20 mM).

  • Dilution: Add a small aliquot of the DMSO stock solution to each buffer to reach a consistent final concentration (e.g., 100 µM). Ensure the final DMSO concentration is low and constant across all samples (e.g., ≤0.5%).

  • Equilibration: Gently mix and let the solutions equilibrate for 1-2 hours at the desired experimental temperature.

  • Assessment: Visually inspect for precipitation. For a more quantitative measure, you can filter the samples through a 0.22 µm filter and measure the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

cluster_pH pH Scale cluster_Solubility Expected Solubility pH_2 pH 2 High_Sol High Solubility (Protonated Form) pH_2->High_Sol Protonation of Amino Group pH_7 pH 7 (Neutral) Low_Sol Low Solubility (Neutral Form) pH_7->Low_Sol Predominantly Neutral pH_10 pH 10

Caption: pH effect on compound solubility.

If modifying the pH is not an option for your experiment, using a co-solvent can help bridge the polarity gap between the initial solvent (like DMSO) and the aqueous buffer.

  • Common Co-solvents: Ethanol, propylene glycol, or polyethylene glycol (PEG) can be used.[4]

  • Method: Instead of diluting a DMSO stock directly into the buffer, create an intermediate dilution in a co-solvent like ethanol. Then, add this intermediate stock to the final buffer. This gradual change in solvent polarity can sometimes prevent precipitation. The final concentration of all organic solvents should be kept to a minimum and be consistent across all experimental conditions.

Advanced Considerations
  • Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. While no specific data on the polymorphism of this compound is readily available, be aware that batch-to-batch variability in solubility could potentially be due to this phenomenon. If you observe inconsistent solubility, characterization of the solid form (e.g., by XRPD) may be necessary.

  • Stability: The stability of the compound in your chosen solvent and buffer system is crucial. Before conducting long-term experiments, it is advisable to assess the stability of your prepared solutions. This can be done by preparing a solution, storing it under the experimental conditions for a defined period (e.g., 24 hours), and then re-analyzing its concentration and purity (e.g., by HPLC). The safety data sheet for a solution in acetone notes that it should be protected from heat, flames, and direct sunlight.[1]

References
  • HPC Standards. (n.d.). This compound Solution (Solvent: Acetone).
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Insolubility of Poorly Soluble Compounds.
  • Bergström, C. A., et al. (2023).
  • CymitQuimica. (n.d.). 2-Amino-5-butyl-6-methyl-4-pyrimidinol.
  • PubChem. (n.d.). 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone.
  • LibreTexts. (2023). Factors Affecting Solubility.
  • Nayak, A. K., & Panigrahi, P. P. (2012). Solubility enhancement of etoricoxib by cosolvency approach. ISRN Pharmaceutics.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-5-butyl-6-methylpyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during the scale-up of this important pyrimidine derivative. Our focus is on providing practical, experience-driven insights to ensure a successful, efficient, and scalable synthesis.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the cyclocondensation of a guanidine salt with a suitable β-ketoester, such as ethyl 2-acetylhexanoate. This reaction is a variation of the well-established pyrimidine synthesis, which is a robust method for creating this class of heterocyclic compounds. However, scaling up this process from the lab bench to pilot or production scale introduces a unique set of challenges that require careful consideration of reaction parameters, work-up procedures, and purification strategies.

This guide will walk you through the critical aspects of this synthesis, providing you with the knowledge to anticipate and overcome potential hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, particularly in a scaled-up setting.

Issue 1: Low Reaction Yield

A common challenge in scaling up is a decrease in yield compared to small-scale experiments. This can be attributed to several factors:

  • Inadequate Mixing: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, which can promote side reactions.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. The use of baffles can also improve mixing efficiency.

  • Poor Temperature Control: Exothermic reactions can be difficult to control on a large scale. Runaway temperatures can lead to the formation of degradation products and byproducts.

    • Solution: Implement a robust temperature control system. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise to manage the heat evolution.

  • Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time or suboptimal temperature.

    • Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or ¹H NMR). Extend the reaction time or adjust the temperature as needed based on the monitoring results.

Issue 2: Formation of Impurities

The presence of impurities can complicate purification and affect the quality of the final product.

  • Side Reactions: The formation of byproducts is a common issue in pyrimidine synthesis. One potential side reaction is the self-condensation of the β-ketoester under basic conditions.

    • Solution: Optimize the rate of addition of the base to the reaction mixture. Maintaining a lower temperature during the initial phase of the reaction can also help to minimize side reactions.

  • Degradation of Product: The desired product, this compound, may be susceptible to degradation under harsh reaction or work-up conditions.

    • Solution: Avoid prolonged exposure to high temperatures and extreme pH values. During work-up, neutralize the reaction mixture promptly and avoid overly acidic or basic conditions.

Issue 3: Difficulties in Product Isolation and Purification

Isolating a pure product on a large scale can be challenging.

  • Product Precipitation Issues: The product may precipitate out of the reaction mixture as a fine powder that is difficult to filter, or it may form an oil, complicating isolation.

    • Solution: A controlled cooling rate during precipitation can influence the crystal size and morphology. If the product oils out, consider adding a co-solvent to improve its solubility profile for a more controlled crystallization.

  • Inefficient Recrystallization: Finding a suitable solvent system for large-scale recrystallization can be difficult.

    • Solution: A systematic solvent screen is recommended. Common solvent systems for similar pyrimidinols include ethanol/water, isopropanol/water, or ethyl acetate/heptane mixtures. The use of a seed crystal can aid in initiating crystallization.

Parameter Potential Impact on Scale-Up Recommended Optimization Strategy
Temperature Poor heat dissipation can lead to side reactions and impurities.Implement precise temperature control; consider portion-wise addition of reagents.
Mixing Inefficient mixing can result in localized concentration gradients and reduced yield.Use appropriate agitation and baffling for the reactor size.
pH Extreme pH can cause product degradation.Carefully control pH during reaction and work-up; neutralize promptly.
Solvent The choice of solvent affects reaction rate, solubility, and product isolation.Select a solvent with a suitable boiling point for temperature control and that facilitates product crystallization.
Purification Recrystallization can be challenging on a large scale.Perform a solvent screen to identify an optimal recrystallization solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and scalable method is the cyclocondensation of guanidine (usually as a salt, such as guanidine carbonate or hydrochloride) with a β-ketoester, specifically ethyl 2-acetylhexanoate. The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent like ethanol.

Q2: What are the critical safety precautions to consider when scaling up this synthesis?

A2: The use of strong bases like sodium ethoxide requires careful handling to prevent contact with skin and eyes. The reaction can be exothermic, so a robust temperature control system is essential to prevent a runaway reaction. Ethanol is flammable, so the reaction should be conducted in a well-ventilated area, away from ignition sources, and in appropriately rated equipment.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials. For more quantitative analysis, high-performance liquid chromatography (HPLC) or ¹H NMR spectroscopy of reaction aliquots can be employed.

Q4: What are the expected byproducts in this synthesis?

A4: Potential byproducts can arise from the self-condensation of the β-ketoester or from incomplete reaction. Additionally, if the reaction temperature is too high, degradation of the starting materials or product can occur.

Q5: What is the best way to purify the final product on a large scale?

A5: Recrystallization is the most common and effective method for purifying this compound on a large scale. A suitable solvent system, such as an ethanol/water mixture, is often used. The crude product is dissolved in the hot solvent, and then the solution is slowly cooled to induce crystallization of the pure product.

Experimental Protocols

Representative Scalable Synthesis of this compound

This protocol is a representative procedure based on common methods for synthesizing similar pyrimidinols and should be optimized for specific large-scale equipment and conditions.

Materials:

  • Ethyl 2-acetylhexanoate

  • Guanidine carbonate

  • Sodium ethoxide solution (21% in ethanol)

  • Ethanol

  • Water

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and condenser, charge ethanol.

  • Base Addition: Under an inert atmosphere (e.g., nitrogen), add the sodium ethoxide solution to the ethanol and stir.

  • Guanidine Addition: Add guanidine carbonate to the reaction mixture and stir until it is fully dissolved.

  • Ketoester Addition: Slowly add ethyl 2-acetylhexanoate to the reaction mixture. The addition rate should be controlled to maintain the reaction temperature within a specified range (e.g., 20-30 °C).

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture. Adjust the pH to ~7 using hydrochloric acid.

  • Isolation: The product will precipitate upon cooling and neutralization. Filter the solid product and wash it with a mixture of ethanol and water, followed by water.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Dissolution: In a clean reactor, dissolve the crude product in a minimal amount of hot ethanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly add hot water to the hot ethanolic solution until the solution becomes slightly turbid. Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to complete crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a cold ethanol/water mixture, and dry under vacuum to a constant weight.

Visualizations

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Charge Reactor with Ethanol Add Sodium Ethoxide Add Guanidine Carbonate add_ketoester Slowly Add Ethyl 2-acetylhexanoate reagents->add_ketoester Exothermic Control reflux Heat to Reflux Monitor Progress (TLC/HPLC) add_ketoester->reflux cool_neutralize Cool Reaction Mixture Neutralize with HCl reflux->cool_neutralize filter_wash Filter Precipitate Wash with EtOH/Water cool_neutralize->filter_wash recrystallize Recrystallize from Ethanol/Water filter_wash->recrystallize Crude Product dry Dry Final Product recrystallize->dry

Caption: A typical workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

G start Low Yield or High Impurity? check_mixing Is Mixing Adequate? start->check_mixing check_temp Is Temperature Controlled? check_mixing->check_temp Yes improve_mixing Improve Agitation (Speed, Baffles) check_mixing->improve_mixing No check_time Is Reaction Complete? check_temp->check_time Yes improve_temp Optimize Cooling Portion-wise Addition check_temp->improve_temp No extend_time Extend Reaction Time Re-evaluate Temperature check_time->extend_time No review_workup Review Work-up (pH, Temperature) check_time->review_workup Yes improve_mixing->check_temp improve_temp->check_time extend_time->review_workup

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • This guide is based on established principles of pyrimidine synthesis and chemical engineering practices for scaling up reactions.

HPLC Technical Support Hub: Optimization and Troubleshooting for Pyrimidine Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Hub for the High-Performance Liquid Chromatography (HPLC) separation of pyrimidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for method development and to rapidly troubleshoot issues encountered during the analysis of these challenging compounds. Pyrimidine isomers, such as uracil, thymine, cytosine, and their substituted analogs (e.g., 5-Fluorouracil), present a unique separation challenge due to their profound structural similarity and polarity. This resource synthesizes technical principles with field-proven insights to help you achieve robust, reproducible, and accurate separations.

Section 1: Proactive Method Development & Optimization

A robust HPLC method begins with a logical and well-planned development strategy. Anticipating challenges is key to avoiding them. This section is structured as a series of critical questions to guide you through the process.

Q1: How do I select the right column for pyrimidine isomer separation?

The choice of stationary phase is the most critical parameter for achieving selectivity between isomers.[1][2] A standard C18 column, while a workhorse for general reversed-phase applications, often fails to provide adequate resolution for structurally similar pyrimidines. This is because the separation is based primarily on subtle differences in hydrophobicity, which may be insufficient.

From a mechanistic standpoint , to resolve isomers, you must exploit alternative interaction mechanisms beyond simple hydrophobicity. Consider columns that offer shape selectivity, π-π interactions, or hydrophilic interactions.

Table 1: Comparison of Recommended Stationary Phases for Pyrimidine Isomers
Stationary PhasePrimary Separation Mechanism(s)Ideal For...Key Considerations
Pentafluorophenyl (PFP) Hydrophobic, π-π interactions, dipole-dipole, shape selectivity.[3][4][5]Aromatic pyrimidines, positional isomers, and compounds with electron-withdrawing groups (e.g., fluorinated pyrimidines).Offers significantly different selectivity compared to C18.[3][5] An excellent first choice when C18 fails.
Hydrophilic Interaction (HILIC) Partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[6][7][8]Highly polar, non-ionizable, or weakly basic pyrimidines that have little to no retention on reversed-phase columns.[6][8]Requires high organic content (>80% ACN) in the mobile phase.[9][10] Very sensitive to water content; meticulous mobile phase preparation is critical.
Embedded Polar Group (EPG) Hydrophobic interactions, with secondary hydrogen bonding capabilities from an embedded polar group (e.g., amide, carbamate).[11][12]General-purpose analysis of polar isomers; offers a balance between C18 and HILIC and can be operated in 100% aqueous mobile phases.[11][12]Provides alternative selectivity and can help mitigate peak tailing for basic pyrimidines.
Standard C18 (Base-Deactivated) Hydrophobic (van der Waals) interactions.Pyrimidine isomers with significant differences in hydrophobicity (e.g., differing alkyl chain lengths).Often the starting point but may lack the necessary selectivity for closely related isomers.[3][4]

Expert Insight: For a new set of pyrimidine isomers, start with a PFP column. Its multi-modal interaction capabilities provide the highest probability of achieving initial separation, which can then be optimized.

Q2: What is the most effective mobile phase strategy?

Mobile phase composition, particularly pH, is your most powerful tool for manipulating the retention and selectivity of ionizable pyrimidine isomers.[13][14][15]

Causality: Pyrimidines contain amine and amide functionalities with specific pKa values. The pH of the mobile phase dictates the ionization state (charged or neutral) of these functional groups.[16][17] A neutral molecule is more hydrophobic and will be retained longer in reversed-phase HPLC, whereas a charged molecule is more polar and will elute earlier.[14] By adjusting the pH, you can selectively alter the retention time of one isomer relative to another.

Rule of Thumb: For reproducible results, the mobile phase pH should be controlled with a buffer and set at least 1.5-2 pH units away from the pKa of your target analytes.[15][17] Operating near the pKa can lead to poor peak shapes and retention time instability.[13][16]

Key Mobile Phase Parameters:
  • Buffer Selection: Choose a buffer with a pKa close to your target mobile phase pH for maximum buffering capacity.[18][19]

    • Phosphate Buffer (pKa ~2.1, 7.2): Excellent for low to neutral pH ranges.

    • Acetate Buffer (pKa ~4.8): Ideal for the mid-range pH of 3.8-5.8.[18][20]

    • Ammonium Formate/Acetate: Volatile and MS-friendly options.[18]

  • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can alter selectivity.

    • Acetonitrile: Generally a weaker solvent than methanol in reversed-phase, often providing sharper peaks.

    • Methanol: A protic solvent that can engage in hydrogen bonding, offering different selectivity profiles compared to ACN.[1] If you have poor resolution with ACN, a simple switch to MeOH is a valuable troubleshooting step.

  • Starting Conditions: For a scouting run on a PFP or C18 column, a good starting point is a shallow gradient of 5-40% organic modifier in a buffered aqueous phase (e.g., 20 mM potassium phosphate at pH 3.0) over 20-30 minutes.

Workflow for Method Development

A systematic approach ensures all critical parameters are evaluated efficiently.

MethodDevelopment A Define Separation Goal (e.g., Rs > 2.0 for critical pair) B Select Column (Start with PFP or HILIC) A->B Based on analyte properties C Scout Mobile Phase pH (e.g., pH 3, 5, 7) B->C Initial screening D Optimize Organic Modifier (ACN vs. MeOH, Gradient Slope) C->D Select best pH E Fine-Tune Temperature (e.g., 25°C, 35°C, 45°C) D->E Improve resolution or peak shape F Method Validation (Robustness, System Suitability) E->F Lock parameters G Final Method F->G

Caption: A systematic workflow for developing a robust HPLC method for isomers.

Section 2: Troubleshooting Guide (Q&A Format)

This section directly addresses the most common problems encountered during the analysis of pyrimidine isomers.

Problem: Poor Resolution or Complete Co-elution

Q: My isomers (e.g., Uracil and 5-Fluorouracil) are not separating. What is my first step?

A: Change the mobile phase pH. This is the most powerful parameter for altering the selectivity of ionizable compounds.[14][15] A small change in pH can dramatically alter the charge state of one isomer more than another, leading to separation.

  • Step 1: Analyze Analyte pKa. Determine the pKa values of your isomers. If unknown, perform a pH scouting experiment (see Protocol 1).

  • Step 2: Adjust pH. Select a buffered mobile phase with a pH that is at least 1.5-2 units away from the pKa of your compounds. For pyrimidines, which are often weak bases, testing a low pH (e.g., 2.5-4.0) is often a successful strategy as it ensures all basic sites are fully protonated.[15][20]

  • Step 3: Switch Organic Modifier. If adjusting pH is not enough, switch from acetonitrile to methanol or vice-versa. This alters selectivity through different solvent-analyte interactions.[1]

  • Step 4: Change the Column. If mobile phase optimization fails, the stationary phase chemistry is not suitable. Switch to a column with a different separation mechanism (e.g., from C18 to PFP or HILIC).[5]

Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My cytosine peak is tailing severely. What is the cause and how do I fix it?

A: Peak tailing for basic compounds like cytosine is a classic sign of undesirable secondary interactions with the stationary phase, specifically with acidic silanol groups on the silica surface.[16][21]

  • Cause 1: Silanol Interactions. Residual, un-endcapped silanol groups on the silica backbone can interact strongly with the basic amine groups of pyrimidines, causing tailing.

    • Solution: Lower the mobile phase pH to 2.5-3.5.[16] At this pH, most surface silanols are protonated (neutral), minimizing the ionic interaction with the protonated basic analyte.

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to tailing.[22]

    • Solution: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

  • Cause 3: Sample Solvent Mismatch. Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., 100% ACN when the mobile phase starts at 5% ACN) can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition.

Q: My peak is split into two or has a significant shoulder. What's wrong?

A: Peak splitting often points to an issue at the head of the column or operating too close to the analyte's pKa.[22]

  • Cause 1: Column Void or Contamination. A void or "hole" at the top of the column packing bed can cause the sample band to split before separation begins. Particulate matter from the sample or system can also clog the inlet frit.[16][23]

    • Solution: First, try reversing and flushing the column (check manufacturer's instructions). If this fails, replace the column inlet frit. If the problem persists, the column is likely damaged and must be replaced. Using a guard column is a cost-effective way to protect your analytical column.

  • Cause 2: Mobile Phase pH is too close to Analyte pKa. When pH ≈ pKa, the analyte exists as a 50/50 mixture of its ionized and neutral forms.[16] If the interconversion is slow on the chromatographic timescale, you may see two distinct peaks or a split peak.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa to ensure the analyte is in a single form.[17]

Troubleshooting Decision Tree for Poor Peak Shape

PeakShape Start Poor Peak Shape Observed (Tailing, Fronting, Splitting) CheckOverload Dilute Sample 10x and Re-inject Start->CheckOverload ShapeImproves Peak Shape Improves? CheckOverload->ShapeImproves IsOverload Diagnosis: Column Overload Solution: Reduce Sample Load ShapeImproves->IsOverload Yes CheckSolvent Check Sample Solvent vs. Initial Mobile Phase ShapeImproves->CheckSolvent No SolventStronger Sample Solvent Stronger? CheckSolvent->SolventStronger IsSolventMismatch Diagnosis: Solvent Mismatch Solution: Dissolve Sample in Mobile Phase SolventStronger->IsSolventMismatch Yes IsTailing Is Peak Tailing (for a basic analyte)? SolventStronger->IsTailing No CheckpH Is Mobile Phase pH within 1.5 units of pKa? AdjustpH Diagnosis: pH ≈ pKa Solution: Adjust pH to be >1.5 units from pKa CheckpH->AdjustpH Yes CheckColumn Diagnosis: Physical Column Issue (Void/Frit Blockage) Solution: Flush/Replace Frit/ Replace Column CheckpH->CheckColumn No IsTailing->CheckpH No LowerpH Diagnosis: Silanol Interactions Solution: Lower Mobile Phase pH to < 3.5 IsTailing->LowerpH Yes

Caption: A decision tree for systematically troubleshooting common peak shape issues.

Problem: Unstable Retention Times

Q: My retention times are drifting to shorter times with every injection. What is happening?

A: This is a classic symptom of insufficient column equilibration.

  • Cause 1: Inadequate Equilibration. When running a gradient, the column needs to fully return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the column will be more non-polar at the start of the next run, causing polar analytes to elute earlier.

    • Solution: Ensure your method includes an equilibration period of at least 10-15 column volumes after the gradient finishes. You can monitor the pressure trace; the system is equilibrated when the pressure is stable and flat.

  • Cause 2: Mobile Phase Composition Change. The organic solvent (especially ACN) in the mobile phase can selectively evaporate over time, making the mobile phase weaker and increasing retention times. Conversely, if the buffer salts are not fully dissolved, their concentration might change.

    • Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation.

  • Cause 3: Temperature Fluctuations. The HPLC column should be housed in a temperature-controlled column compartment. Fluctuations in ambient lab temperature can cause significant retention time shifts.[22][24]

    • Solution: Use a column oven and set it to a stable temperature, for example, 30 °C.

Section 3: Frequently Asked Questions (FAQs)

Q1: Is HILIC a good choice for pyrimidine isomers? Yes, HILIC is an excellent technique for separating very polar pyrimidine bases and nucleosides that are poorly retained in reversed-phase chromatography.[6][7][8] It operates with a high percentage of organic solvent, which can also be advantageous for MS sensitivity. However, method development can be less intuitive than reversed-phase, and it is highly sensitive to the water content in the mobile phase and sample.[6][7]

Q2: How does temperature affect the separation of isomers? Temperature affects mobile phase viscosity and the kinetics of mass transfer, which can change both retention time and peak efficiency. Sometimes, increasing the temperature can improve peak shape and reduce run times. More importantly, it can also change selectivity (α). If two peaks are nearly co-eluting, trying the separation at a different temperature (e.g., 25 °C vs 40 °C) can sometimes resolve them. However, pH should be considered the primary tool for selectivity changes.

Q3: What are system suitability criteria I should use for an isomer separation method? A self-validating protocol requires system suitability testing (SST) to ensure the system is performing correctly before analyzing samples. For a typical isomer method, you should include:

  • Resolution (Rs): The resolution between the critical isomer pair should be ≥ 2.0.

  • Tailing Factor (Tf): The tailing factor for all isomer peaks should be between 0.9 and 1.5.[21]

  • Reproducibility: The relative standard deviation (%RSD) of retention times for five replicate injections should be < 1.0%.

Section 4: Experimental Protocols

Protocol 1: Step-by-Step pH Scouting Experiment

This protocol is designed to rapidly determine the optimal mobile phase pH for separating an ionizable pyrimidine isomer pair.

  • Preparation:

    • Prepare three separate aqueous mobile phase buffers (e.g., 20 mM Ammonium Formate) and adjust the pH to 3.0, 5.0, and 7.0 using formic acid or ammonium hydroxide.

    • Prepare a standard mixture of your pyrimidine isomers at a known concentration (e.g., 10 µg/mL) dissolved in water/ACN (90:10).

    • Install a suitable column (e.g., a PFP column, 100 x 2.1 mm, 2.7 µm).

  • HPLC Setup:

    • Mobile Phase A1: Buffer at pH 3.0

    • Mobile Phase A2: Buffer at pH 5.0

    • Mobile Phase A3: Buffer at pH 7.0

    • Mobile Phase B: Acetonitrile

    • Column Temperature: 30 °C

    • Detection: UV at λmax of the analytes (e.g., 260 nm).

  • Execution:

    • Create three separate methods or a method sequence. Each method will use a different aqueous buffer (A1, A2, A3).

    • For each pH condition, run a generic scouting gradient:

      • Time 0.0 min: 5% B

      • Time 20.0 min: 50% B

      • Time 22.0 min: 50% B

      • Time 22.1 min: 5% B

      • Time 30.0 min: 5% B (Equilibration)

    • Inject the standard mixture under each pH condition.

  • Analysis:

    • Compare the three chromatograms.

    • Observe the change in retention time and, most importantly, the change in selectivity (the spacing between the isomer peaks) at each pH.

    • Select the pH that provides the best separation as the starting point for further optimization (e.g., gradient slope refinement).

References

  • I. Peric, M. J. A. M. van der Meulen, H. A. G. Niederlander, P. J. Schoenmakers, and G. W. Somsen, "Separation of nucleobases, nucleosides, nucleotides and oligonucleotides by hydrophilic interaction liquid chromatography (HILIC)
  • Waters Corporation, "Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns," Waters Corpor
  • G. A. Shabir, "HPLC Method Development and Validation for Pharmaceutical Analysis," Pharmaceutical Technology.
  • Waters Corporation, "Troubleshooting Peak Shape Problems in HPLC," Waters Corpor
  • LCGC International, "A Strategy for Developing HPLC Methods for Chiral Drugs," LCGC Intern
  • MAC-MOD Analytical, "Separation of Nucleosides and Nucleobases on 2.7µm HALO Penta-HILIC," MAC-MOD Analytical.
  • ALWSCI, "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables," alwsci.com.
  • Sigma-Aldrich, "HPLC Troubleshooting Guide," Sigma-Aldrich.
  • Agilent, "Tips and Tricks of HPLC System Troubleshooting," Agilent.
  • MAC-MOD Analytical, "exploring the selectivity of C18 phases with Phenyl and PFP functionality," MAC-MOD Analytical.
  • Diduco, "Separation of nucleosides and nucleobases," Diduco.
  • uHPLCs, "PFP Column You Must Know," uHPLCs.com, 2024.
  • Y. Zhang, Y. Li, Y. Wu, and Y. Chen, "Characterization of Nucleosides and Nucleobases in Natural Cordyceps by HILIC–ESI/TOF/MS and HILIC–ESI/MS," PMC - NIH.
  • "Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis," LinkedIn, 2025.
  • Universal Lab Blog, "The 10 Most Common HPLC Problems and Solutions!," Universal Lab Blog, 2024.
  • BioPharma Services, "Bioanalytical Method Development: Isomers," BioPharma Services Inc..
  • I. P. Pencheva, B. G. Tsvetkova, M. K. Georgieva, M. P. T. Peykova, and P. A. Peikov, "Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound," Pharmacia, 2019.
  • uHPLCs, "HPLC Peak Shape Troubleshooting Solution Column," uHPLCs.com, 2024.
  • Chrom Tech, "PFP and PFP&C18," YouTube, 2022.
  • MAC-MOD Analytical, "Examining the Selectivities of Several C18 and Modified C18 Phases – Advantages of Phenyl and Pentafluorophenyl (PFP) Phases," MAC-MOD Analytical.
  • M. Markelj, V. Zupanec, and I.
  • M. M. Siluk, R. Kaliszan, and M. J.
  • D. S. Bell and R. E.
  • uHPLCs, "30 HPLC Problems and Solutions You Should Know," uHPLCs.com, 2023.
  • SIELC Technologies, "HPLC Separation of Uracil, Thymine, Guanine, Cytosine, Adenine on Newcrom AH," sielc.com.
  • MicroSolv, "Troubleshooting Problems With Poor HPLC Results Before Examining the Column," MicroSolv Technology Corpor
  • B. Napte, "pH, pKa, and Retention," Pharma Growth Hub, 2023.
  • Axion Labs, "HPLC problems with very polar molecules," Axion Labs.
  • Axion Labs & Training Institute, "HPLC problems with very polar molecules.," YouTube, 2024.
  • SIELC Technologies, "HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH," sielc.com.
  • Mastelf, "Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance," Mastelf.com, 2025.
  • BenchChem, "Technical Support Center: Troubleshooting HPLC Separ
  • Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC," Phenomenex, 2025.
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  • J. W.
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Validation & Comparative

2-Amino-5-butyl-6-methylpyrimidin-4-ol structure-activity relationship (SAR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Amino-5-butyl-6-methylpyrimidin-4-ol and its Analogs

For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold represents a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] This is largely due to the scaffold's ability to form multiple hydrogen bonds and engage in various interactions with biological targets.[1]

This guide focuses on the specific structure, this compound. While comprehensive SAR studies on this exact molecule are not extensively published, a robust analysis can be constructed by examining closely related analogs. By dissecting the contribution of each functional group—the 2-amino group, the 4-hydroxyl (pyrimidinone) tautomer, the 5-butyl substituent, and the 6-methyl group—we can infer its potential biological activities and guide future research. This document synthesizes data from various studies on 2-aminopyrimidine derivatives to build a predictive SAR model for the target compound.

The 2-Aminopyrimidine Core: A Foundation for Bioactivity

The 2-aminopyrimidin-4-ol core is the central pharmacophore responsible for the foundational interactions with various biological targets. The nitrogen atoms within the pyrimidine ring and the exocyclic amino group act as key hydrogen bond donors and acceptors, allowing these molecules to mimic endogenous ligands and fit into the active sites of enzymes and receptors.[1]

The molecule exists in tautomeric forms, primarily the 4-ol and 4-one forms. This tautomerism can be crucial for its binding properties, allowing it to adapt to the specific hydrogen-bonding environment of a target protein.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of a 2-aminopyrimidine derivative is exquisitely sensitive to the nature and position of its substituents. We will now analyze each component of this compound.

A. The 2-Amino Group: The Primary Anchor

The exocyclic amino group at the C2 position is a critical determinant of activity across numerous target classes. It typically functions as a crucial hydrogen bond donor, anchoring the ligand in the active site.

  • Role in Kinase Inhibition: In many kinase inhibitors, the 2-amino group forms a "hinge-binding" interaction with the backbone of the kinase hinge region. For example, in studies of 2-aminopyrimidine derivatives as selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors, this interaction is essential for potency.[3]

  • Impact of Substitution: While the unsubstituted amino group is often optimal, its modification can modulate selectivity and potency. N-alkylation or acylation can either enhance or diminish activity depending on the steric and electronic environment of the target's binding pocket.[4]

B. The 4-Hydroxyl/4-Oxo Group: The Complementary Anchor

The hydroxyl group at C4 (which readily tautomerizes to a carbonyl group at C4) provides another critical hydrogen bonding site.

  • Hydrogen Bonding Potential: As a pyrimidin-4-one, the N1-H acts as a hydrogen bond donor, while the C4-carbonyl oxygen serves as an acceptor. This dual functionality allows for versatile interactions. In the development of adenosine A1 receptor antagonists, the amino group at C2 and the pyrimidine ring nitrogen atoms form key hydrogen bonds with residues like Asn6.55.[5]

C. The 5-Butyl Group: Tuning Lipophilicity and Selectivity

The C5 position of the pyrimidine ring is a key site for introducing substituents that can modulate pharmacokinetics and selectivity.

  • Lipophilic Interactions: The butyl group is a moderately sized, lipophilic substituent. It is likely to project into a hydrophobic pocket within a target protein. The length and branching of this alkyl chain can significantly impact potency.

  • Comparison with Other Substituents: In many SAR studies, this position is explored with various groups. For instance, in histamine H4 receptor (H4R) antagonists, modifications at the C5 position were systematically studied to optimize potency.[6] The introduction of small, non-polar groups at C5 is often favorable, whereas larger or polar groups can lead to steric clashes or unfavorable interactions. The butyl group in our target compound suggests a preference for a hydrophobic pocket of a specific size.

D. The 6-Methyl Group: Steric Influence and Potency

The C6 position is adjacent to the core nitrogen atom and can significantly influence the molecule's conformation and binding affinity.

  • Steric Effects: A small alkyl group like methyl at C6 is often well-tolerated and can contribute to hydrophobic interactions. In the optimization of H4R antagonists, replacing a bulky tert-butyl group at C6 with smaller aromatic or secondary amine moieties led to a significant increase in potency.[6] This highlights that the size of the C6 substituent is critical. The methyl group in this compound is small enough to avoid steric hindrance in many binding sites while providing a beneficial hydrophobic contact.

Comparative Analysis of Bioactive 2-Aminopyrimidine Analogs

To contextualize the potential of this compound, the following table summarizes the activities of structurally related compounds against various biological targets. This data provides a benchmark for predicting efficacy and guiding experimental design.

Compound ClassKey Structural FeaturesBiological Target(s)Reported Activity (IC₅₀/Kᵢ)Reference
Histamine H4R Antagonists 2-aminopyrimidine with varied C4, C5, and C6 substituents.Histamine H4 ReceptorCompound 4 : Potent in vitro and active in vivo (anti-inflammatory)[6]
PLK4 Inhibitors 2-aminopyrimidine core with morpholinophenylamino group at C2.PLK4 KinaseCompound 8h : IC₅₀ = 6.7 nM[7]
FGFR4 Inhibitors 2-aminopyrimidine derivatives designed for selectivity.FGFR4 KinaseCompound 2n : IC₅₀ = 2.6 nM[3]
Adenosine A1R Antagonists 2-amino-4,6-diarylpyrimidine-5-carbonitriles.Adenosine A1 ReceptorHigh affinity and selectivity for A1R.[5]
Anticancer Agents 2-amino-4-aryl-6-pyridopyrimidines.Various Cancer Cell LinesHigh anti-proliferative activity.[4]
β-Glucuronidase Inhibitors Varied 2-aminopyrimidine derivatives.β-GlucuronidaseCompound DD : IC₅₀ = 8.2 µM (E. coli)[2]

This comparative data suggests that the 2-aminopyrimidine scaffold is highly versatile. The specific combination of a 5-butyl and 6-methyl group on the 2-amino-4-hydroxypyrimidine core has not been extensively explored in these examples, indicating a novel chemical space for investigation. Based on the lipophilic nature of the butyl group and the small size of the methyl group, potential activities could lie in anticancer (kinase inhibition) or anti-inflammatory (receptor antagonism) domains.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, standardized assays are required. Below are detailed methodologies for primary screening.

A. Kinase Inhibition Assay (Example: Generic Tyrosine Kinase)

This protocol determines the ability of the compound to inhibit the activity of a specific kinase, a common target for 2-aminopyrimidine derivatives.

Principle: The assay measures the phosphorylation of a substrate peptide by a kinase. Inhibition is quantified by a decrease in the phosphorylated product, often detected using fluorescence or luminescence.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Prepare ATP solution in assay buffer (concentration will be at or near the Kₘ for the specific kinase).

    • Prepare recombinant kinase and substrate peptide in assay buffer.

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of the test compound (from a serial dilution plate) into the wells of the assay plate.

    • Add 5 µL of the kinase solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 5 µL of the ATP/substrate peptide mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect the signal by adding a detection reagent (e.g., ADP-Glo™, Promega).

    • Read the plate on a suitable plate reader.

  • Data Analysis:

    • Calculate the percent inhibition relative to control wells (DMSO only).

    • Plot percent inhibition against compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

B. Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.[8][9]

Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]

Methodology:

  • Cell Culture:

    • Seed cancer cells (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000–10,000 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM). Include a vehicle control (DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against compound concentration to determine the IC₅₀ value.

Visualizing SAR and Experimental Workflows

Diagrams created using Graphviz help to visualize the complex relationships in SAR and the steps in experimental validation.

SAR_Summary cluster_substituents Key Substituent Positions Core 2-Aminopyrimidin-4-ol Core H-Bonding Scaffold C2_Amino C2-Amino Group Key H-bond donor (Hinge binding) Core:f1->C2_Amino:h Essential C4_OH C4-Hydroxyl/Oxo H-bond donor/acceptor Core:f1->C4_OH:h Important Activity Biological Activity (e.g., Kinase Inhibition, Receptor Antagonism) C2_Amino:h->Activity C4_OH:h->Activity C5_Butyl C5-Butyl Group Lipophilicity (Hydrophobic pocket) C5_Butyl:h->Activity Modulates Potency & Selectivity C6_Methyl C6-Methyl Group Steric control (Modulates fit) C6_Methyl:h->Activity Fine-tunes Potency

Caption: General SAR of this compound.

Experimental_Workflow start Compound Synthesis (this compound) primary_screen Primary Screening (e.g., Kinase Panel) start->primary_screen hit_validation Hit Validation (IC50 Determination) primary_screen->hit_validation Identify 'Hits' cell_assay Cell-Based Assays (MTT - Viability) hit_validation->cell_assay lead_opt Lead Optimization (Analog Synthesis) cell_assay->lead_opt Active in Cells in_vivo In Vivo Studies (Animal Models) cell_assay->in_vivo Potent & Non-toxic lead_opt->primary_screen SAR Cycle

Caption: A typical workflow for evaluating novel pyrimidine derivatives.

Conclusion

While direct experimental data for this compound is limited, a detailed analysis of its structure in the context of related bioactive compounds provides a strong foundation for future investigation. The combination of a 2-amino group, a 4-hydroxyl/oxo function, a C5-butyl chain, and a C6-methyl group suggests potential as a modulator of targets with well-defined hydrophobic pockets, such as protein kinases or G-protein coupled receptors. The SAR insights and experimental protocols outlined in this guide offer a clear path forward for researchers to unlock the therapeutic potential of this and related 2-aminopyrimidine derivatives.

References

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The Pyrimidine Scaffold: A Comparative Guide to Unlocking Biological Activity Through Substitution

Author: BenchChem Technical Support Team. Date: January 2026

The pyrimidine ring, a fundamental heterocycle found in the nucleobases of DNA and RNA, represents a "privileged scaffold" in medicinal chemistry. Its inherent biological relevance and synthetic tractability have made it a cornerstone for the development of a vast array of therapeutic agents.[1][2][3] For researchers and drug development professionals, understanding the nuanced relationship between the substitution pattern on the pyrimidine core and the resulting biological activity is paramount for the rational design of novel, potent, and selective therapeutics.[1][4]

This guide provides an in-depth, comparative analysis of the biological activities of substituted pyrimidines, moving beyond a simple catalog of compounds. We will explore the causal relationships behind experimental choices in analog design and provide a framework for interpreting structure-activity relationship (SAR) data across different therapeutic areas. The information presented is grounded in experimental data, with detailed protocols and visual aids to facilitate a deeper understanding of this versatile molecular framework.

The Influence of Substitution on Anticancer Activity

The anticancer potential of pyrimidine derivatives is profoundly influenced by the nature and position of substituents on the pyrimidine ring.[4] These modifications can modulate the molecule's affinity for its biological target, alter its pharmacokinetic properties, and ultimately dictate its therapeutic efficacy.[4] A significant focus of research has been on the development of pyrimidine-based kinase inhibitors, compounds that interfere with the signaling pathways that drive cancer cell proliferation and survival.

Kinase Inhibition: A Major Avenue for Pyrimidine-Based Cancer Therapy

Numerous kinases are implicated in cancer progression, and pyrimidine derivatives have been successfully designed to target several of them, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-Kinases (PI3Ks).[5][6][7]

A series of 2,4,5,6-tetrasubstituted pyrimidine derivatives have been designed and synthesized as potent and selective CDK2 inhibitors.[5] The design process for these inhibitors often involves pharmacophore modeling and docking studies to optimize interactions with the kinase's ATP-binding pocket.[5]

Similarly, 4-(phenylamino)quinazolines and their bioisosteric 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines have been developed as potent inhibitors of EGFR tyrosine kinase activity.[7][8] The SAR for this class of compounds highlights the importance of the 3-bromo substituent on the phenyl ring for potent activity.[8] Furthermore, the addition of solubilizing groups at the 7-position of the pyrido[4,3-d]pyrimidine ring has been shown to improve aqueous solubility without compromising inhibitory activity, a critical consideration for drug development.[7]

The PI3K/AKT signaling pathway is another crucial target in cancer therapy, and substituted morpholinopyrimidines have emerged as promising inhibitors.[9] Novel trisubstituted morpholinopyrimidines have been shown to be 1.5 to 3 times more potent than the well-characterized PI3K inhibitor ZSTK474.[6][9]

Below is a diagram illustrating the general workflow for a structure-activity relationship study of pyrimidine-based kinase inhibitors.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Analysis & Optimization Target Target Identification (e.g., CDK2, EGFR) Scaffold Lead Scaffold Selection (Pyrimidine Core) Target->Scaffold Docking In Silico Docking & Pharmacophore Modeling Scaffold->Docking Synthesis Chemical Synthesis of Substituted Analogs Docking->Synthesis Enzyme_Assay In Vitro Kinase Inhibition Assay (IC50) Synthesis->Enzyme_Assay Cell_Assay Cell-Based Proliferation Assay (EC50) Enzyme_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity Cell_Assay->SAR Lead_Opt Lead Optimization Selectivity->Lead_Opt SAR->Lead_Opt ADME ADME/Tox Prediction/Testing ADME->Lead_Opt Lead_Opt->Docking Iterative Refinement

Caption: A general experimental workflow for a structure-activity relationship (SAR) study.

Comparative Anticancer Activity of Substituted Pyrimidines

The following table summarizes the in vitro cytotoxic activity (IC50 or EC50 values) of various classes of substituted pyrimidines against different human cancer cell lines, providing a quantitative comparison of their performance.

Compound ClassSubstitution PatternTarget/MechanismCancer Cell LineIC50/EC50 (µM)Reference
AminopyrimidineN-benzyl substitutionGeneral antiproliferativeGlioblastoma, Breast, Oral Squamous, Colon4 - 8[10]
PyrazolopyrimidineVaried substitutionsMitotic Kinesin Eg5HeLa (Cervical)Significant Inhibition (Specific IC50s in source)[11]
Pyrimidine Derivatives2a, 2f, 2h, 2lPin1 InhibitionNot specified< 3[12]
Pyrido[2,3-d]pyrimidine4-OCH3-Ph at R1Thymidylate SynthaseHCT-1161.98 ± 0.69[4]
Pyrido[2,3-d]pyrimidine4-OCH3-Ph at R1Thymidylate SynthaseMCF-72.18 ± 0.93[4]

Broad-Spectrum Antimicrobial Activity of Substituted Pyrimidines

Pyrimidine derivatives have long been investigated for their antimicrobial properties, with different substitution patterns conferring activity against a range of bacteria and fungi.[13][14] The versatility of the pyrimidine scaffold allows for the design of compounds that can target various microbial pathways.[13]

For instance, chalcone-substituted pyrimidines have demonstrated notable activity against Gram-negative bacteria like E. coli.[15] Structure-activity relationship studies within this series have revealed that bromo-substitution at the meta-position of an associated phenyl ring leads to higher antibacterial and antinociceptive potential compared to para-substitution.[15][16] Specifically, m-bromo, p-chloro, and 2,4-dichloro substituted derivatives showed improved antibacterial activity.[15]

Fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, have also been explored as potent antibacterial agents.[17] Certain tricyclic derivatives within this class exhibited enhanced efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range.[17]

The logical relationship between substituents and antimicrobial activity can be visualized as follows:

Antimicrobial_SAR cluster_core Pyrimidine Core cluster_substituents Substituents cluster_activity Antimicrobial Activity Core Pyrimidine Scaffold Halogen Halogens (e.g., Br, Cl) Chalcone Chalcone Moiety Fused_Ring Fused Rings (e.g., Pyrido) Thio_Groups Thio-Substitutions Gram_Neg Gram-Negative (e.g., E. coli) Halogen->Gram_Neg Enhances Activity (position dependent) Chalcone->Gram_Neg Confers Activity Fused_Ring->Gram_Neg Gram_Pos Gram-Positive (e.g., S. aureus) Fused_Ring->Gram_Pos Broadens Spectrum Antifungal Antifungal (e.g., C. albicans) Thio_Groups->Antifungal Often Active

Caption: Logical relationship between substituents and antimicrobial activity.

Comparative Antimicrobial Activity of Substituted Pyrimidines

The following table summarizes the in vitro antimicrobial activity (MIC values) of various pyrimidine derivatives against different microbial strains.

Compound ClassSubstitution PatternMicrobial StrainMIC (µg/mL)Reference
Pyrido[2,3-d]pyrimidineTricyclic derivatives (5b, 5c, 5f, 6, 7, 14a)Gram-positive & Gram-negative bacteria0.48 - 3.91[17]
Thio-substituted pyrimidine2-hydroxy and 3-chloro derivativesE. coli, P. aeruginosaGood activity (Specific MICs in source)[13]
Pyrimidinopyrazoles/triazolesVaried substitutionsC. albicans, A. nigerSignificant activity at 50-100 µg/mL[14]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Example: EGFR)

Objective: To determine the concentration of a substituted pyrimidine derivative required to inhibit 50% of the EGFR kinase activity (IC50).

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP, MgCl2, MnCl2

  • Test compounds (substituted pyrimidines) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • [γ-32P]ATP

  • Phosphocellulose filter paper

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing assay buffer, MgCl2, MnCl2, and the poly(Glu, Tyr) substrate.

  • Add the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding the EGFR enzyme and [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of incorporated radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

Objective: To determine the lowest concentration of a substituted pyrimidine derivative that prevents visible growth of a microorganism.

Materials:

  • Test compounds (substituted pyrimidines) dissolved in a suitable solvent (e.g., DMSO).

  • Bacterial or fungal strains.

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile 96-well microtiter plates.

  • Spectrophotometer or plate reader.

Procedure:

  • Perform a serial two-fold dilution of the test compounds in the broth medium in the wells of a 96-well plate.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted compound.

  • Include positive (microorganism in broth without compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting the wells for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathway Visualization

To provide a clearer context for the mechanism of action of certain pyrimidine derivatives, the following diagram illustrates a simplified EGFR signaling pathway and the inhibitory action of pyrimidine-based tyrosine kinase inhibitors (TKIs).

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds TKI Pyrimidine TKI TKI->EGFR Inhibits (ATP Binding Site)

Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine TKIs.

Conclusion

The pyrimidine scaffold continues to be a remarkably fruitful starting point for the discovery of new therapeutic agents. As this guide has demonstrated, the biological activity of pyrimidine derivatives can be finely tuned through strategic substitutions, leading to potent and selective compounds with diverse pharmacological profiles, from anticancer to antimicrobial effects. The key to future success in this area lies in the integration of rational drug design, guided by a deep understanding of structure-activity relationships, with robust biological evaluation. The experimental frameworks and comparative data provided herein are intended to serve as a valuable resource for researchers dedicated to harnessing the full therapeutic potential of this versatile heterocyclic system.

References

  • Rastogi, S. K., Khanka, S., Kumar, S., Lakra, A., Rathur, R., Sharma, K., Bisen, A. C., Bhatta, R. S., Kumar, R., Singh, D., & Sinha, A. K. (2022). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 13(9), 1121–1135. [Link]

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A Senior Application Scientist's Guide to the Validation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol as a Selective FGFR4 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Rationale for Targeting FGFR4

The Fibroblast Growth Factor Receptor 4 (FGFR4) is a transmembrane receptor tyrosine kinase that has emerged as a high-value therapeutic target in oncology.[1][2] Its signaling pathway, primarily activated by its ligand, Fibroblast Growth Factor 19 (FGF19), is integral to various physiological processes, including bile acid homeostasis and metabolism.[3] However, the aberrant activation of the FGF19-FGFR4 axis, often through FGF19 gene amplification, is a key oncogenic driver in a subset of solid tumors, most notably hepatocellular carcinoma (HCC).[4][5] This dependency creates a therapeutic window for selective inhibitors that can disrupt this signaling cascade and halt tumor progression.[5]

Several selective FGFR4 inhibitors have progressed into clinical trials, establishing a benchmark for efficacy and selectivity.[1][6] Notable examples include Fisogatinib (BLU-554), Roblitinib (FGF-401), and H3B-6527, which have demonstrated clinical activity in patients with FGF19-positive HCC.[7][8][9] These agents often achieve their selectivity by targeting a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4, which is absent in other FGFR family members (FGFR1-3).[3][9]

This guide focuses on a novel chemical entity, 2-Amino-5-butyl-6-methylpyrimidin-4-ol , a compound with a pyrimidinol core structure that has shown promise in related scaffolds for kinase inhibition.[10][11][12] As this is a putative inhibitor, this document serves as a comprehensive roadmap for its rigorous validation. We will outline the critical experimental workflow required to characterize its potency, selectivity, and anti-tumor activity, directly comparing its performance profile against established clinical-stage inhibitors. This framework is designed for researchers, drug developers, and scientists dedicated to advancing targeted cancer therapies.

The Validation Gauntlet: A Step-by-Step Workflow

The validation of a novel kinase inhibitor is a multi-stage process, progressing from basic enzymatic activity to complex in vivo tumor models. Each stage serves as a critical checkpoint to determine if the candidate molecule has the requisite characteristics to be a viable therapeutic.

Validation_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation Biochem Biochemical Assays (Potency & Selectivity) Cellular Cell-Based Assays (Target Engagement & Efficacy) Biochem->Cellular Confirm On-Target Cellular Activity InVivo Animal Models (PK/PD & Anti-Tumor Efficacy) Cellular->InVivo Evaluate In Vivo Performance

Caption: A high-level overview of the kinase inhibitor validation workflow.

Part 1: Biochemical Validation — Establishing Potency and Selectivity

Expert Rationale: The foundational step is to confirm that the candidate molecule directly inhibits the enzymatic activity of FGFR4 and to quantify its selectivity. High selectivity for FGFR4 over other FGFR family members (FGFR1, FGFR2, FGFR3) is paramount to minimizing off-target toxicities, as indiscriminate FGFR inhibition can lead to adverse events like hyperphosphatemia (from FGFR1/2/3 inhibition). We must demonstrate that this compound can effectively inhibit FGFR4 at concentrations significantly lower than those required to inhibit other kinases.

Comparative Inhibitory Activity (IC50) Data

The following table presents the established biochemical potencies of leading FGFR4 inhibitors, which serve as the benchmark against which our candidate, this compound (hypothetical data for illustrative purposes), will be measured.

CompoundFGFR4 IC50 (nM)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Selectivity (Fold vs FGFR1-3)Reference
Fisogatinib (BLU-554) 5624>2,203>2,203>125x[13],[14]
Roblitinib (FGF401) 1.9>10,000>10,000>10,000>5,000x[15],[16]
H3B-6527 <1.23201,2901,060>250x[17],[18]
Infigratinib 611.11.02.0Pan-FGFR[19]
This compound 4.5>1,500>5,000>5,000>330xHypothetical Data

This hypothetical data illustrates a desirable profile for a selective FGFR4 inhibitor.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent ADP-detection assay to measure kinase activity and calculate IC50 values.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase enzymes.

  • Kinase-Glo® Platform (Promega).

  • Substrate peptide (e.g., Poly(E,A,Y,K)).

  • ATP at Km concentration for each enzyme.

  • Candidate inhibitor (this compound) and benchmark inhibitors, serially diluted in DMSO.

  • Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

Procedure:

  • Compound Plating: Prepare 11-point, 3-fold serial dilutions of the test compounds in DMSO. Transfer 100 nL of each dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Enzyme Preparation: Dilute the FGFR kinase enzymes in assay buffer to the desired concentration.

  • Reaction Initiation: Add 5 µL of the enzyme solution to each well of the compound plate and incubate for 10 minutes at room temperature.

  • Substrate Addition: Add 5 µL of a solution containing the substrate peptide and ATP (at 2x the final desired concentration) to initiate the kinase reaction.

  • Incubation: Allow the reaction to proceed for 60 minutes at room temperature.

  • Reaction Termination & ADP Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Analysis: Normalize the data to controls and fit the dose-response curves using a four-parameter logistic model to determine the IC50 values.

Part 2: Cell-Based Validation — Confirming On-Target Action

Expert Rationale: After confirming biochemical potency, we must verify that the inhibitor can penetrate the cell membrane, engage FGFR4, and inhibit its downstream signaling in a relevant biological context. The FGF19-FGFR4 pathway primarily signals through the MAPK/ERK pathway.[4] Therefore, a reduction in phosphorylated ERK (pERK) serves as a robust pharmacodynamic biomarker of target engagement. We will use an HCC cell line like Hep3B, which is known to have FGF19 gene amplification and is dependent on FGFR4 signaling for its proliferation.[4]

The FGF19-FGFR4 Signaling Pathway

FGFR4_Signaling FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 KLB β-Klotho (Co-receptor) KLB->FGFR4 RAS RAS FGFR4->RAS Activation Inhibitor This compound (Candidate Inhibitor) Inhibitor->FGFR4 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified FGF19-FGFR4 signaling cascade leading to cell proliferation.

Comparative Cellular Proliferation (GI50) Data

The GI50 value represents the concentration of an inhibitor required to inhibit cell growth by 50%. This is a critical measure of a compound's cellular potency.

CompoundCell LineGI50 (nM)Reference
Fisogatinib (BLU-554) Hep3B~20-50[20]
Roblitinib (FGF401) Hep3B9[15]
H3B-6527 Hep3B25[17],[18]
This compound Hep3B35Hypothetical Data

This hypothetical data suggests cellular activity in a relevant range compared to benchmarks.

Experimental Protocol: Western Blot for pERK Inhibition

Procedure:

  • Cell Culture: Culture Hep3B cells in appropriate media until they reach ~80% confluency.

  • Serum Starvation: To reduce basal signaling, serum-starve the cells for 4-6 hours.

  • Inhibitor Treatment: Treat the cells with increasing concentrations of the candidate inhibitor (e.g., 0, 10, 30, 100, 300, 1000 nM) for 2 hours.

  • Cell Lysis: Wash the cells with cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, perform electrophoresis, and transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against pERK1/2 (Thr202/Tyr204) and total ERK1/2.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the pERK/total ERK ratio indicates successful target engagement and pathway inhibition.[4]

Part 3: In Vivo Validation — Demonstrating Anti-Tumor Efficacy

Expert Rationale: The ultimate preclinical test is to determine if the inhibitor can shrink tumors in a living organism. This requires the compound to have favorable pharmacokinetic properties (absorption, distribution, metabolism, and excretion) that allow it to reach the tumor at a sufficient concentration to inhibit FGFR4. The Hep3B xenograft model in immunodeficient mice is a standard for evaluating FGFR4 inhibitors.

Comparative In Vivo Efficacy Data

This table summarizes reported anti-tumor activity for benchmark inhibitors in mouse xenograft models.

CompoundModelDosing RegimenOutcomeReference
Fisogatinib (BLU-554) Hep3B Xenograft60 mg/kg, QDSignificant tumor growth inhibition[20]
Roblitinib (FGF401) Hep3B Xenograft30 mg/kg, BIDTumor stasis/regression[15]
H3B-6527 Hep3B Xenograft100 mg/kg, BIDSignificant tumor growth inhibition[18]
This compound Hep3B Xenograft75 mg/kg, QDSignificant tumor growth inhibitionHypothetical Data

This hypothetical data illustrates a competitive in vivo efficacy profile.

Experimental Protocol: HCC Xenograft Mouse Model

Procedure:

  • Cell Implantation: Subcutaneously implant ~5-10 million Hep3B cells into the flank of female athymic nude mice.

  • Tumor Growth: Allow tumors to grow to an average volume of 150-200 mm³.

  • Randomization and Dosing: Randomize the mice into vehicle control and treatment groups. Administer the candidate inhibitor and a benchmark inhibitor (e.g., Roblitinib) orally at predetermined doses and schedules (e.g., once or twice daily).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Body Weight Monitoring: Monitor the body weight of the mice as a measure of general toxicity.

  • Study Termination: At the end of the study (e.g., 21 days or when control tumors reach a specified size), euthanize the mice.

  • Pharmacodynamic Analysis: Collect tumors approximately 2-4 hours after the final dose. Prepare lysates and perform Western blotting for pERK or pFGFR4 to confirm in vivo target inhibition.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage for each treatment group relative to the vehicle control.

Conclusion and Forward Outlook

This guide provides a rigorous, multi-faceted framework for the validation of This compound as a selective FGFR4 inhibitor. Through a systematic progression of biochemical, cellular, and in vivo experiments, a comprehensive profile of the candidate molecule can be built. The hypothetical data presented herein illustrates the benchmarks this novel compound must meet or exceed when compared to clinical-stage inhibitors like Fisogatinib, Roblitinib, and H3B-6527.

Successful validation requires demonstrating potent and highly selective FGFR4 inhibition, effective on-target pathway modulation in cancer cells, and robust anti-tumor efficacy in preclinical animal models. Each experimental step is a critical decision point, and only by meeting these high standards can a novel compound progress toward clinical development and offer new hope for patients with FGFR4-driven cancers.

References

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  • Kim, R. D., et al. (2019). First-in-Human Phase I Study of Fisogatinib (BLU-554) Validates Aberrant FGF19 Signaling as a Driver Event in Hepatocellular Carcinoma. Cancer Discovery, 9(12), 1696-1707. Retrieved from [Link]

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A Comparative Guide to PI3K Inhibition: Profiling 2-Amino-5-butyl-6-methylpyrimidin-4-ol Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of phosphoinositide 3-kinase (PI3K) inhibitors, with a focus on positioning the novel compound 2-Amino-5-butyl-6-methylpyrimidin-4-ol within the broader landscape of PI3K-targeted therapies. We will delve into the mechanistic underpinnings of the PI3K/AKT/mTOR pathway, compare the isoform selectivity and potency of different inhibitor classes, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals actively working in oncology and related fields.

The PI3K/AKT/mTOR Pathway: A Central Node in Cell Signaling

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in human cancers, making it a highly pursued target for therapeutic intervention.

The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, docking pleckstrin homology (PH) domain-containing proteins, such as AKT and PDK1, to the plasma membrane. This colocalization facilitates the phosphorylation and activation of AKT by PDK1 and mTORC2. Once activated, AKT proceeds to phosphorylate a wide array of downstream substrates, culminating in the regulation of key cellular functions.

PI3K_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 -> PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC2 mTORC2 mTORC2->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates CellSurvival Cell Survival AKT->CellSurvival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes

Figure 1: Simplified schematic of the PI3K/AKT/mTOR signaling pathway.

A Comparative Overview of PI3K Inhibitors

PI3K inhibitors can be broadly categorized based on their isoform selectivity. The Class I PI3Ks, which are the primary focus of cancer drug development, consist of four isoforms: p110α, p110β, p110γ, and p110δ. Early-generation inhibitors were pan-PI3K inhibitors, targeting all four isoforms. However, the associated toxicities have driven the development of more selective inhibitors.

2.1. This compound: A Novel Entrant

This compound is a pyrimidine derivative. While extensive data on this specific molecule is not yet widely published, its structural class is of significant interest in kinase inhibitor design. Pyrimidine-based scaffolds are common in ATP-competitive inhibitors. The characterization of this compound would involve determining its potency (IC50) against each PI3K isoform to understand its selectivity profile.

2.2. Established PI3K Inhibitors for Comparison

To provide a framework for evaluating this compound, we will compare it against a panel of well-characterized PI3K inhibitors with varying selectivity profiles:

  • Wortmannin: A natural product and one of the earliest discovered pan-PI3K inhibitors. It is a covalent, irreversible inhibitor and is often used as a tool compound in research.

  • LY294002: A synthetic, reversible, and ATP-competitive pan-PI3K inhibitor. Like Wortmannin, it is primarily a research tool due to its modest potency and off-target effects.

  • Idelalisib (Zydelig®): An FDA-approved inhibitor that is highly selective for the p110δ isoform, which is predominantly expressed in hematopoietic cells.

  • Alpelisib (Piqray®): An FDA-approved inhibitor that is selective for the p110α isoform, particularly for cancers harboring activating mutations in the PIK3CA gene.

Table 1: Comparative Potency and Selectivity of PI3K Inhibitors

CompoundTarget Isoform(s)IC50 (nM) vs. p110αIC50 (nM) vs. p110βIC50 (nM) vs. p110γIC50 (nM) vs. p110δ
This compound TBDTBDTBDTBDTBD
WortmanninPan-PI3K~5~5~5~5
LY294002Pan-PI3K~1400~1400~1400~1400
Idelalisibp110δ selective2508201102.5
Alpelisibp110α selective51200290250
Note: IC50 values are approximate and can vary depending on the assay conditions. TBD: To be determined.

Experimental Protocols for Comparative Evaluation

To rigorously compare this compound with other PI3K inhibitors, a series of in vitro and cell-based assays are recommended.

3.1. In Vitro Kinase Assay: Determining Potency and Selectivity

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified PI3K isoforms.

Principle: The assay quantifies the production of PIP3 from PIP2 by a specific PI3K isoform in the presence of varying concentrations of the inhibitor. The amount of ATP consumed, which is proportional to PIP3 production, can be measured using a variety of methods, such as luminescence-based assays (e.g., Kinase-Glo®).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a serial dilution of this compound and control inhibitors (e.g., Wortmannin, Idelalisib) in DMSO.

    • Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and BSA.

    • Prepare a substrate solution containing PIP2 and ATP in the reaction buffer.

    • Prepare purified, recombinant p110α, β, γ, and δ isoforms.

  • Assay Procedure:

    • Add the inhibitor dilutions to a 384-well plate.

    • Add the specific PI3K isoform to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor against each isoform.

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_analysis Data Analysis Inhibitor_Dilution Serial Dilution of Inhibitors Add_Inhibitor Add Inhibitor Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare PI3K Isoforms Add_Enzyme Add PI3K Isoform Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare PIP2/ATP Substrate Mix Add_Substrate Add Substrate Mix (Start Reaction) Substrate_Prep->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate_1 Incubate (15 min) Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate (60 min) Add_Substrate->Incubate_2 Add_Detection Add Detection Reagent Incubate_2->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Plot_Data Plot Data Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 Plot_Data->Calculate_IC50

Figure 2: Workflow for an in vitro PI3K kinase assay.

3.2. Cell-Based Assay: Assessing Downstream Pathway Inhibition

Western blotting is a fundamental technique to confirm that the inhibitor is engaging its target within a cellular context and modulating the downstream signaling pathway.

Principle: This assay measures the phosphorylation status of key downstream effectors of the PI3K pathway, such as AKT, in cells treated with the inhibitor. A decrease in the phosphorylated form of these proteins indicates successful pathway inhibition.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7, which has a PIK3CA mutation) to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal PI3K signaling.

    • Treat the cells with varying concentrations of this compound and control inhibitors for 2-4 hours.

    • Stimulate the cells with a growth factor (e.g., insulin or EGF) for 15-30 minutes to activate the PI3K pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal.

    • Plot the normalized phospho-AKT levels against the inhibitor concentration to determine the cellular IC50.

3.3. Cell Proliferation Assay: Evaluating Anti-Cancer Efficacy

This assay determines the effect of the inhibitor on the growth and viability of cancer cells.

Principle: Assays like the MTT or CellTiter-Glo® measure metabolic activity, which is proportional to the number of viable cells. A reduction in the signal indicates that the inhibitor is impeding cell proliferation or inducing cell death.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density.

    • Allow the cells to adhere overnight.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of this compound and control inhibitors.

    • Incubate for 72 hours.

  • Viability Measurement:

    • Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

    • Incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the percentage of viable cells against the inhibitor concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

The comprehensive evaluation of this compound using the described experimental framework will be crucial in determining its potential as a novel PI3K inhibitor. By systematically assessing its potency, isoform selectivity, and cellular activity in comparison to established inhibitors, researchers can gain a clear understanding of its therapeutic promise and position it within the landscape of targeted cancer therapies. Future studies should also explore its pharmacokinetic and pharmacodynamic properties in in vivo models to further validate its potential for clinical development.

References

  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer. [Link]

  • Fruman, D. A., & Rommel, C. (2014). PI3K and cancer: lessons, challenges and opportunities. Nature Reviews Drug Discovery. [Link]

  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting. Nature Reviews Cancer. [Link]

A Researcher's Guide to Elucidating the Kinase Selectivity Profile of Novel Pyrimidine-Based Inhibitors: A Case Study of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrimidine scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its structural resemblance to the adenine base of ATP allows for effective competition at the kinase active site, a principle that has led to the development of numerous approved anticancer agents.[1][2][3] This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel pyrimidine-based compound, using the hypothetical case of 2-Amino-5-butyl-6-methylpyrimidin-4-ol. We will explore the rationale behind experimental choices, present standardized protocols, and contextualize the resulting data through comparisons with established pyrimidine inhibitors.

The Imperative of Kinase Selectivity Profiling

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. While essential for normal cell function, aberrant kinase activity is a hallmark of many diseases, most notably cancer. The development of kinase inhibitors, therefore, hinges on a deep understanding of their interaction with the entire kinome, not just the intended target. A comprehensive selectivity profile is paramount for several reasons:

  • Efficacy: A potent inhibitor of the target kinase is the primary goal.

  • Safety: Off-target inhibition can lead to unforeseen toxicities. Identifying these interactions early in development is critical.

  • Mechanism of Action: A detailed selectivity profile can reveal polypharmacology, where a compound's therapeutic effect may be due to the modulation of multiple targets.

  • Lead Optimization: Understanding the structure-activity relationship (SAR) across the kinome guides the medicinal chemistry efforts to improve potency and selectivity.[4]

Characterizing this compound: A Phased Approach

Given that this compound is a novel entity with no published kinase inhibition data, a systematic approach to defining its selectivity profile is necessary.[5] This process can be broken down into a series of experimental stages.

Phase 1: Initial Broad-Spectrum Kinase Panel Screening

The first step is to cast a wide net to identify potential targets and off-targets. Large-scale kinase panels, such as Eurofins' KINOMEscan™ or Reaction Biology's Kinase HotSpot™, offer an efficient method to screen a compound against hundreds of kinases at a single concentration.[6][7]

Experimental Workflow: Broad-Spectrum Kinase Profiling

G cluster_prep Sample Preparation cluster_screening Kinase Panel Screening cluster_analysis Data Analysis compound 2-Amino-5-butyl-6- methylpyrimidin-4-ol (in DMSO) panel Broad Kinase Panel (e.g., KINOMEscan™, 468 kinases) compound->panel Test Compound assay Binding or Activity Assay (Fixed Concentration, e.g., 1 µM) panel->assay Perform Assay data Raw Data (% Inhibition or Kd) assay->data Generate Data hit_id Hit Identification (Threshold >90% Inhibition) data->hit_id Analyze treespots Visualization (TREEspot®) hit_id->treespots Visualize

Caption: Workflow for initial broad-spectrum kinase profiling.

The output of this screen is typically expressed as percent inhibition relative to a control. Hits are identified as kinases that are inhibited above a certain threshold (e.g., >90% at 1 µM). This initial screen provides a global view of the compound's selectivity.

Phase 2: Dose-Response Analysis and IC50/Kd Determination

Once initial hits are identified, the next step is to quantify the potency of the compound against these kinases. This is achieved by performing dose-response assays to determine the half-maximal inhibitory concentration (IC50) for enzymatic assays or the dissociation constant (Kd) for binding assays.

Experimental Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a common method for determining the IC50 of a kinase inhibitor.

  • Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a suitable buffer.

  • Compound Addition: Add serial dilutions of this compound to the reaction mixture in a 96- or 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly formed ADP to ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is proportional to the amount of ADP formed and thus, the kinase activity.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phase 3: Comparative Analysis and Selectivity Score

The true measure of a kinase inhibitor's utility lies in its selectivity. To assess this, we compare the potency of this compound against its primary target(s) versus other kinases. This can be visualized and quantified in several ways.

Data Presentation: Kinase Selectivity Profile of this compound (Hypothetical Data)

Kinase FamilyKinase TargetIC50 (nM)Selectivity (Fold vs. Primary Target)
Tyrosine Kinase SRC 15 1
ABL125016.7
LCK805.3
EGFR>10,000>667
Serine/Threonine Kinase p38α1,500100
CDK2>10,000>667
FAK8,000533

This table provides a clear and concise summary of the compound's potency and selectivity. For comparison, the well-known Src/Abl inhibitor Dasatinib (a 2-aminopyrimidine derivative) exhibits potent inhibition of both SRC and ABL, with IC50 values in the low nanomolar range.[8][9] If our hypothetical data for this compound holds, it would suggest a higher selectivity for SRC over ABL compared to Dasatinib.

A selectivity score can also be calculated to provide a single metric for comparing different compounds. A common method is the S-score, which represents the number of kinases inhibited above a certain threshold at a specific concentration. A lower S-score indicates higher selectivity.

Comparison with Other Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is found in a wide range of kinase inhibitors, each with a distinct selectivity profile determined by the substitutions on the core ring.[10]

  • Pyrazolo[3,4-d]pyrimidines: This class includes inhibitors of Src family kinases (PP1, PP2) and Bruton's tyrosine kinase (BTK) such as Ibrutinib.[2][11] These compounds often exhibit high potency but may have off-target effects on other kinases.

  • 2,4-Diaminopyrimidines: These have been developed as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), demonstrating the versatility of the pyrimidine core in achieving selectivity for serine/threonine kinases.[12]

  • 5-Pyrimidinyl-2-aminothiazoles: Modifications to the pyrimidine ring in this series have led to potent and selective inhibitors of CDK4/6, with significant selectivity over other CDKs.[13]

By comparing the selectivity profile of this compound to these and other established pyrimidine inhibitors, researchers can better understand its potential therapeutic applications and liabilities.

Visualizing Signaling Pathways and Experimental Workflows

To further contextualize the data, it is helpful to visualize the signaling pathways in which the target kinases are involved.

Signaling Pathway: Simplified Src Signaling

G RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 Migration Cell Migration FAK->Migration Proliferation Cell Proliferation STAT3->Proliferation Survival Cell Survival STAT3->Survival Inhibitor 2-Amino-5-butyl-6- methylpyrimidin-4-ol Inhibitor->Src

Caption: Simplified Src signaling pathway and the inhibitory action of our compound.

Conclusion

The journey from a novel chemical entity to a well-characterized kinase inhibitor is a meticulous process. For a compound like this compound, a systematic and multi-faceted approach to kinase selectivity profiling is essential. By combining broad-spectrum screening with quantitative dose-response analysis and contextualizing the data against established inhibitors, researchers can build a comprehensive understanding of their compound's biological activity. This knowledge is the bedrock upon which successful drug development programs are built, ultimately leading to safer and more effective targeted therapies.

References

  • Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. PubMed. [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PubMed Central. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ResearchGate. [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. PubMed Central. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. MDPI. [Link]

  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. [Link]

  • Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. PubMed. [Link]

  • Design, synthesis and evaluation of new pyrimidine derivatives as EGFR C797S tyrosine kinase inhibitors. PubMed. [Link]

  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PubMed Central. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. [Link]

  • 4-Substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, antitumor and EGFR tyrosine kinase inhibitory activity. PubMed. [Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Edinburgh Research Explorer. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. ScienceDirect. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • scanMAX Kinase KINOMEscan LeadHunter Panel. Eurofins Discovery. [Link]

  • 2-Amino-5-butyl-6-methyl-4(3H)-pyrimidinone. PubChem. [Link]

  • Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. [Link]

  • Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. ACS Publications. [Link]

  • Identification of potent 5-pyrimidinyl-2-aminothiazole CDK4, 6 inhibitors with significant selectivity over CDK1, 2, 5, 7, and 9. PubMed. [Link]

Sources

A Comparative Guide to In Silico Docking of Pyrimidine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the pyrimidine scaffold stands out as a cornerstone for the development of potent and selective kinase inhibitors.[1] This guide, crafted from the perspective of a Senior Application Scientist, provides a comparative analysis of molecular docking studies for various pyrimidine derivatives, with a particular focus on their interactions with Epidermal Growth Factor Receptor (EGFR), a key target in oncology.[2] We will delve into the causality behind experimental choices in docking protocols, present comparative data, and offer insights to guide your own in silico screening campaigns.

The Central Role of Pyrimidines and Molecular Docking

Pyrimidine derivatives are a class of heterocyclic aromatic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[3] Their structural versatility allows for facile modification, enabling the fine-tuning of their binding affinities and selectivity for various biological targets.[4] In silico molecular docking is a pivotal computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing valuable insights into the binding energy and key molecular interactions.[3][5] This predictive power accelerates the drug discovery process by prioritizing compounds for synthesis and experimental testing.[6]

Experimental Protocol: A Validated Molecular Docking Workflow

The trustworthiness of any in silico study hinges on a robust and well-validated protocol. Here, we outline a detailed, step-by-step methodology for a comparative molecular docking study of pyrimidine derivatives against EGFR, primarily using the widely-accepted AutoDock Vina software.[7][8]

Preparation of the Receptor (EGFR Kinase Domain)

The initial and critical step is the meticulous preparation of the target protein structure. The quality of the protein model directly impacts the reliability of the docking results.

  • Structure Retrieval: Obtain the 3D crystal structure of the target protein, in this case, the EGFR kinase domain, from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 1M17.[9]

  • Protein Clean-up: The raw PDB file contains molecules beyond the protein itself. It is imperative to remove all non-essential components, including water molecules, co-crystallized ligands, and any other heteroatoms that are not integral to the protein's structure or function.[7] This ensures that the docking simulation focuses solely on the interaction between the pyrimidine derivatives and the protein.

  • Addition of Polar Hydrogens and Charge Assignment: Hydrogen atoms are often not resolved in X-ray crystal structures but are crucial for forming hydrogen bonds. Therefore, polar hydrogens must be added to the protein structure.[3][7] Subsequently, partial charges are assigned to all atoms of the protein. The Gasteiger charge calculation method is a commonly employed and reliable method for this purpose.[7]

  • File Format Conversion: The prepared protein structure is then saved in the PDBQT file format, which is the required input format for AutoDock Vina.[3][7] This format includes the atomic coordinates, partial charges, and atom types.

Ligand Preparation

The small molecules, our pyrimidine derivatives, must also be carefully prepared to ensure they are in a realistic and energetically favorable state for docking.

  • 2D Structure Generation: The 2D structures of the pyrimidine derivatives are drawn using chemical drawing software such as ChemDraw or Marvin Sketch.[3][7]

  • 3D Conversion and Energy Minimization: These 2D structures are then converted to 3D and subjected to energy minimization using a computational chemistry program like Chem3D.[3] This process optimizes the ligand's geometry to its lowest energy conformation, which is crucial for an accurate prediction of its binding mode.

  • File Format Conversion: Similar to the protein, the prepared ligands are saved in the PDBQT format for compatibility with AutoDock Vina.[10]

Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be executed. The choice of docking algorithm and its parameters are critical for a thorough exploration of the ligand's conformational space within the protein's active site.

  • Grid Box Generation: A 3D grid is defined around the active site of the EGFR kinase domain. The dimensions and center of this grid box must be carefully chosen to encompass the entire binding pocket.[3] For EGFR, this includes key residues like Met793, a crucial interaction point for many inhibitors.[7]

  • Docking Execution: The molecular docking simulation is run using AutoDock Vina. The software employs a search algorithm, commonly the Lamarckian Genetic Algorithm, to explore various conformations and orientations of the ligand within the defined grid.[3][7] For each pose, it calculates the binding affinity.

  • Search Parameter "Exhaustiveness": The exhaustiveness parameter controls the computational effort and, consequently, the thoroughness of the search. A higher value increases the likelihood of finding the optimal binding pose but at the cost of longer computation time.[7]

Analysis and Validation of Results

The final step involves a critical analysis of the docking output and, where possible, validation against experimental data.

  • Binding Energy Evaluation: AutoDock Vina provides a ranked list of binding poses for each ligand, along with their corresponding binding energies in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable and stable.[3][7]

  • Interaction Analysis: The top-ranked poses are visualized using molecular graphics software like PyMOL or Discovery Studio.[3] This allows for a detailed examination of the molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the pyrimidine derivative and the amino acid residues in the EGFR active site.

  • Validation with RMSD: A crucial validation step, when possible, is the calculation of the Root Mean Square Deviation (RMSD) between the docked pose of a known co-crystallized ligand and its experimentally determined orientation. An RMSD value of less than 2.0 Å is generally considered a successful validation of the docking protocol, indicating that the simulation can accurately reproduce the known binding mode.[7][9]

Visualizing the Docking Workflow

The following diagram illustrates the generalized workflow for molecular docking studies as described above.

Molecular Docking Workflow Generalized Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Protein_Prep Protein Preparation (PDB Retrieval, Cleanup, Add H, Assign Charges) Grid_Gen Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (2D to 3D, Energy Minimization) Docking_Run Execute Docking (AutoDock Vina) Ligand_Prep->Docking_Run Grid_Gen->Docking_Run Results_Analysis Analyze Results (Binding Energy, Interactions) Docking_Run->Results_Analysis Validation Protocol Validation (RMSD Calculation) Results_Analysis->Validation

Caption: A generalized workflow for molecular docking studies.

Comparative Docking Performance of Pyrimidine Derivatives

The following table summarizes the binding affinities of several classes of pyrimidine derivatives against various protein kinases, collated from multiple in silico studies. Lower binding energy values are indicative of a more stable protein-ligand complex and potentially higher inhibitory activity.[7]

Derivative ClassSpecific Compound/ModificationTarget ProteinBinding Energy (kcal/mol)
Thieno[2,3-d]pyrimidineCompound 5bEGFRWT-8.9 (approximated)
Thieno[2,3-d]pyrimidineCompound 5bEGFRT790M-8.1 (approximated)
Pyrimidine DerivativesCompound 7EGFR Kinase Domain-8.8
Pyrimidine DerivativesCompound 12EGFR Kinase Domain-8.4
Pyrazolo[3,4-d]pyrimidineNot SpecifiedPI3-K/mTOR-10.7
Chalcone-Substituted PyrimidinesCompound 4c (p-Fluoro)Cyclin-Dependent Kinase 2 (CDK2)-7.9
Pyrido[2,3-d]pyrimidineNot SpecifiedCOVID-19 Main Protease (Mpro)-8.5

Data sourced from multiple in silico studies and collated for comparative purposes.[3][7]

The EGFR Signaling Pathway: The Point of Inhibition

To provide biological context, the following diagram illustrates the EGFR signaling pathway and highlights the point of inhibition by pyrimidine-based kinase inhibitors. These inhibitors typically compete with ATP for binding to the kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling cascades that promote cell proliferation and survival.

EGFR Signaling Pathway EGFR Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Ligand (EGF) EGFR EGFR (Receptor Tyrosine Kinase) Ligand->EGFR Dimerization Binding & Dimerization EGFR->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Autophosphorylation->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Autophosphorylation->PI3K_AKT Cell_Response Cell Proliferation, Survival, Growth RAS_RAF_MEK_ERK->Cell_Response PI3K_AKT->Cell_Response Inhibitor Pyrimidine-based Kinase Inhibitor Inhibitor->Autophosphorylation Inhibition

Caption: The EGFR signaling pathway and the point of inhibition by pyrimidine-based kinase inhibitors.[7]

Conclusion and Future Directions

This guide has provided a comprehensive overview of the comparative docking analysis of pyrimidine derivatives, with a focus on EGFR kinase inhibitors. We have detailed a robust experimental protocol, presented comparative binding energy data, and contextualized the mechanism of action within the relevant signaling pathway. The presented data underscores the potential of various pyrimidine scaffolds as potent inhibitors of key protein kinases.

It is crucial to remember that while molecular docking is a powerful predictive tool, its results are hypotheses that must be validated through experimental assays.[11] Techniques such as X-ray crystallography, NMR spectroscopy, and in vitro enzyme inhibition assays are indispensable for confirming binding modes and quantifying inhibitory activity.[11] The integration of computational and experimental approaches is paramount for the successful development of novel and effective pyrimidine-based therapeutics.

References

  • El-Shorbagy, A., et al. (2023). Synthesis and Molecular Docking Study of Novel Pyrimidine Derivatives against COVID-19. Molecules. Available at: [Link]

  • Al-Anazi, M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry.
  • Bharathi, K., & Santhi, N. (2021). Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2. Bioinformation. Available at: [Link]

  • Al-Anazi, M., et al. (2022). Synthesis, anticancer activity and docking studies of pyrazoline and pyrimidine derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Arabian Journal of Chemistry, 15(1), 103520.
  • Gao, H., et al. (2024). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery, 21(14).
  • Khan, I., et al. (2023). In Silico Molecular Docking, Scaffold Hopping, and PASS Prediction of Designed Pyrimidine-Based Analogues Their Synthesis and Biological Evaluation. Progress in Chemical and Biochemical Research.
  • Tanimu, A., et al. (2020). MOLECULAR DOCKING INVESTIGATION AND PHARMACOKINETIC PROPERTIES PREDICTION OF SOME ANILINOPYRIMIDINES ANALOGUES AS EGFR T790M TYROSINE KINASE INHIBITORS. Taylor & Francis.
  • Gao, H., et al. (2023). 3D-QSAR and Molecular Docking Studies of Pyrimidine-based EGFR Inhibitors. Letters in Drug Design & Discovery.
  • Rani, P., et al. (2021). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Bentham Science Publisher.
  • Rani, P., et al. (2021).
  • Al-Ostath, A., et al. (2023).

Sources

Introduction: The Privileged Pyrimidine and the Power of Bioisosteric Transformation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Comparative Guide to Bioisosteric Replacement in Pyrimidine Inhibitor Design

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1][2][3][4] Its nitrogen atoms serve as key hydrogen bond acceptors, and the ring system provides a versatile anchor for arranging substituents in precise three-dimensional space, making it particularly effective for targeting the ATP-binding site of protein kinases.[1][3] Twenty-two pyrimidine-containing drugs have been approved for clinical use in oncology alone.[3]

However, the journey of a lead compound from discovery to clinic is one of relentless optimization. Challenges such as metabolic instability, off-target toxicity, poor solubility, or the emergence of drug resistance necessitate iterative structural modifications. This is where the strategy of bioisosteric replacement becomes a critical tool in the medicinal chemist's arsenal.[5] Bioisosterism involves substituting a functional group or scaffold within a lead compound with another that possesses similar physical and chemical properties, with the goal of enhancing the molecule's overall performance.[5]

This guide, prepared from the perspective of a senior application scientist, provides an in-depth comparative analysis of common bioisosteric replacements for the pyrimidine core in the context of kinase inhibitor design. We will move beyond theoretical concepts to examine the causal relationships behind experimental choices, supported by comparative experimental data and validated protocols.

Logical Framework for Bioisosteric Replacement

The decision to replace a pyrimidine core is driven by the need to modulate specific molecular properties. The following diagram illustrates the logical workflow, from identifying a limitation in a pyrimidine-based lead to selecting and validating a suitable bioisostere.

G cluster_0 Problem Identification cluster_1 Strategy: Bioisosteric Replacement cluster_2 Execution & Validation cluster_3 Outcome Lead Pyrimidine-Based Lead Compound Limitation Identify Limitation (e.g., Metabolism, Selectivity, Resistance) Lead->Limitation Select Select Bioisosteric Scaffold (e.g., Pyridine, Quinazoline, Deazapurine) Limitation->Select Hypothesis Formulate Hypothesis (e.g., Improve H-bonding, Alter pKa, Block Metabolism) Select->Hypothesis Synthesis Chemical Synthesis Hypothesis->Synthesis InVitro In Vitro Assays (Kinase IC50) Synthesis->InVitro CellBased Cell-Based Assays (Potency, Selectivity) InVitro->CellBased ADME ADME Profiling CellBased->ADME Optimized Optimized Inhibitor ADME->Optimized

Caption: Workflow for pyrimidine bioisosteric replacement.

Comparative Analysis: Key Kinase Targets and Their Bioisosteric Inhibitors

The true test of a bioisosteric replacement strategy lies in its application. We will now compare pyrimidine-based inhibitors with their bioisosteric counterparts against three clinically significant kinase families: EGFR, VEGFR, and Bcr-Abl.

Case Study 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors

EGFR is a receptor tyrosine kinase whose hyperactivation is a driver in many cancers, particularly non-small-cell lung cancer (NSCLC).[6] The development of EGFR inhibitors provides a classic example of scaffold evolution to overcome clinical resistance.

The Quinazoline vs. Pyrimidine Scaffold: First-generation inhibitors like Gefitinib and Erlotinib are built on a quinazoline scaffold, which itself can be considered a bioisostere of adenine.[7] While effective against activating mutations (L858R, del19), resistance frequently emerges through a secondary "gatekeeper" mutation, T790M.[8] This mutation increases the enzyme's affinity for ATP, rendering the first-generation drugs less competitive.

To overcome this, third-generation inhibitors like Osimertinib were developed. A key change was the switch to a pyrimidine core.[6][8] This modification, combined with the covalent warhead, provided potent and selective inhibition against both the initial activating mutations and the T790M resistance mutation.

The Rise of Fused Scaffolds: Further exploration has utilized other purine bioisosteres, such as pyrazolo[3,4-d]pyrimidine , to mimic the hinge-binding interactions of ATP.[9][10]

Table 1: Comparative Performance of EGFR Inhibitors

CompoundCore ScaffoldTarget EGFR MutantIC₅₀ (nM)Rationale for Scaffold Choice
Gefitinib QuinazolineL858R~5ATP-mimetic, established scaffold.[7]
L858R/T790M>1000Fails to overcome resistance from T790M mutation.[8]
Osimertinib PyrimidineL858R~12Pyrimidine core allows for optimized interactions in the mutant active site.[6]
L858R/T790M~1Covalent inhibitor designed specifically for T790M resistance.[6]
Compound 37 [6]Pyrido[2,3-d]pyrimidineEGFR Kinase2Fused ring system to enhance binding affinity.[6]

The data clearly demonstrates the causal link between scaffold modification and biological outcome. The switch from quinazoline to pyrimidine in Osimertinib was not arbitrary; it was a deliberate design choice that enabled the necessary interactions to inhibit the drug-resistant T790M mutant, showcasing the power of bioisosterism to address clinical challenges.

The following diagram illustrates the central role of EGFR in cell signaling and the point of intervention for kinase inhibitors.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrimidine/Quinazoline Inhibitor Inhibitor->EGFR Ligand EGF Ligand Ligand->EGFR Binds

Caption: Simplified EGFR signaling pathway and inhibitor action.

Case Study 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth.[11][12] Inhibiting this kinase can effectively starve tumors of their nutrient supply.

The multi-kinase inhibitor Sorafenib serves as a lead compound for many VEGFR-2 inhibitor programs. Bioisosteric replacement strategies often focus on its core, replacing it with scaffolds like pyrazolo[3,4-d]pyrimidine and thieno[2,3-d]pyrimidine .[10][13][14] These fused heterocyclic systems are excellent mimics of the adenine ring of ATP, allowing them to bind effectively to the kinase hinge region.[10]

Table 2: Comparative Performance of VEGFR-2 Inhibitors

CompoundCore ScaffoldVEGFR-2 IC₅₀ (nM)Anti-proliferative IC₅₀ (µM, HepG2 cells)Rationale for Scaffold Choice
Sorafenib Phenyl-urea90~5-10Multi-kinase inhibitor, serves as a reference compound.[13]
Compound 21e [14]Thieno[2,3-d]pyrimidine210.04 (vs. EAC)Thieno[2,3-d]pyrimidine core designed as a hinge-binder to enhance potency.[14]
Compound 12b [13]Pyrazolo[3,4-d]pyrimidine901.12 (vs. MCF-7)Pyrazolo[3,4-d]pyrimidine selected as a privileged scaffold for kinase inhibition.[13]
Compound 7j [11]PyrimidineNot reported11.94Core pyrimidine scaffold used as a base for exploring SAR.[11]

The results highlight how moving to fused pyrimidine bioisosteres like thieno[2,3-d]pyrimidine can dramatically increase potency compared to a standard pyrimidine or the original lead compound. This is because the fused ring system presents additional opportunities for favorable interactions within the ATP binding pocket.

Case Study 3: Bcr-Abl Kinase Inhibitors

The Bcr-Abl fusion protein is the causative oncogene in chronic myeloid leukemia (CML).[15] While ATP-competitive inhibitors like Imatinib have revolutionized CML treatment, resistance due to mutations, especially the T315I "gatekeeper" mutation, remains a challenge.[16]

A novel approach to inhibiting Bcr-Abl involves allosteric inhibitors that do not bind to the ATP site but to a myristate-binding pocket, inducing an inactive conformation of the kinase.[15][17] The development of these inhibitors, such as GNF-2 and ABL001 (Asciminib), provides a fascinating case study in bioisosterism. The core of these molecules often features pyrimidine and pyridine rings, chosen for their ability to form critical interactions within the allosteric site.

Table 3: Comparative Performance of Bcr-Abl Inhibitors

CompoundCore ScaffoldInhibition TypeIC₅₀ (nM, wild-type Bcr-Abl)IC₅₀ (nM, T315I Bcr-Abl)Rationale for Scaffold Choice
Imatinib AminopyrimidineATP-Competitive~300>10,000Ineffective against T315I mutation.[16]
GNF-2 [18]Pyrimidine/PyridineAllosteric~250 (cellular)Inactive alonePyrimidine and pyridine rings are key for binding the myristate pocket.[18]
GNF-5 + Nilotinib [15]Pyrimidine/PyridineAllosteric + ATP-CompetitiveN/AEffective in combinationDual-targeting strategy to overcome resistance.[15]
Compound 40a [19]PyrimidineATP-CompetitivePotentWeakDemonstrates the sensitivity of the scaffold to substitution.[19]

This case illustrates a more nuanced application of bioisosterism. Here, the pyrimidine and pyridine scaffolds are not mimicking ATP but are tailored to a completely different binding site. The success of this strategy, particularly in combination with ATP-competitive drugs, demonstrates that bioisosteric replacement can be used to develop entirely new mechanisms of action to combat drug resistance.[15]

Experimental Protocols: A Self-Validating System

Trustworthiness in scientific research is built on reproducible, well-described methodologies. The following protocols for key in vitro and cell-based assays are designed to be self-validating, providing clear steps to assess the efficacy of newly synthesized pyrimidine inhibitors and their bioisosteres.

Experimental Workflow Diagram

experimental_workflow cluster_0 Compound Synthesis & QC cluster_1 Biochemical Evaluation cluster_2 Cellular Evaluation Synth Synthesize Inhibitor (Pyrimidine or Bioisostere) QC Purity & Identity Check (NMR, LC-MS) Synth->QC KinaseAssay In Vitro Kinase Assay QC->KinaseAssay IC50_Biochem Determine Biochemical IC50 KinaseAssay->IC50_Biochem CellAssay Cell-Based Assay (Proliferation or Phosphorylation) IC50_Biochem->CellAssay Proceed with potent compounds IC50_Cell Determine Cellular Potency (IC50/EC50) CellAssay->IC50_Cell

Caption: Standard workflow for inhibitor evaluation.

Protocol 1: In Vitro Kinase Assay (IC₅₀ Determination)

This protocol describes a generic, non-radioactive in vitro kinase assay to measure the 50% inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the kinase. A luciferase-based system detects the remaining ATP; a lower light signal indicates higher kinase activity (more ATP consumed).

Materials:

  • Purified recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific peptide substrate

  • Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)[20]

  • ATP and MgCl₂ solution

  • Test compounds (inhibitors) dissolved in DMSO

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or equivalent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette and luminometer

Procedure:

  • Prepare Reagents:

    • Thaw all reagents and keep them on ice.

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Prepare a 2X kinase/substrate master mix in kinase buffer. The final concentration of kinase and substrate should be optimized based on the specific enzyme's activity (e.g., 50 nM kinase, 250 nM substrate).[21]

    • Prepare a 2X ATP/MgCl₂ solution in kinase buffer (e.g., final concentration of 100 µM ATP, 10 mM MgCl₂).[20]

  • Compound Plating:

    • Create a serial dilution of your test compounds in DMSO.

    • Add 1 µL of each compound dilution (or DMSO for controls) to the wells of the assay plate.

  • Reaction Setup:

    • Add 10 µL of the 2X kinase/substrate master mix to each well.

    • Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Kinase Reaction:

    • Start the reaction by adding 10 µL of the 2X ATP/MgCl₂ solution to all wells.[21]

    • Mix briefly on a plate shaker.

    • Incubate the plate at 30°C or 37°C for a predetermined time (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Terminate Reaction and Detect Signal:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate the luminescent signal.

    • Mix on a plate shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls (0% inhibition = high luminescence, 100% inhibition = low luminescence).

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Proliferation Assay (IC₅₀ Determination)

This protocol measures the effect of an inhibitor on the proliferation of cancer cells that are dependent on the target kinase for growth and survival.

Principle: The assay uses a reagent like CellTiter-Glo® (Promega) or resazurin to quantify the number of viable cells after a period of inhibitor treatment. A decrease in viable cells indicates effective inhibition of the target kinase pathway.[22]

Materials:

  • Cancer cell line known to be dependent on the target kinase (e.g., NCI-H1975 for mutant EGFR, K562 for Bcr-Abl).

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS).

  • Test compounds (inhibitors) dissolved in DMSO.

  • Sterile, clear-bottomed 96-well cell culture plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega) or equivalent.

  • Multichannel pipette and luminometer.

  • Humidified CO₂ incubator (37°C, 5% CO₂).

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of your test compounds in complete medium. The final DMSO concentration should be ≤0.1%.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or medium with DMSO for controls).

  • Incubation:

    • Incubate the plate for 72 hours in a humidified incubator. This duration allows for multiple cell doublings and ensures a robust signal window.

  • Assay Viability:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent of viable cells for each compound concentration relative to the DMSO-treated control wells.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the data to determine the IC₅₀ value.[23]

Conclusion and Future Perspectives

Bioisosteric replacement is a powerful, rational strategy in drug design that extends far beyond simple trial-and-error. As demonstrated through the case studies of EGFR, VEGFR, and Bcr-Abl inhibitors, replacing the pyrimidine core with scaffolds like quinazoline, pyridine, or fused systems such as pyrazolo[3,4-d]pyrimidine is a deliberate choice aimed at solving specific, tangible problems. These modifications can dramatically improve potency, alter selectivity profiles, and, most critically, provide solutions to the ever-present challenge of clinical drug resistance.

The future of inhibitor design will continue to rely on these principles, augmented by computational chemistry and a deeper understanding of kinase biology. The ability to precisely modulate the properties of a molecule by swapping its core scaffold is a testament to the elegance and efficacy of modern medicinal chemistry. The protocols and comparative data provided here serve as a foundational guide for researchers in this dynamic field, enabling them to make informed decisions in the quest to design the next generation of targeted therapeutics.

References

A Comparative Guide to Confirming the Antiproliferative Effects of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive experimental framework for the evaluation of 2-Amino-5-butyl-6-methylpyrimidin-4-ol as a potential antiproliferative agent. As direct studies on this specific molecule are not yet prevalent in published literature, this document serves as a robust roadmap for researchers, scientists, and drug development professionals to systematically investigate its efficacy and mechanism of action. We will compare its hypothetical performance against established chemotherapeutic agents and provide detailed, field-proven protocols for a thorough investigation.

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including several anticancer drugs.[1][2] These heterocyclic compounds are known to interfere with critical cellular processes, making derivatives like this compound compelling candidates for novel drug discovery programs.[3][4] This guide outlines a logical, multi-stage approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic studies.

Section 1: Foundational Antiproliferative & Cytotoxicity Profiling

The initial step is to determine the compound's general effect on cancer cell viability and long-term proliferative capacity. These foundational assays are crucial for establishing a dose-response relationship and calculating key metrics like the half-maximal inhibitory concentration (IC50).

Comparator Compounds: Establishing a Benchmark

To contextualize the efficacy of our test compound, it is essential to include well-characterized positive controls. We propose two standard chemotherapeutic agents:

  • 5-Fluorouracil (5-FU): A pyrimidine analog that inhibits thymidylate synthase, thereby disrupting DNA synthesis. Its structural similarity and established clinical use make it an ideal benchmark.[3]

  • Doxorubicin: A potent and broadly used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death.[4]

Experimental Workflow: From Short-Term Viability to Long-Term Survival

Our initial screening employs two distinct but complementary assays to provide a comprehensive picture of the compound's antiproliferative potential.

G cluster_0 Phase 1: Initial Screening cluster_1 Short-Term Assay cluster_2 Long-Term Assay Start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) Treat Treat with: 1. Test Compound 2. 5-FU (Control) 3. Doxorubicin (Control) 4. Vehicle (DMSO) Start->Treat MTT MTT Assay (24-72h) Treat->MTT Clonogenic Clonogenic Assay (7-14 days) Treat->Clonogenic IC50 Determine IC50 Value (Metabolic Activity) MTT->IC50 Quantify Formazan SF Determine Survival Fraction (Reproductive Viability) Clonogenic->SF Count Colonies

Caption: Phase 1 Experimental Workflow.

Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound, 5-FU, and Doxorubicin. Replace the medium with fresh medium containing the compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[5]

Protocol: Clonogenic Survival Assay

This assay provides a more stringent assessment of antiproliferative effects by measuring the ability of a single cell to undergo indefinite division and form a colony.[7][8] It is the gold standard for determining reproductive cell death.[9]

Step-by-Step Methodology:

  • Cell Plating: Seed a low, precise number of cells (e.g., 200-1000 cells) into 6-well plates. Allow cells to attach for several hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and controls for a defined period (e.g., 24 hours).

  • Incubation: Replace the drug-containing medium with fresh medium and incubate for 7-14 days, allowing colonies to form.

  • Fixation and Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 4% paraformaldehyde for 15 minutes. Stain with 0.1% crystal violet for 30 minutes.[10]

  • Colony Counting: Wash the plates with water and air dry. Count the colonies, typically defined as clusters of 50 or more cells.

  • Calculation: Determine the Plating Efficiency (PE) and Survival Fraction (SF) for each treatment group.

Data Presentation: Comparative IC50 Values

The results from the MTT assay should be summarized to provide a clear comparison of potency.

CompoundCell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
This compoundMCF-7DataDataData
A549DataDataData
5-Fluorouracil (Control)MCF-7DataDataData
A549DataDataData
Doxorubicin (Control)MCF-7DataDataData
A549DataDataData

Table 1: Hypothetical summary of IC50 values derived from MTT assays. Lower values indicate higher potency.

Section 2: Unraveling the Mechanism of Action

Once antiproliferative activity is confirmed, the next logical step is to investigate how the compound exerts its effects. Key questions to address are whether it induces cell cycle arrest, triggers programmed cell death (apoptosis), or both.

Protocol: Cell Cycle Analysis via Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a standard technique to analyze the distribution of cells across the different phases of the cell cycle based on their DNA content.[11] This allows us to determine if the compound causes cells to accumulate in the G0/G1, S, or G2/M phase.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 and 48 hours.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Store at -20°C for at least 2 hours.[11]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.[12]

  • Acquisition: Incubate in the dark for 30 minutes at room temperature. Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in each phase.

Protocol: Apoptosis Detection by Western Blot

Western blotting is a fundamental technique to detect the presence of key proteins that are activated during apoptosis.[13][14] The cleavage of caspases and their substrate, PARP, are hallmark indicators of apoptosis.[15][16]

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compound as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against key apoptosis markers (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]

Section 3: Investigating Key Proliferation Signaling Pathways

To gain deeper insight into the compound's mechanism, we must investigate its effect on major signaling pathways that control cell proliferation and survival. The PI3K/Akt and MAPK/ERK pathways are frequently dysregulated in cancer and are common targets for anticancer drugs.[17][18][19][20]

The PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell growth, proliferation, and survival.[21][22][23] Its aberrant activation is a hallmark of many cancers.[24] We will assess whether our compound inhibits this pathway by examining the phosphorylation status of Akt.

G cluster_inhibition Point of Investigation RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates Akt_p p-Akt (Active) mTORC1 mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Akt_p->mTORC1 Activates

Caption: The PI3K/Akt Signaling Pathway.

The MAPK/ERK Pathway

This pathway transduces signals from extracellular growth factors to regulate cell proliferation, differentiation, and survival.[25][26] Its hyperactivation is a major driver in many cancers.[20] We will investigate the effect of the compound on the phosphorylation of ERK1/2.

G cluster_inhibition Point of Investigation GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_p p-ERK (Active) Transcription Transcription Factors (e.g., c-Myc, AP-1) Proliferation Cell Proliferation & Survival Transcription->Proliferation ERK_p->Transcription Activates

Caption: The MAPK/ERK Signaling Pathway.

Protocol: Western Blot for Signaling Proteins

The protocol is identical to the one described in Section 2.2, but utilizes primary antibodies specific for both the total and phosphorylated forms of key signaling proteins (e.g., anti-Akt, anti-phospho-Akt (Ser473), anti-ERK1/2, anti-phospho-ERK1/2 (Thr202/Tyr204)). A decrease in the ratio of phosphorylated to total protein would indicate inhibition of the pathway.

Conclusion

This guide provides a structured, multi-faceted approach to rigorously evaluate the antiproliferative properties of this compound. By progressing from broad phenotypic assays to specific mechanistic and signaling pathway analyses, researchers can build a comprehensive profile of this novel compound. The inclusion of established benchmarks and detailed, validated protocols ensures the generation of reliable and publishable data. Given the proven therapeutic potential of the pyrimidine scaffold, a systematic investigation as outlined here is a critical step in determining if this specific derivative holds promise as a future anticancer agent.

References

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  • Molecules. (2022). The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Retrieved from [Link]

  • Experimental and Therapeutic Medicine. (2020). ERK/MAPK signalling pathway and tumorigenesis. Retrieved from [Link]

  • Genes & Diseases. (2022). The MAPK pathway across different malignancies: A new perspective. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of the PI3K/AKT signaling cascades in cancers. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2022). Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. Retrieved from [Link]

  • Cancers. (2023). Targeting the MAPK Pathway in Cancer. Retrieved from [Link]

  • Bio-protocol. (n.d.). Clonogenic Assay. Retrieved from [Link]

  • Cancers. (2022). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Retrieved from [Link]

  • McGill Radiobiology. (n.d.). Experimental-Protocol-for-Clonogenic-Survival-Assay.pdf. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Erk Signaling Pathway. Retrieved from [Link]

  • Journal of Visualized Experiments. (2011). Clonogenic Assay: Adherent Cells. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Oncology Letters. (2020). Research progress on the PI3K/AKT signaling pathway in gynecological cancer. Retrieved from [Link]

  • International Journal of Molecular Sciences. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • Encyclopedia.pub. (2021). Pyrimidine Derivatives as Anticancer Agents. Retrieved from [Link]

  • Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • Future Medicinal Chemistry. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]

  • Methods in Molecular Biology. (2018). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

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A Researcher's Guide to Cross-Reactivity Profiling of 2-Amino-5-butyl-6-methylpyrimidin-4-ol: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a promising hit to a validated chemical probe or therapeutic candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. This guide provides an in-depth, comparative analysis of cross-reactivity testing methodologies, using the novel compound 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS: 4038-64-6) as a central case study.[1][2]

The 2-aminopyrimidine scaffold, present in our compound of interest, is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[3][4][5] Therefore, for the purpose of this guide, we will proceed with the scientifically-grounded hypothesis that this compound is a putative kinase inhibitor. A thorough understanding of its cross-reactivity profile is paramount, as off-target effects can lead to toxicity or provide opportunities for therapeutic polypharmacology.[6]

This guide will not merely list protocols but will delve into the causality behind experimental choices, enabling you to design a robust and self-validating cross-reactivity screening cascade.

Part 1: The Imperative of Selectivity Profiling

Before committing significant resources to a promising molecule, a comprehensive assessment of its binding profile across a wide range of potential targets is essential. For a putative kinase inhibitor, this means profiling against a large panel of kinases, as the human kinome is extensive and structurally related. A narrow activity profile is often desirable for a chemical probe to ensure that observed phenotypes can be confidently attributed to the modulation of the intended target.[7] Conversely, for therapeutic applications, a multi-target profile might be beneficial.

The initial characterization of this compound should include confirmation of its identity and purity via methods such as NMR, high-resolution mass spectrometry, and HPLC.[8][9] Assuming these foundational checks are complete, we can proceed to a tiered approach for cross-reactivity assessment.

Part 2: A Multi-Faceted Approach to Cross-Reactivity Assessment

No single assay can provide a complete picture of a compound's selectivity. A combination of in vitro biochemical assays and cell-based target engagement studies is crucial for a comprehensive understanding.

Tier 1: Broad Kinome Profiling (Biochemical)

The initial step is to cast a wide net to identify potential off-targets within the kinase family. High-throughput screening platforms are ideal for this purpose.

KINOMEscan™ Competition Binding Assay: This affinity-based screening platform quantitatively measures the binding of a compound to a large panel of kinases (typically over 400).[6] The assay relies on a competition principle where the test compound displaces a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound.[6]

Experimental Protocol: KINOMEscan™

  • Compound Preparation: Solubilize this compound in 100% DMSO to create a stock solution.

  • Assay Plate Preparation: The test compound is added to wells of a microtiter plate containing DNA-tagged kinases and an immobilized, active-site directed ligand.

  • Competition Binding: The plate is incubated to allow the test compound to compete with the immobilized ligand for binding to the kinases.

  • Washing and Elution: Unbound components are washed away, and the bound kinases are eluted.

  • Quantification: The amount of each eluted kinase is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound.

Tier 2: Orthogonal Biochemical Validation

Any significant hits from the broad kinome screen should be validated using an orthogonal, typically enzymatic, assay. This confirms that binding translates to functional inhibition.

In Vitro Kinase Activity Assays: These assays measure the ability of a compound to inhibit the catalytic activity of a purified kinase. Various detection methods can be employed, such as radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) or fluorescence-based assays.[10][11]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example using a generic serine/threonine kinase)

  • Reagent Preparation: Prepare assay buffer, purified recombinant kinase, substrate (e.g., a generic peptide substrate), and ATP.

  • Compound Dilution: Prepare a serial dilution of this compound.

  • Assay Reaction: In a 96- or 384-well plate, combine the kinase, substrate, and varying concentrations of the test compound.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate for a predetermined time, ensuring the reaction is in the linear range.[11]

  • Detection: Stop the reaction and quantify substrate phosphorylation using a suitable detection method (e.g., addition of a phosphospecific antibody in a TR-FRET assay).[10]

  • Data Analysis: Plot the percentage of kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Tier 3: Cellular Target Engagement

Confirming that the compound interacts with its intended and potential off-targets in a physiological context is a critical step.

Cellular Thermal Shift Assay (CETSA): This powerful method assesses target engagement in intact cells.[6] The principle is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[6]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with either vehicle control or this compound at a desired concentration.

  • Heating: Heat the treated cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to detect the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 3: Comparative Data Analysis and Interpretation

A key aspect of this guide is the objective comparison of data from different assays. The following tables present hypothetical data for this compound to illustrate how to interpret and integrate results from the described methodologies.

Table 1: Hypothetical KINOMEscan™ Results for this compound at 1 µM

Kinase TargetPercent of Control (%)Interpretation
Hypothesized Target A 5 Strong Binder
Off-Target Kinase X15Moderate Binder
Off-Target Kinase Y40Weak Binder
Off-Target Kinase Z85Negligible Binding

Table 2: Hypothetical IC₅₀ Values from Orthogonal In Vitro Kinase Assays

Kinase TargetIC₅₀ (nM)
Hypothesized Target A 50
Off-Target Kinase X800
Off-Target Kinase Y>10,000

Table 3: Hypothetical CETSA Results for this compound

Kinase TargetThermal Shift (ΔTₘ) in °CInterpretation
Hypothesized Target A +4.5 Robust Target Engagement
Off-Target Kinase X+1.2Weak/Moderate Engagement
Off-Target Kinase YNo significant shiftNo detectable engagement in cells

Interpretation of Comparative Data:

The integrated data from these three tiers provides a much clearer picture of the selectivity of this compound. The KINOMEscan™ results identified a primary target and a potential off-target (Kinase X). The orthogonal IC₅₀ determination confirmed potent inhibition of the hypothesized target and significantly weaker inhibition of Kinase X. Crucially, the CETSA results demonstrated robust target engagement for the primary target in a cellular context, with only weak engagement of Kinase X. This multi-pronged approach provides strong evidence for the on-target activity and helps to de-risk the potential for off-target effects by Kinase X.

Part 4: Visualizing the Workflow and Decision-Making Process

To further clarify the experimental logic, the following diagrams illustrate the cross-reactivity testing workflow and the decision-making process based on the integrated data.

CrossReactivityWorkflow cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Biochemical Validation cluster_2 Tier 3: Cellular Confirmation cluster_3 Final Profile A Start with This compound B KINOMEscan™ (>400 Kinases) A->B C Identify Hits (% Control < Threshold) B->C D Orthogonal In Vitro Kinase Inhibition Assays (IC₅₀) C->D E Confirm Potent Hits (IC₅₀ < Threshold) D->E F Cellular Thermal Shift Assay (CETSA) E->F G Comprehensive Cross-Reactivity Profile F->G DecisionMaking cluster_0 Selectivity Profile cluster_1 Next Steps A Integrated Data (KINOMEscan™, IC₅₀, CETSA) B Highly Selective A->B Potent on-target, weak/no off-target C Moderately Selective A->C Potent on-target, some potent off-targets D Non-Selective A->D Multiple potent off-targets E Proceed as Chemical Probe/ Lead Candidate B->E F Further Off-Target Liability Assessment C->F G Re-evaluate or Re-design Compound D->G

Caption: Decision-making based on selectivity profile.

Conclusion

The characterization of a novel compound like this compound requires a rigorous and multi-faceted approach to understanding its selectivity. By integrating broad biochemical profiling with orthogonal functional assays and cellular target engagement studies, researchers can build a comprehensive and reliable cross-reactivity profile. This systematic approach, grounded in sound scientific principles, is essential for making informed decisions in the complex process of drug discovery and chemical biology, ultimately increasing the likelihood of success and avoiding the pitfalls of poorly characterized molecules. The methodologies and decision-making frameworks presented in this guide provide a robust starting point for the thorough evaluation of this and other novel chemical entities.

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A Senior Application Scientist's Guide to Assessing the IC50 Values of Novel Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, particularly in oncology and virology, the pyrimidine scaffold is a cornerstone of medicinal chemistry.[1] Novel pyrimidine compounds are continually being developed as potential inhibitors of key cellular processes. A critical step in characterizing these novel compounds is the determination of their half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[2][3]

This guide provides an in-depth comparison of methodologies for accurately determining the IC50 values of novel pyrimidine compounds. We will delve into the causality behind experimental choices, provide detailed protocols, and offer insights into data interpretation and troubleshooting, ensuring a robust and reliable assessment of your compounds' efficacy.

The Foundational Role of Pyrimidine Analogs in Therapeutics

Pyrimidine analogs function as antimetabolites, interfering with the synthesis of DNA and RNA by competing with natural pyrimidine nucleosides.[4][5] This mechanism is central to their use in cancer therapy.[4][5][6] Many pyrimidine derivatives also exhibit their anticancer effects by inhibiting protein kinases, which are crucial enzymes controlling cell growth, differentiation, and metabolism.[1] Understanding the specific mechanism of action of your novel pyrimidine compound is paramount in selecting the most appropriate IC50 assay.

Choosing the Right Assay: A Comparative Overview

The selection of an appropriate assay is critical and depends on the compound's presumed target and mechanism of action. Broadly, IC50 determination methods fall into two categories: cell-based assays and biochemical assays.

Assay Type Principle Advantages Disadvantages
Cell-Based Assays Measures the overall effect of a compound on a cell population (e.g., viability, proliferation, or a specific cellular event).More physiologically relevant, accounts for cell permeability and metabolism.Can be influenced by off-target effects; mechanism of action may be unclear.
Biochemical Assays Measures the direct inhibitory effect of a compound on a purified molecular target (e.g., an enzyme).[7][8]Highly specific, provides direct target engagement information.May not reflect cellular activity due to lack of biological context (e.g., cell permeability).[9]

A stark contrast is often observed between IC50 values obtained from biochemical and cellular assays, with biochemical potency not always translating to cellular efficacy.[9] Therefore, a dual approach is often recommended for a comprehensive understanding of a compound's potential.

In-Depth Look at Cell-Based Assays

Cell-based assays are the workhorse for initial screening of compound libraries. The choice of assay depends on the desired endpoint and potential interferences.

Tetrazolium Salt-Based Assays (MTT, MTS)
  • Principle : These colorimetric assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[10]

  • Causality : The amount of formazan produced is proportional to the number of viable cells. A decrease in formazan production in the presence of the compound indicates cytotoxicity or inhibition of proliferation.

  • Considerations : While widely used, MTT assays can be susceptible to interference from compounds that have reducing properties, potentially leading to inaccurate results.[11]

Luminescence-Based Assays (CellTiter-Glo®)
  • Principle : The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells.[12] The assay reagent lyses cells and provides luciferase and its substrate, generating a luminescent signal proportional to the amount of ATP.[10][12]

  • Causality : A decrease in the luminescent signal indicates a reduction in the number of viable cells.

  • Advantages : This assay is generally more sensitive than colorimetric assays and less prone to compound interference.[11] The "add-mix-measure" format is also highly amenable to high-throughput screening.[12]

A Head-to-Head Comparison:
Feature MTT/MTS CellTiter-Glo®
Detection ColorimetricLuminescent
Sensitivity ModerateHigh[11]
Throughput HighVery High
Interference Potential for chemical interference[11]Low
Cost LowerHigher

Diving into Biochemical Assays

For pyrimidine compounds predicted to be kinase inhibitors, biochemical assays are indispensable for confirming direct target engagement.[13]

  • Principle : These assays directly measure the activity of a purified kinase enzyme.[13] A common format is a fluorescence-based assay that detects the phosphorylation of a substrate.[7]

  • Causality : The inhibition of the kinase by the pyrimidine compound leads to a decrease in the fluorescent signal, allowing for the calculation of the IC50.

  • Advantages : Biochemical assays provide a direct measure of the compound's potency against its intended target, free from the complexities of a cellular environment.[8]

Experimental Protocols: A Step-by-Step Guide

Cell-Based IC50 Determination using CellTiter-Glo®
  • Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation : Prepare a serial dilution of the novel pyrimidine compound in the appropriate cell culture medium.

  • Treatment : Remove the old medium from the cells and add the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation : Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • Assay : Allow the plate and the CellTiter-Glo® reagent to equilibrate to room temperature. Add the reagent to each well, mix, and incubate for 10 minutes to stabilize the luminescent signal.

  • Measurement : Read the luminescence using a plate reader.

Visualizing the Workflow:

Cell_Based_IC50_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well Plate C Treat Cells with Compound A->C B Prepare Serial Dilutions of Compound B->C D Incubate for 72 hours C->D E Add CellTiter-Glo® Reagent D->E F Read Luminescence E->F G Data Analysis & IC50 Calculation F->G

Caption: A streamlined workflow for determining IC50 values using a cell-based assay.

Data Analysis and Interpretation

Accurate IC50 determination hinges on correct data analysis. A non-linear regression analysis is the standard method for fitting a dose-response curve.[14][15][16]

  • Data Normalization : The raw data (e.g., luminescence values) should be normalized. The vehicle-only control represents 100% viability, and a background well (no cells) represents 0% viability.

  • Curve Fitting : Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response curve).[15][16][17]

  • IC50 Value : The IC50 is the concentration of the compound that elicits a response halfway between the baseline and the maximum response.[18]

Visualizing the Dose-Response Curve:

Dose_Response_Curve n1 n2 n1->n2 n3 n2->n3 n4 n3->n4 n5 n4->n5 xaxis 5,0! xaxis->5,0! yaxis 0,5! yaxis->0,5! xlabel Log[Inhibitor] ylabel % Viability ic50_x ic50_point ic50_x->ic50_point ic50_y ic50_y->ic50_point ic50_label IC50

Caption: A typical sigmoidal dose-response curve used to determine the IC50 value.

Troubleshooting Common Issues

Problem Potential Cause Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects in the plate.[19]Use a multichannel pipette, avoid using the outer wells of the plate, ensure proper mixing.
Incomplete curve (no bottom plateau) Compound insolubility at high concentrations, low compound potency.[20]Check compound solubility, extend the concentration range if possible.
Cell viability >100% at low concentrations Hormesis (a stimulatory effect at low doses), experimental artifact.[19][20]Ensure data is reproducible; this may be a real biological effect.

Conclusion

The rigorous and reproducible determination of IC50 values is a foundational element in the preclinical evaluation of novel pyrimidine compounds. By carefully selecting the appropriate assay based on the compound's putative mechanism of action, adhering to meticulous experimental protocols, and employing robust data analysis techniques, researchers can generate high-quality, reliable data. This, in turn, facilitates informed decision-making in the drug development pipeline, ultimately accelerating the journey from a promising compound to a potential therapeutic.

References

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The 2-Amino-Pyrimidine Scaffold: A Privileged Structure in Modern Oncology

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to its Derivatives as Potent Kinase Inhibitors

The 2-amino-pyrimidine core is a cornerstone in contemporary medicinal chemistry, particularly within the realm of oncology. Its inherent ability to form critical hydrogen bonds with the hinge region of ATP-binding pockets has established it as a "privileged scaffold" for the design of potent and selective kinase inhibitors. This guide offers a comparative analysis of prominent 2-amino-pyrimidine derivatives that have either reached clinical practice or are in advanced stages of development. We will delve into their differential efficacy, selectivity, and the experimental methodologies crucial for their preclinical evaluation, providing researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Kinase Conundrum in Cancer: Why Target ATP-Binding Sites?

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins, a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, survival, and metabolism. Dysregulation of kinase activity, often through mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth and tumor progression.[1] The ATP-binding pocket of kinases is a highly conserved domain, yet subtle differences across the kinome allow for the development of selective inhibitors. The 2-amino-pyrimidine scaffold has proven exceptionally adept at exploiting these differences, serving as the foundational structure for numerous successful targeted therapies.

A Comparative Look at Key 2-Amino-Pyrimidine Derivatives

The versatility of the 2-amino-pyrimidine core is evident in the diverse range of kinases it can be engineered to target. Below, we compare several key classes of these derivatives, highlighting their targeted pathways and preclinical/clinical performance.

BCR-ABL Inhibitors: The Dawn of Targeted Therapy

The fusion protein BCR-ABL, a constitutively active tyrosine kinase, is the causative agent of Chronic Myeloid Leukemia (CML).[2][3] The development of Imatinib, a pioneering 2-amino-pyrimidine derivative, revolutionized CML treatment. However, the emergence of resistance spurred the development of second-generation inhibitors like Dasatinib.

DerivativeTarget Kinase(s)Key Efficacy DataNoteworthy Selectivity/Toxicity
Imatinib BCR-ABL, c-KIT, PDGFRConfirmed complete cytogenetic response by 12 months: 66%[4]Generally well-tolerated, but resistance can develop through point mutations in the BCR-ABL kinase domain.
Dasatinib BCR-ABL, SRC family kinasesConfirmed complete cytogenetic response by 12 months: 77%[4]More potent than Imatinib against most BCR-ABL mutations, but can be associated with pleural effusion.
CDK4/6 Inhibitors: Halting the Cell Cycle in Breast Cancer

The Cyclin D-CDK4/6-Rb pathway is a critical regulator of the G1-S phase transition in the cell cycle.[5][6] Its hyperactivation is a frequent driver of hormone receptor-positive (HR+) breast cancer. A class of 2-amino-pyrimidine derivatives has been successfully developed to inhibit CDK4/6, significantly improving outcomes for patients.

DerivativeTarget Kinase(s)Median Progression-Free Survival (PFS)Common Adverse Events
Palbociclib CDK4/6~24.8 months (in combination with letrozole)Neutropenia, leukopenia, fatigue
Ribociclib CDK4/6~25.3 months (in combination with letrozole)Neutropenia, nausea, fatigue, QTc prolongation
Abemaciclib CDK4/6~28.2 months (in combination with an aromatase inhibitor)Diarrhea, neutropenia, fatigue
EGFR Inhibitors: Tackling Lung Cancer's Driver Mutations

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various solid tumors, most notably non-small cell lung cancer (NSCLC).[7][8] 2-Amino-pyrimidine derivatives have been instrumental in targeting specific activating and resistance mutations in EGFR.

DerivativeTarget Kinase(s)IC50 (nM) against EGFRL858R/T790MIC50 (nM) against EGFRWT
Compound 8a EGFRL858R/T790M3.9>1000
Compound A23 EGFRDel19/T790M/C797S133-

Data for compounds 8a and A23 are from preclinical studies and highlight the potential for developing highly selective next-generation inhibitors.[9][10]

VEGFR Inhibitors: Starving Tumors by Blocking Angiogenesis

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[11][12] Several 2-amino-pyrimidine derivatives have been developed to inhibit VEGFR signaling.

DerivativeTarget Kinase(s)IC50 (µM) against VEGFR-2IC50 (µM) against A549 cells
Compound 55 VEGFR-20.0352.67
Compound 61 VEGFR-20.0432.71

Data for compounds 55 and 61 are from a preclinical study showcasing potent and selective VEGFR-2 inhibition.[13]

Aurora Kinase Inhibitors: Disrupting Mitosis in Cancer Cells

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis.[14][15] Their overexpression is common in many cancers, making them attractive therapeutic targets. Several 2-amino-pyrimidine derivatives have been investigated as Aurora kinase inhibitors.

DerivativeTarget Kinase(s)IC50 (nM)
Alisertib (MLN8237) Aurora A1.2
Barasertib (AZD1152) Aurora B0.37

These compounds demonstrate the high potency achievable with the 2-amino-pyrimidine scaffold against these mitotic kinases.[16]

Visualizing the Molecular Battleground: Signaling Pathways and Experimental Workflows

To better understand the mechanism of action of these inhibitors and the experimental approaches used to characterize them, the following diagrams illustrate key signaling pathways and a general workflow for inhibitor evaluation.

cluster_BCR_ABL BCR-ABL Signaling in CML BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imatinib Imatinib/ Dasatinib Imatinib->BCR_ABL cluster_CDK46 CDK4/6 Signaling in Breast Cancer CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb P E2F E2F Rb->E2F G1_S_Progression G1-S Phase Progression E2F->G1_S_Progression p16 p16 p16->CDK46 CDK46_Inhibitors Palbociclib/ Ribociclib/ Abemaciclib CDK46_Inhibitors->CDK46 cluster_workflow General Workflow for Inhibitor Evaluation Compound_Synthesis Compound Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Compound_Synthesis->Kinase_Assay Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Modulation & Apoptosis) Cell_Viability->Western_Blot In_Vivo In Vivo Efficacy (Xenograft Models) Western_Blot->In_Vivo

Caption: A typical experimental workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols: A Guide to Preclinical Evaluation

The following protocols provide a framework for the key in vitro assays used to characterize 2-amino-pyrimidine derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Scientific Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The amount of ADP produced in the kinase reaction is quantified via a coupled luciferase reaction, providing a sensitive and high-throughput method for determining IC50 values.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, combine the target kinase, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Inhibitor Incubation: Add the serially diluted compound to the kinase reaction mixture and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-kinase binding.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of substrate and ATP. Incubate at 30°C for 1 hour.

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a two-step process of depleting the remaining ATP and then converting ADP to ATP, which is used by luciferase to generate a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Protocol 2: Cell Viability Assay (MTT Assay)

Scientific Rationale: The MTT assay assesses the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondrial reductases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the determination of a compound's cytotoxic or cytostatic effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 2-amino-pyrimidine derivative and incubate for a specified duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.

Protocol 3: Western Blotting for Apoptosis Markers

Scientific Rationale: Western blotting is a powerful technique to detect specific proteins in a cell lysate. By probing for key apoptosis markers such as cleaved caspases and PARP, this assay can confirm that the observed reduction in cell viability is due to the induction of programmed cell death.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the 2-amino-pyrimidine derivative at concentrations around its IC50 value for a defined period (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins. An increase in cleaved caspase-3 and cleaved PARP, and alterations in the ratio of pro- to anti-apoptotic Bcl-2 family proteins, are indicative of apoptosis induction.

Conclusion: The Enduring Legacy and Future Directions of 2-Amino-Pyrimidine Derivatives

The 2-amino-pyrimidine scaffold has undeniably left an indelible mark on the landscape of cancer therapy. Its adaptability has enabled the development of highly effective inhibitors for a multitude of oncogenic kinases, transforming the treatment paradigms for various cancers. The comparative analysis presented here underscores the subtle yet critical structural modifications that can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives.

As our understanding of cancer biology deepens, so too will the opportunities for designing novel 2-amino-pyrimidine-based inhibitors. Future efforts will likely focus on developing compounds that can overcome acquired resistance, target novel kinase vulnerabilities, and exhibit improved safety profiles. The robust experimental methodologies outlined in this guide will continue to be indispensable tools in this ongoing endeavor to develop more effective and personalized cancer treatments.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS No. 4038-64-6). As a critical component in various research and development pipelines, particularly in drug discovery, ensuring its responsible management from cradle-to-grave is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep, applicable understanding for laboratory personnel.

Foundational Step: Hazard Identification and Risk Assessment

Before any handling or disposal can commence, a thorough understanding of the compound's inherent risks is paramount. The entire disposal strategy is predicated on this initial assessment. According to its Safety Data Sheet (SDS), this compound is classified with specific hazards that mandate its treatment as regulated hazardous waste.[1]

Key Hazard Classifications (Globally Harmonized System - GHS):

  • H302: Harmful if swallowed. This indicates significant acute oral toxicity.

  • H315: Causes skin irritation. This necessitates measures to prevent dermal contact.

  • H319: Causes serious eye irritation. This highlights the critical need for robust eye protection.

  • H335: May cause respiratory irritation. This requires handling in a controlled environment to prevent inhalation of dust or aerosols.[1]

These classifications are not mere labels; they are directives. The potential for irritation and toxicity is the primary reason this compound cannot be disposed of via standard waste streams and requires the stringent protocols outlined below. The U.S. Environmental Protection Agency (EPA) regulations, under the Resource Conservation and Recovery Act (RCRA), require that any generator of chemical waste must first determine if that waste is hazardous.[2][3] The GHS classifications for this compound firmly place it in the hazardous category.

Pre-Disposal Safety Protocols: Engineering Controls and PPE

To mitigate the risks identified above, a combination of engineering controls and personal protective equipment (PPE) is non-negotiable. This establishes a primary barrier of safety for all laboratory personnel.

Engineering Controls

All handling and preparation for the disposal of this compound, including weighing, solution preparation, and waste consolidation, must be conducted within a certified chemical fume hood.[4] This is a direct countermeasure to its potential to cause respiratory tract irritation (H335) by ensuring that any dust or vapors are effectively captured and exhausted.

Personal Protective Equipment (PPE)

The selection of PPE is directly informed by the compound's hazard profile. The following table summarizes the minimum required PPE.

PPE ComponentSpecificationRationale and Justification
Eye Protection Tightly fitting safety goggles or a full-face shield.Addresses the "Causes serious eye irritation" (H319) hazard, protecting against accidental splashes or fine particle contact.[1][5]
Hand Protection Chemically impermeable gloves (e.g., Nitrile, Neoprene).Prevents dermal exposure, mitigating the "Causes skin irritation" (H315) hazard.[5]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Footwear Closed-toed shoes.A mandatory general laboratory safety practice to protect against spills.

Step-by-Step Waste Management and Disposal Protocol

The following protocol outlines the systematic process for the collection, segregation, storage, and ultimate disposal of waste containing this compound.

Step 3.1: Waste Characterization and Segregation

At the point of generation, all waste streams must be considered hazardous. Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Solid Waste: Collect any solid waste, such as contaminated gloves, weighing paper, or absorbent materials from a spill cleanup, in a designated solid hazardous waste container.[5]

  • Liquid Waste: Collect all unused or spent solutions of the compound in a designated liquid hazardous waste container.[5]

  • Incompatible Wastes: Do not mix waste containing this compound with other incompatible chemical waste streams, such as strong oxidizing agents or acids.[5][6] Always maintain separate waste containers to avoid unforeseen reactions.[5]

Step 3.2: Container Management

Proper container selection and labeling are critical for preventing leaks, ensuring safe handling, and maintaining regulatory compliance.

  • Container Type: Use a clearly labeled, leak-proof, and chemically compatible container.[5][7] Whenever possible, the original manufacturer's container is a suitable choice for waste accumulation.[7]

  • Labeling: As soon as the first drop of waste is added, the container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound" .[5][7] The label should also include the accumulation start date and a clear description of the associated hazards (e.g., "Irritant," "Toxic").

  • Container Integrity: Keep the waste container securely closed at all times, except when actively adding waste.[5][8] Do not overfill containers; leave at least 10% of the volume as headspace to allow for expansion.[8]

Step 3.3: On-Site Accumulation and Storage

Accumulated waste must be stored safely within the laboratory prior to its removal.

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation and under the control of laboratory personnel.[5][7]

  • Storage Conditions: The SAA must be a cool, dry, and well-ventilated area, away from general laboratory traffic and incompatible materials.[4]

Step 3.4: Handling Empty Containers

Empty containers that once held pure this compound are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[5][8]

  • Collect Rinsate: Crucially, this rinsate must be collected and disposed of as liquid hazardous waste.[5][8] The first rinse is particularly concentrated and must never be poured down the drain.

  • Final Disposal: Once triple-rinsed, the container can often be managed as non-hazardous solid waste, though this should be verified with your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound start Waste Generation (Solid or Liquid) sds Consult Safety Data Sheet (SDS) Characterize as Hazardous Waste start->sds spill Spill Occurs start->spill ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe fume_hood Handle in Chemical Fume Hood ppe->fume_hood segregate Segregate Waste Streams (Solid vs. Liquid) fume_hood->segregate solid_container Collect in Labeled Solid Hazardous Waste Container segregate->solid_container Solid liquid_container Collect in Labeled Liquid Hazardous Waste Container segregate->liquid_container Liquid close_container Keep Containers Securely Closed solid_container->close_container liquid_container->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store contact_ehs Arrange for Professional Disposal (Contact EHS or Licensed Contractor) store->contact_ehs end Document and Transfer Waste for Final Disposal (Incineration) contact_ehs->end spill_protocol Execute Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Wear PPE 3. Contain with Inert Absorbent 4. Collect as Hazardous Waste spill->spill_protocol spill_protocol->solid_container

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of an accidental spill, immediate and correct action is required to mitigate risks.[5]

  • Evacuate & Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably by ensuring the fume hood is operational.[5]

  • Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Section 2.2.

  • Contain: Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]

  • Collect: Carefully collect the absorbed material and place it into a labeled solid hazardous waste container.[5]

  • Decontaminate: Clean the spill area with a suitable solvent. Collect all cleaning materials (wipes, etc.) as hazardous waste.[5]

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[5]

Final Disposal: The Role of Professional Waste Management

The final and most critical step is the transfer of waste to a licensed professional.

  • Contact EHS: Contact your institution's EHS department or an approved environmental waste management company to schedule a pickup for the hazardous waste.[4][5]

  • Prohibited Actions: Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[7][9] This is a direct violation of environmental regulations and poses a significant risk.

  • Recommended Method: The primary and recommended method for the disposal of this and similar chemical compounds is through controlled incineration by a licensed facility.[4]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding the highest standards of laboratory practice.

References

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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Amino-5-butyl-6-methylpyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when handling 2-Amino-5-butyl-6-methylpyrimidin-4-ol (CAS: 4038-64-6). The protocols outlined below are designed to ensure the safety of researchers, scientists, and drug development professionals by mitigating the specific risks associated with this compound. Our approach is grounded in a deep understanding of chemical causality, ensuring that every recommendation is a self-validating component of a comprehensive safety system.

Hazard Analysis: Understanding the "Why" Behind the Protection

This compound is a solid chemical compound with a specific hazard profile that dictates our protective strategy.[1] A thorough risk assessment is the foundation of laboratory safety. The primary hazards associated with this compound are clearly defined by its classification under the Globally Harmonized System (GHS).[2]

Hazard StatementClassificationImplication for Handling
H302 Acute Toxicity, Oral (Category 4)Harmful if swallowed, necessitating practices that prevent ingestion.
H315 Skin Corrosion/Irritation (Category 2)Causes skin irritation, requiring robust skin and hand protection.[2][3]
H319 Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation, mandating stringent eye and face protection.[2][3]
H335 Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation, indicating the need for respiratory protection or engineering controls.[2]

Understanding these hazards is not merely a regulatory formality; it is the critical first step in preventing chemical exposure. The irritation potential for skin, eyes, and the respiratory tract drives the specific PPE selections detailed below.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not a one-size-fits-all checklist. It is a dynamic process based on the scale of the operation and the potential for exposure. The following recommendations represent the minimum required protection.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[2] Therefore, protection is non-negotiable.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard or equivalent.

  • Enhanced Precaution: For procedures with a higher risk of splashing (e.g., handling larger quantities, dissolution in solvents), a face shield must be worn in addition to chemical splash goggles.[4][5]

Hand Protection

This compound is known to cause skin irritation.[2] Protective gloves are mandatory to prevent direct contact.

  • Glove Type: Chemically resistant gloves are required. Disposable nitrile gloves provide a good baseline of protection for incidental contact.[5]

  • Causality: The choice of glove material is critical. For prolonged contact or immersion, it is imperative to consult the glove manufacturer's chemical resistance guide to verify compatibility with this compound or the pyrimidinol class of compounds. Always inspect gloves for tears or punctures before use.

Body Protection

To prevent skin contact from spills or dust, appropriate body protection must be worn.

  • Standard Protocol: A properly fitting, buttoned laboratory coat is the minimum requirement.[5]

  • For Increased Risk: When handling larger quantities or in situations with a significant risk of contamination, chemical-resistant coveralls should be utilized.[4]

Respiratory Protection

The potential for respiratory tract irritation from airborne dust is a key concern.[2] The primary method of control should always be engineering solutions.

  • Primary Control: Handle this solid compound within a certified chemical fume hood or a ventilated enclosure to minimize the generation of airborne dust.[3]

  • When Required: If engineering controls are not feasible or are insufficient to control dust, respiratory protection is mandatory. A NIOSH-approved N95 respirator is the minimum requirement for protection against particulates.[6] For operations involving solutions in volatile solvents, a respirator with organic vapor cartridges may be necessary. The use of respirators requires a formal respiratory protection program, including fit testing and medical evaluation.[5]

PPE_Selection_Workflow start Start: Handling This compound is_powder Is the material a powder with dust potential? start->is_powder use_fume_hood Work in a Chemical Fume Hood is_powder->use_fume_hood Yes no_fume_hood Fume Hood Unavailable or Dust is Significant is_powder->no_fume_hood If Yes splash_risk Significant Splash Risk? (e.g., large volume, agitation) is_powder->splash_risk No (Solution) use_fume_hood->splash_risk wear_respirator Wear NIOSH-approved Respirator (N95 min.) no_fume_hood->wear_respirator Yes no_fume_hood->splash_risk No wear_respirator->splash_risk goggles Wear Chemical Splash Goggles splash_risk->goggles No face_shield Wear Face Shield OVER Goggles splash_risk->face_shield Yes core_ppe Standard PPE: - Nitrile Gloves - Lab Coat goggles->core_ppe face_shield->core_ppe end_ppe Assemble Final PPE core_ppe->end_ppe

Caption: PPE selection workflow for handling the compound.

Operational and Disposal Plans

Donning and Doffing PPE: A Step-by-Step Protocol

The order of donning and doffing is designed to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Body Protection: Don lab coat or coveralls.

  • Respiratory Protection: If required, don your respirator. Perform a seal check.

  • Eye/Face Protection: Put on chemical splash goggles, followed by a face shield if needed.

  • Hand Protection: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first as they are the most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and remove it.

  • Eye/Face Protection: Remove the face shield (if used), followed by goggles, handling them by the strap.

  • Body Protection: Unbutton and remove the lab coat, folding it so the contaminated exterior is folded inward.

  • Respirator: Remove the respirator last.

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill Response Protocol

In the event of a spill, a swift and systematic response is crucial to mitigate risk.[7]

  • Evacuate: Immediately alert others and evacuate all non-essential personnel from the area.[7]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash down.

  • Protect: Don the appropriate PPE as detailed above, including respiratory protection.

  • Contain: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[7]

  • Collect: Carefully collect the absorbed material using spark-proof tools and place it into a clearly labeled, sealable hazardous waste container.[7][8]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[7]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.[7]

Spill_Response_Workflow spill Spill Occurs alert Alert Personnel & Evacuate Area spill->alert ppe Don Full PPE (Respirator, Goggles, Gloves, Coat) alert->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste into Labeled Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report to EHS decontaminate->report end Area Secure report->end

Caption: Step-by-step workflow for spill response.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Contaminated PPE: All disposable PPE, such as gloves and coveralls, that has come into contact with the chemical must be considered hazardous waste. Place these items in a designated, clearly labeled hazardous waste container for disposal.[9]

  • Chemical Waste: All waste streams containing this compound must be collected in a compatible, leak-proof container.[7][9] The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[7]

  • Final Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste contractor. Never dispose of this chemical down the drain.[7][10]

By adhering to these detailed protocols, you build a system of safety that protects not only yourself but also your colleagues and the environment. This commitment to procedural excellence is the hallmark of a trustworthy and effective research operation.

References

  • Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Safe Disposal of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine: A Comprehensive Guide. Benchchem.
  • 2-Amino-5-butyl-6-methyl-4-pyrimidinol. CymitQuimica.
  • Pyrimidine - Safety Data Sheet. ChemicalBook.
  • This compound | 4038-64-6. Sigma-Aldrich.
  • SAFETY DATA SHEET. CymitQuimica.
  • This compound Solution (Solvent: Acetone). HPC Standards.
  • Personal Protective Equipment | US EPA. (2025). US EPA.
  • Personal Protective Equipment (PPE). CHEMM.
  • Chemical Safety: Personal Protective Equipment.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. TCI Chemicals. (2024).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.